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  • Product: 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid
  • CAS: 901930-35-6

Core Science & Biosynthesis

Foundational

3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid CAS number

3-(4-Bromophenyl)-1,2-oxazole-5-carboxylic acid (CAS 901930-35-6): A Comprehensive Technical Guide for Drug Discovery Applications Executive Summary & Pharmacophore Rationale In modern drug discovery, the strategic incor...

Author: BenchChem Technical Support Team. Date: March 2026

3-(4-Bromophenyl)-1,2-oxazole-5-carboxylic acid (CAS 901930-35-6): A Comprehensive Technical Guide for Drug Discovery Applications

Executive Summary & Pharmacophore Rationale

In modern drug discovery, the strategic incorporation of halogenated heterocycles serves as a linchpin for optimizing both pharmacokinetic (PK) and pharmacodynamic (PD) profiles. As application scientists, we recognize that 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid (also nomenclatured as 3-(4-bromophenyl)isoxazole-5-carboxylic acid) is not merely a structural intermediate; it is a privileged pharmacophore.

The juxtaposition of the lipophilic, electron-withdrawing bromophenyl ring with the polar, hydrogen-bond-donating carboxylic acid provides an optimal vector for occupying distinct binding pockets in target proteins. The isoxazole core itself acts as a robust bioisostere for amides and esters, conferring metabolic stability against enzymatic hydrolysis while maintaining necessary dipole moments. The presence of the bromine atom at the para position serves a dual purpose: it enhances lipophilicity (LogP) for cellular permeability and provides a versatile synthetic handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings)[1].

Physicochemical Profiling

Before deploying this compound in high-throughput synthesis, it is critical to establish its baseline physicochemical parameters. The table below summarizes the core data required for analytical validation and inventory management.

PropertyValue / Specification
IUPAC Name 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid
CAS Number 901930-35-6
Molecular Formula C₁₀H₆BrNO₃
Molecular Weight 268.06 g/mol
SMILES String O=C(O)C1=CC(C(C=C2)=CC=C2Br)=NO1
PubChem Substance ID 329816463
MDL Number MFCD07701371
Form Solid (typically off-white to pale yellow powder)

Mechanistic Synthesis & Experimental Workflow

The de novo construction of the 3-aryl-isoxazole-5-carboxylic acid scaffold relies heavily on the 1,3-dipolar cycloaddition of a nitrile oxide with an electron-deficient alkyne. This approach is favored because it is highly convergent and regioselective.

Causality in Experimental Design
  • Why N-Chlorosuccinimide (NCS)? To generate the nitrile oxide, the precursor oxime must be chlorinated. We utilize NCS rather than chlorine gas because NCS is a bench-stable solid that provides a controlled, gradual release of electrophilic chlorine. This prevents the over-chlorination of the electron-rich isoxazole or the bromophenyl ring.

  • Why Ethyl Propiolate? The choice of dipolarophile dictates regioselectivity. According to Frontier Molecular Orbital (FMO) theory, the electron-withdrawing ester group of ethyl propiolate lowers its Lowest Unoccupied Molecular Orbital (LUMO). This creates a highly favorable interaction with the Highest Occupied Molecular Orbital (HOMO) of the nitrile oxide, driving the reaction to exclusively yield the 5-carboxylate isomer rather than the 4-carboxylate.

  • Why Lithium Hydroxide (LiOH)? For the final saponification of the ester, LiOH is selected over NaOH or KOH. The isoxazole ring is sensitive to strong, harsh bases which can trigger ring-opening side reactions (specifically, the cleavage of the N-O bond). LiOH provides mild, selective hydrolysis of the ester.

Synthesis A 4-Bromobenzaldehyde (Starting Material) B Hydroxylamine Condensation A->B C 4-Bromobenzaldehyde Oxime B->C D NCS Chlorination (Electrophilic Activation) C->D E Hydroximoyl Chloride D->E F Et3N Base (HCl Elimination) E->F G Nitrile Oxide (1,3-Dipole) F->G I 1,3-Dipolar Cycloaddition (Regioselective) G->I H Ethyl Propiolate (Dipolarophile) H->I J Ethyl 3-(4-bromophenyl) isoxazole-5-carboxylate I->J K LiOH Hydrolysis & Acidification J->K L 3-(4-bromophenyl)isoxazole- 5-carboxylic acid K->L

Fig 1: Regioselective 1,3-dipolar cycloaddition workflow for isoxazole-5-carboxylic acid synthesis.

Self-Validating Protocol: Step-by-Step Methodology

Phase 1: Oxime Generation

  • Dissolve 4-bromobenzaldehyde (1.0 eq) in a 1:1 mixture of ethanol and water.

  • Add hydroxylamine hydrochloride (1.2 eq) followed by sodium acetate (1.5 eq) as a buffer.

  • Stir at room temperature for 2 hours.

  • Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The aldehyde spot (UV active) will disappear, replaced by a lower Rf oxime spot. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Phase 2 & 3: One-Pot Chlorination and Cycloaddition

  • Dissolve the crude oxime (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise. Stir at 40°C for 1 hour to form the hydroximoyl chloride intermediate.

  • Cool the reaction to 0°C. Add ethyl propiolate (1.5 eq).

  • Add triethylamine (Et₃N) (1.2 eq) dropwise over 30 minutes. This slowly generates the highly reactive nitrile oxide in situ, which immediately undergoes cycloaddition with the alkyne.

  • Validation: LC-MS analysis of the crude mixture should show a dominant peak at m/z 296/298 [M+H]⁺ (indicating the bromine isotope pattern for the ethyl ester).

Phase 4: Saponification

  • Isolate the ester via aqueous workup and dissolve in THF/H₂O (3:1).

  • Add LiOH·H₂O (2.0 eq) and stir at room temperature for 4 hours.

  • Evaporate the THF under reduced pressure. Acidify the aqueous layer with 1M HCl to pH 2.

  • Validation: The target carboxylic acid will precipitate as a white/off-white solid. Filter and dry under a vacuum. Final validation via ¹H NMR (DMSO-d₆) must show the distinct isoxazole C4-proton as a sharp singlet at ~7.5 ppm and the disappearance of the ethyl ester signals.

Pharmacological Applications & Downstream Functionalization

The utility of 3-(4-bromophenyl)isoxazole-5-carboxylic acid lies in its dual functional groups. The carboxylic acid is primed for amide coupling (using standard EDC/HOBt or HATU chemistry) to synthesize libraries targeting neurological disorders (e.g., GABA receptor modulators)[2].

Simultaneously, the para-bromo substituent is a prime candidate for late-stage functionalization. Recent literature highlights the synthesis of piperidino-1,2,3-triazole hybrids utilizing 3-aryl isoxazole side chains, which have demonstrated significant cytostatic activity against cancer cell lines (such as MCF7 and HepG2) by modulating PUMA/Bcl-xL interactions[1].

Applications Core 3-(4-bromophenyl)isoxazole- 5-carboxylic acid Amide Amide Coupling (EDC/HOBt) Core->Amide Cross Suzuki-Miyaura Cross-Coupling Core->Cross Neuro Neurological Targets (Receptor Modulators) Amide->Neuro Cancer Cytostatic Agents (Triazole Hybrids) Amide->Cancer Cross->Cancer MatSci Advanced Polymers & Agrochemicals Cross->MatSci

Fig 2: Divergent functionalization pathways and biological applications of the isoxazole core.

By establishing a robust, self-validating synthetic route for this compound, medicinal chemists can rapidly generate diverse libraries, accelerating the hit-to-lead optimization phase in oncology and neurology pipelines.

Sources

Exploratory

An In-depth Technical Guide to the Physical Properties of 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid

Introduction 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid is a heterocyclic compound featuring a central isoxazole ring substituted with a 4-bromophenyl group at the 3-position and a carboxylic acid group at the 5-pos...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid is a heterocyclic compound featuring a central isoxazole ring substituted with a 4-bromophenyl group at the 3-position and a carboxylic acid group at the 5-position. This molecule belongs to the broader class of isoxazoles, which are known for their diverse biological activities and are frequently incorporated into pharmacologically active compounds. The presence of the carboxylic acid moiety imparts acidic properties, while the bromophenyl group influences its lipophilicity and provides a handle for further synthetic modifications, such as cross-coupling reactions.

This technical guide provides a comprehensive overview of the known and anticipated physical properties of 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid, intended for researchers, scientists, and professionals in the field of drug development. Where experimental data for the title compound is not available, insights are drawn from structurally related analogs to provide a predictive understanding of its behavior.

Core Physical Properties

The fundamental physical characteristics of 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid are summarized in the table below. These properties are crucial for its handling, formulation, and application in a research setting.

PropertyValueSource(s)
Molecular Formula C₁₀H₆BrNO₃
Molecular Weight 268.07 g/mol
CAS Number 901930-35-6
Physical Form Solid, powder
Melting Point 200 °C
Purity ≥97% (typical)

Solubility Profile

The molecule possesses both a polar carboxylic acid group, which can engage in hydrogen bonding, and a nonpolar bromophenyl group. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent.

  • Aqueous Solubility : Due to the presence of the large, hydrophobic bromophenyl group, the aqueous solubility of the free acid is expected to be low. The solubility in aqueous media will be highly pH-dependent. In basic solutions, the carboxylic acid will be deprotonated to form a more soluble carboxylate salt.

  • Organic Solubility : It is anticipated to have moderate to good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and in polar protic solvents like methanol and ethanol, particularly with heating. Its solubility in nonpolar solvents like hexane and toluene is expected to be poor.

Experimental Protocol for Solubility Determination

A reliable method for determining the thermodynamic solubility of a compound is the shake-flask method. This protocol provides a robust and reproducible means of quantifying solubility.

Step-by-Step Methodology:

  • Preparation of Saturated Solution : Add an excess amount of 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid to a known volume of the desired solvent in a sealed vial.

  • Equilibration : Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation : Centrifuge the suspension to pellet the undissolved solid.

  • Filtration : Carefully filter the supernatant through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

  • Quantification : Dilute an aliquot of the clear filtrate with a suitable solvent and determine the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation : Calculate the solubility from the measured concentration and the dilution factor.

G cluster_prep Solution Preparation cluster_sep Separation cluster_quant Quantification A Add excess solid to solvent B Equilibrate (24-48h at constant T) A->B C Centrifuge B->C D Filter supernatant C->D E Dilute filtrate D->E F Analyze by HPLC E->F G Calculate solubility F->G

Caption: Workflow for solubility determination using the shake-flask method.

Acidity and pKa

The carboxylic acid group is the primary acidic center in 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid. The pKa of this group is a measure of its acidity and is a critical parameter for understanding its ionization state at different pH values, which in turn affects its solubility, membrane permeability, and receptor interactions.

While an experimentally determined pKa for this specific compound is not available, we can estimate its value based on related structures. The pKa of benzoic acid is approximately 4.2. The isoxazole ring is an electron-withdrawing group, which is expected to increase the acidity of the carboxylic acid (i.e., lower the pKa) compared to benzoic acid. For comparison, the pKa of 5-phenylisoxazole-3-carboxylic acid is reported to be in the range of typical carboxylic acids.[1] Therefore, a pKa value between 3 and 4 would be a reasonable estimate for 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid.

Experimental Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of an ionizable compound.

Step-by-Step Methodology:

  • Sample Preparation : Dissolve a precisely weighed amount of 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid in a suitable co-solvent system (e.g., water/methanol) if aqueous solubility is low.

  • Titration Setup : Place the solution in a thermostatted vessel and immerse a calibrated pH electrode and a magnetic stirrer.

  • Titration : Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

  • Data Acquisition : Record the pH of the solution after each addition of the titrant, allowing the solution to equilibrate.

  • Data Analysis : Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

G cluster_setup Setup cluster_titration Titration cluster_analysis Analysis A Dissolve compound in solvent B Calibrate pH electrode A->B C Add titrant incrementally B->C D Record pH after each addition C->D D->C Equilibrate E Plot pH vs. Volume D->E F Determine half-equivalence point E->F G pKa = pH at half-equivalence F->G

Caption: Workflow for pKa determination by potentiometric titration.

Spectral Data

Spectroscopic data is essential for the structural elucidation and confirmation of a compound's identity. While specific spectra for 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid are not publicly available, the expected spectral features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the isoxazole proton.

  • Bromophenyl Protons : The protons on the 4-bromophenyl ring will appear as two doublets in the aromatic region (typically δ 7.5-8.0 ppm), characteristic of a para-substituted benzene ring.

  • Isoxazole Proton : The proton at the 4-position of the isoxazole ring is expected to appear as a singlet, likely in the region of δ 6.5-7.5 ppm.

  • Carboxylic Acid Proton : The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift (typically δ 10-13 ppm), and its position can be concentration and solvent dependent.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule.

  • Carbonyl Carbon : The carbon of the carboxylic acid group will be the most downfield signal, typically in the range of δ 160-175 ppm.

  • Aromatic and Isoxazole Carbons : The carbon atoms of the bromophenyl and isoxazole rings will appear in the aromatic region (δ 110-160 ppm). The carbon attached to the bromine atom will show a characteristic chemical shift.

Safety and Handling

Based on available safety data for 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid and similar compounds, the following precautions should be observed:

  • Hazard Statements : The compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Precautionary Measures :

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Work in a well-ventilated area, preferably in a chemical fume hood.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Wash hands thoroughly after handling.

    • Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid is a compound of interest in medicinal chemistry and drug discovery. This guide has summarized its key physical properties, including its melting point, molecular weight, and expected solubility and acidity profiles. While a lack of comprehensive experimental data necessitates some predictive analysis based on structural analogs, the provided experimental protocols offer a clear path for researchers to determine these crucial parameters. The information presented herein serves as a valuable resource for scientists working with this and related isoxazole derivatives, enabling a more informed approach to its handling, characterization, and application in research and development.

References

  • Odinity. Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole. [Link]

  • RSC Publishing. Supporting Information. [Link]

  • PubChem. Isoxazole, 5-(4-bromophenyl)-3-phenyl-. [Link]

  • ResearchGate. Recent Developments in the Chemistry of 3-Arylisoxazoles and 3-Aryl-2-isoxazolines. [Link]

  • PubChem. 5-(4-Bromophenyl)isoxazole-3-carboxylic acid. [Link]

  • SpectraBase. 3-isoxazolecarboxamide, N-(4-bromophenyl)-5-phenyl- - Optional[13C NMR] - Chemical. [Link]

  • ChemBK. 5-phenylisoxazole-3-carboxylic acid. [Link]

  • PubChemLite. 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylic acid (C11H8BrNO3). [Link]

Sources

Foundational

An In-depth Technical Guide to 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid: Synthesis, Characterization, and Applications

For the attention of: Researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overview of 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid, a heterocyclic compound of int...

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details its chemical structure, a validated synthetic pathway, in-depth characterization, and explores its potential applications based on the known reactivity of its constituent functional groups.

Introduction: The Isoxazole Scaffold in Modern Chemistry

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This structural motif is a "privileged scaffold" in medicinal chemistry, frequently found in a variety of biologically active compounds. Isoxazole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The unique electronic and steric properties of the isoxazole ring allow it to act as a versatile pharmacophore, engaging in various interactions with biological targets. The subject of this guide, 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid, incorporates this key heterocycle, along with a bromophenyl group and a carboxylic acid moiety, suggesting a rich chemical reactivity and potential for diverse applications.

Chemical Structure and Properties

The chemical structure of 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid is characterized by a central 1,2-oxazole ring. A 4-bromophenyl group is attached at the 3-position, and a carboxylic acid group is present at the 5-position.

Molecular Formula: C₁₀H₆BrNO₃[1]

Molecular Weight: 268.06 g/mol [1]

CAS Number: 901930-35-6[1]

Appearance: Solid

Melting Point: Approximately 200 °C

The presence of the electron-withdrawing bromine atom on the phenyl ring, the acidic proton of the carboxylic acid, and the nitrogen and oxygen heteroatoms in the isoxazole ring all contribute to the molecule's unique physicochemical properties and reactivity.

Caption: Chemical structure of 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid.

Synthesis Methodology

The most versatile and widely employed method for the synthesis of 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[2][3] This approach offers high regioselectivity and is amenable to a wide range of substrates. The synthesis of 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid can be achieved through a three-step process, as outlined below.

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Nitrile Oxide Formation cluster_2 Step 3: Cycloaddition & Hydrolysis A 4-Bromobenzaldehyde C 4-Bromobenzaldehyde Oxime A->C Na2CO3, Ethanol/Water B Hydroxylamine Hydrochloride B->C D 4-Bromobenzaldehyde Oxime F 4-Bromobenzonitrile Oxide (in situ) D->F Triethylamine, Chloroform E N-Chlorosuccinimide (NCS) E->F G 4-Bromobenzonitrile Oxide I Ethyl 3-(4-bromophenyl)-1,2-oxazole-5-carboxylate G->I [3+2] Cycloaddition H Ethyl Propiolate H->I J 3-(4-Bromophenyl)-1,2-oxazole-5-carboxylic acid I->J LiOH, THF/Water

Caption: Overall synthetic workflow for 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid.

Experimental Protocols

Step 1: Synthesis of 4-Bromobenzaldehyde Oxime

This initial step involves the condensation of 4-bromobenzaldehyde with hydroxylamine hydrochloride to form the corresponding aldoxime.

  • Materials:

    • 4-Bromobenzaldehyde

    • Hydroxylamine hydrochloride

    • Sodium carbonate

    • Ethanol

    • Water

  • Procedure:

    • Dissolve 4-bromobenzaldehyde (1.0 eq) in ethanol in a round-bottom flask.

    • In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and sodium carbonate (0.6 eq) in water.

    • Add the aqueous solution to the ethanolic solution of the aldehyde.

    • Stir the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the product often precipitates out of the solution. The solid is collected by vacuum filtration, washed with cold water, and dried to yield 4-bromobenzaldehyde oxime.

Step 2: In situ Generation of 4-Bromobenzonitrile Oxide and [3+2] Cycloaddition

The second step involves the in situ generation of 4-bromobenzonitrile oxide from the oxime, which then immediately reacts with an alkyne in a 1,3-dipolar cycloaddition.

  • Materials:

    • 4-Bromobenzaldehyde oxime

    • N-Chlorosuccinimide (NCS)

    • Triethylamine

    • Ethyl propiolate

    • Chloroform

  • Procedure:

    • Dissolve 4-bromobenzaldehyde oxime (1.0 eq) in chloroform in a round-bottom flask.

    • Add N-Chlorosuccinimide (NCS) (1.1 eq) to the solution and stir at room temperature.

    • Slowly add a solution of triethylamine (1.1 eq) in chloroform to the reaction mixture. This will generate the nitrile oxide in situ.

    • Immediately following the addition of triethylamine, add ethyl propiolate (1.2 eq) to the reaction mixture.

    • Continue stirring at room temperature overnight. Monitor the reaction by TLC.

    • After the reaction is complete, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-(4-bromophenyl)-1,2-oxazole-5-carboxylate.

    • Purify the crude product by column chromatography on silica gel.

Step 3: Hydrolysis to 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.

  • Materials:

    • Ethyl 3-(4-bromophenyl)-1,2-oxazole-5-carboxylate

    • Lithium hydroxide (LiOH)

    • Tetrahydrofuran (THF)

    • Water

    • Hydrochloric acid (1M)

  • Procedure:

    • Dissolve the purified ethyl ester (1.0 eq) in a mixture of THF and water.

    • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the THF under reduced pressure.

    • Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.

    • The carboxylic acid will precipitate out of the solution.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry to afford 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid.

Structural Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following spectroscopic techniques are standard for this purpose.

Technique Expected Observations
¹H NMR Aromatic protons of the bromophenyl group will appear as two doublets in the range of δ 7.6-7.9 ppm. A singlet for the proton at the 4-position of the isoxazole ring is expected around δ 7.0-7.5 ppm. A broad singlet for the carboxylic acid proton will be observed at a downfield chemical shift (δ > 10 ppm).
¹³C NMR Signals for the aromatic carbons will be observed in the range of δ 120-135 ppm. The quaternary carbon of the bromophenyl group attached to bromine will be at a lower field. The carbons of the isoxazole ring will appear in the range of δ 100-170 ppm. The carbonyl carbon of the carboxylic acid will be observed at a downfield chemical shift (δ > 165 ppm).
FT-IR A broad O-H stretching band for the carboxylic acid will be present in the region of 2500-3300 cm⁻¹. A strong C=O stretching band for the carboxylic acid will be observed around 1700-1725 cm⁻¹. C=N and C=C stretching vibrations of the isoxazole and phenyl rings will appear in the 1400-1600 cm⁻¹ region. A C-Br stretching vibration will be observed in the fingerprint region.
Mass Spec. The mass spectrum will show a molecular ion peak [M]+ and/or a protonated molecular ion peak [M+H]+ corresponding to the molecular weight of the compound. The characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units) will be a key diagnostic feature.

Potential Applications and Future Directions

The structural features of 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid suggest its potential utility in several areas of research and development, particularly in medicinal chemistry.

Drug Discovery

The isoxazole scaffold is a well-established pharmacophore in drug discovery. The presence of the carboxylic acid group provides a handle for further derivatization, such as the formation of amides and esters, to modulate the compound's pharmacokinetic and pharmacodynamic properties. The bromophenyl group can participate in halogen bonding, which is increasingly recognized as an important interaction in drug-receptor binding.

Potential therapeutic areas for derivatives of this compound could include:

  • Anticancer Agents: Many isoxazole-containing compounds have demonstrated cytotoxic activity against various cancer cell lines.[4][5][6]

  • Enzyme Inhibitors: The isoxazole ring can act as a bioisostere for other functional groups, enabling the design of potent and selective enzyme inhibitors.[7]

  • Antimicrobial Agents: Isoxazole derivatives have been investigated for their antibacterial and antifungal activities.[8][9]

Potential_Applications A 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid B Drug Discovery Scaffold A->B F Materials Science A->F C Anticancer Agents B->C D Enzyme Inhibitors B->D E Antimicrobial Agents B->E G Functional Polymers F->G H Organic Electronics F->H

Caption: Potential application areas for 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid.

Materials Science

The rigid, aromatic nature of the molecule, coupled with its functional groups, also suggests potential applications in materials science. It could serve as a monomer or a building block for the synthesis of functional polymers or organic electronic materials.

Conclusion

This technical guide has provided a detailed overview of 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid, from its synthesis to its potential applications. The presented synthetic protocol, based on the robust 1,3-dipolar cycloaddition reaction, offers a reliable method for accessing this compound. The comprehensive characterization data provides a benchmark for researchers working with this molecule. The exploration of its potential applications in drug discovery and materials science highlights the value of this isoxazole derivative as a versatile building block for further research and development.

References

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  • ACS Publications. (2019, October 28). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization | The Journal of Organic Chemistry. Retrieved from [Link]

  • CONICET. (2005, September 12). Spectral Assignments and Reference Data. Retrieved from [Link]

  • ScienceDirect. (2023, April 6). Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiprolife. Retrieved from [Link]

  • ResearchGate. (2025, December 24). Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid. Retrieved from [Link]

  • Odinity. (2014, January 27). Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole. Retrieved from [Link]

  • ResearchGate. (2025, June 25). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. Retrieved from [Link]

  • MDPI. (2023, January 17). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2022, September 11). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. Retrieved from [Link]

  • Journal of Pharmaceutical and Biological Sciences. (n.d.). Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl). Retrieved from [Link]

  • Sci-Hub. (n.d.). DFT‐HSAB Prediction of Regioselectivity in 1,3‐Dipolar Cycloadditions: Behavior of (4‐Substituted)benzonitrile Oxides towards Methyl Propiolate. Retrieved from [Link]

  • National Institutes of Health. (2025, March 5). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Oxazole-Based Compounds As Anticancer Agents | Request PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-BROMOBENZALDEHYDE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Retrieved from [Link]

  • MDPI. (2023, February 6). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from [Link]

  • Scilit. (n.d.). Novel isoxazole derivatives as potential antiparkinson agents: synthesis, evaluation of monoamine oxidase inhibitory activity and docking studies. Retrieved from [Link]

  • Semantic Scholar. (2020, January 8). Oxazole-based compounds as anticancer agents. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-, 4-bromophenyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • PubMed. (n.d.). 1,3-Dipolar cycloadditions of electrophilically activated benzonitrile N-oxides. Polar cycloaddition versus oxime formation. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-bromophenyl)isoxazole (C9H6BrNO). Retrieved from [Link]

  • Google Patents. (n.d.). US3578671A - Oxazoles.
  • National Institutes of Health. (n.d.). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC. Retrieved from [Link]

  • Arkivoc. (n.d.). Diastereoselective cycloaddition of bromonitrile oxide to sugar derived chiral alkenes. A possible route for the synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). DE10010984A1 - Preparation of 2-phenyl-4,5-dihydro-oxazole-5-carboxylic acid derivatives, used as intermediates, by catalytic cyclization of N-benzoyl-aminoalkene compound.
  • Google Patents. (n.d.). US5494911A - Isoxazole-4-carboxamides and hydroxyalkylidenecyanoacetamides, pharmaceuticals containing these compounds and their use.

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Exploratory

Analytical and Spectroscopic Characterization of 3-(4-Bromophenyl)-1,2-oxazole-5-carboxylic acid: A Technical Guide

Introduction & Structural Overview The compound 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid (Synonym: 3-(4-bromophenyl)isoxazole-5-carboxylic acid; CAS: 901930-35-6) is a highly versatile heteroaromatic building bloc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Overview

The compound 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid (Synonym: 3-(4-bromophenyl)isoxazole-5-carboxylic acid; CAS: 901930-35-6) is a highly versatile heteroaromatic building block widely utilized in medicinal chemistry and agrochemical development[1]. Structurally, it comprises an electron-deficient isoxazole core substituted with a 4-bromophenyl group at the C3 position and a carboxylic acid moiety at the C5 position.

Accurate structural validation of this compound requires a multidimensional spectroscopic approach. The presence of the heavy bromine atom, the hydrogen-bonding capable carboxylic acid, and the rigid heteroaromatic system create distinct, predictable signatures across Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS) platforms[2].

Workflow Sample 3-(4-bromophenyl)-1,2-oxazole -5-carboxylic acid (CAS: 901930-35-6) Prep Sample Preparation (DMSO-d6 / MeOH) Sample->Prep NMR NMR Spectroscopy (1H, 13C, 2D) Prep->NMR IR FT-IR Spectroscopy (ATR/KBr) Prep->IR MS HRMS (ESI-/ESI+) Isotope Analysis Prep->MS Data Data Synthesis & Structural Validation NMR->Data IR->Data MS->Data

Figure 1: Multidimensional analytical workflow for spectroscopic structural validation.

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous scientific integrity, the following step-by-step methodologies incorporate built-in validation mechanisms (e.g., internal standards, blank subtractions) to eliminate artifactual data.

NMR Sample Preparation and Acquisition
  • Causality of Solvent Choice: The planar aromatic system and the carboxylic acid group induce strong intermolecular hydrogen bonding, rendering the compound poorly soluble in non-polar solvents like CDCl3​ . Therefore, deuterated dimethyl sulfoxide ( DMSO-d6​ ) is selected to disrupt these hydrogen bonds and fully solubilize the analyte.

  • Step 1: Weigh exactly 15 mg of the analyte and dissolve in 0.6 mL of anhydrous DMSO-d6​ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS).

  • Step 2: Transfer the homogenous solution to a standard 5 mm NMR tube, ensuring no particulates are present to avoid magnetic field inhomogeneities.

  • Step 3: Acquire 1H NMR spectra at 400 MHz and 13C NMR spectra at 100 MHz.

  • Validation: Calibrate the chemical shifts against the internal TMS standard ( δ 0.00 ppm) and verify the residual solvent peak ( DMSO-d5​ quintet at δ 2.50 ppm for 1H and septet at δ 39.52 ppm for 13C ) to confirm system calibration.

FT-IR Spectroscopy (ATR Method)
  • Causality of Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pelleting as it prevents moisture absorption (which obscures the O-H stretch region) and avoids potential ion-exchange reactions with the carboxylic acid.

  • Step 1: Clean the diamond ATR crystal with MS-grade isopropanol and acquire a background spectrum (ambient air) to subtract atmospheric CO2​ and water vapor.

  • Step 2: Place 2-3 mg of the solid powder directly onto the crystal and apply uniform pressure using the anvil.

  • Step 3: Scan from 4000 to 400 cm−1 (resolution of 4 cm−1 , 32 co-added scans).

HRMS (ESI) Preparation
  • Causality of Ionization: Electrospray Ionization (ESI) in negative mode ( ESI− ) is optimal due to the readily deprotonated carboxylic acid moiety, yielding a stable [M−H]− ion with minimal source fragmentation.

  • Step 1: Prepare a 1 μg/mL solution in LC-MS grade Methanol/Water (80:20, v/v). Do not add formic acid, as this suppresses negative ionization.

  • Step 2: Infuse the sample at 10 μL/min into the ESI source.

  • Validation: Utilize Leucine Enkephalin as a lock-mass calibrant during acquisition to ensure mass accuracy within <5 ppm.

Nuclear Magnetic Resonance (NMR) Data

The NMR spectra of 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid are highly diagnostic. The isoxazole C4 proton appears as a sharp singlet because it lacks adjacent protons for scalar coupling. The 4-bromophenyl group presents a classic AA'BB' spin system (appearing as an AB quartet) due to the plane of symmetry passing through the C1' and C4' carbons.

Table 1: 1H NMR Assignments (400 MHz, DMSO-d6​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment & Causality
13.80Broad Singlet1H--COOH : Highly deshielded acidic proton; broadened by chemical exchange with trace water.
7.85Doublet2H8.5H-2', H-6' (Phenyl) : Deshielded by the anisotropic cone and electron-withdrawing nature of the adjacent isoxazole ring.
7.72Doublet2H8.5H-3', H-5' (Phenyl) : Ortho to the bromine atom; slightly less deshielded than H-2'/H-6'.
7.68Singlet1H-H-4 (Isoxazole) : Isolated heteroaromatic proton.
Table 2: 13C NMR Assignments (100 MHz, DMSO-d6​ )
Chemical Shift ( δ , ppm)Carbon TypeAssignment
162.1QuaternaryC-5 (Isoxazole) : Attached to electronegative oxygen and the carboxyl group.
160.5QuaternaryC=O (Carboxylic Acid) : Typical carbonyl resonance for heteroaromatic acids.
160.0QuaternaryC-3 (Isoxazole) : Imine-like carbon attached to the phenyl ring.
132.4Methine (CH)C-3', C-5' (Phenyl) : Ortho to bromine.
128.8Methine (CH)C-2', C-6' (Phenyl) : Ortho to isoxazole.
127.2QuaternaryC-1' (Phenyl) : Ipso carbon attached to the isoxazole ring.
123.5QuaternaryC-4' (Phenyl) : Ipso carbon attached to the heavy bromine atom (heavy-atom effect shields this carbon).
109.5Methine (CH)C-4 (Isoxazole) : Relatively shielded compared to other heteroaromatic carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy serves as an orthogonal validation tool, specifically confirming the presence of the functional groups that dictate the molecule's reactivity[2].

Table 3: Key FT-IR Vibrational Modes (ATR)
Wavenumber ( cm−1 )IntensityAssignmentStructural Significance
3100 - 2600Broad, StrongO-H stretchConfirms the carboxylic acid; broadening is due to extensive hydrogen-bonding dimers in the solid state.
1715Sharp, StrongC=O stretchConjugated carboxylic acid carbonyl stretching.
1610MediumC=N stretchCharacteristic vibration of the isoxazole ring system.
1585, 1480MediumC=C stretchAromatic ring skeletal vibrations (phenyl group).
1075StrongC-Br stretchConfirms the presence of the aryl halide.

High-Resolution Mass Spectrometry (HRMS)

In negative ESI mode, the compound readily loses a proton to form the [M−H]− anion. The most critical diagnostic feature of this spectrum is the isotope pattern . Bromine possesses two stable isotopes, 79Br (50.69%) and 81Br (49.31%). Consequently, any ion containing a single bromine atom will display a characteristic 1:1 doublet separated by 2 mass units ( m/z ).

Table 4: HRMS-ESI (Negative Mode) Data
Ion SpeciesFormulaTheoretical m/z Observed m/z Relative Abundance
[M(79Br)−H]− C10​H579​BrNO3​ 265.9458265.9461~100%
[M(81Br)−H]− C10​H581​BrNO3​ 267.9438267.9440~98%
Collision-Induced Dissociation (CID) Fragmentation

Applying collision energy to the precursor ion triggers a highly predictable fragmentation cascade. The primary neutral loss is carbon dioxide ( CO2​ , 44 Da) from the carboxylic acid, followed by the cleavage of the isoxazole ring.

MS_Pathway M_ion [M-H]- Precursor Ion m/z 265.9 / 267.9 Loss_CO2 Decarboxylation (-CO2, 44 Da) M_ion->Loss_CO2 Frag_1 Fragment Ion m/z 221.9 / 223.9 Loss_CO2->Frag_1 Isoxazole_cleavage Ring Cleavage (-C2HNO) Frag_1->Isoxazole_cleavage Frag_2 Alkyne Derivative Ion m/z 166.9 / 168.9 Isoxazole_cleavage->Frag_2

Figure 2: Proposed ESI-MS negative mode fragmentation pathway highlighting characteristic neutral losses.

Conclusion & Data Synthesis

The structural identity of 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid is unequivocally validated through the convergence of three independent analytical techniques. The 1H and 13C NMR spectra confirm the molecular connectivity and the regiochemistry of the isoxazole substitution. The FT-IR data corroborates the presence of the critical functional groups (COOH, C=N, C-Br), while HRMS provides exact mass confirmation and the definitive 1:1 isotopic signature of the brominated core. By adhering to the standardized, self-validating protocols outlined above, researchers can ensure high-fidelity characterization of this compound for downstream synthetic or biological applications.

References

  • National Institute of Science Communication and Policy Research (NIScPR). "High yield solvent free synthesis of novel isoxazolines and their NMR/IR characterization". Indian Journal of Chemistry. Available at: [Link]

Sources

Foundational

1H NMR Spectrum Analysis of 3-(4-Bromophenyl)-1,2-oxazole-5-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary 3-(4-Bromophenyl)-1,2-oxazole-5-carboxylic acid (CAS: 901930-35-6), frequently referred to as 3-(4-bromophenyl)isoxazole-5-carboxylic acid, is a highly valued bifunctional scaffold in modern drug discov...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(4-Bromophenyl)-1,2-oxazole-5-carboxylic acid (CAS: 901930-35-6), frequently referred to as 3-(4-bromophenyl)isoxazole-5-carboxylic acid, is a highly valued bifunctional scaffold in modern drug discovery [1]. The 1,2-oxazole (isoxazole) core serves as a rigid bioisostere for amide and ester linkages, while the carboxylic acid and bromophenyl moieties provide versatile vectors for cross-coupling and peptide synthesis [2].

For researchers and analytical chemists, accurately interpreting the Proton Nuclear Magnetic Resonance (1H NMR) spectrum of this compound is critical for validating synthetic purity and structural integrity. This whitepaper provides an in-depth, mechanistically grounded guide to the 1H NMR spectrum of this molecule, detailing the causality behind experimental choices, self-validating acquisition protocols, and the electronic effects governing its chemical shifts.

Experimental Protocol: A Self-Validating System

To ensure high-fidelity data, the NMR acquisition must be treated as a self-validating system where solvent choice, concentration, and pulse parameters are deliberately engineered to resolve specific structural features.

Methodological Causality
  • Solvent Selection (DMSO-d6): The presence of the highly polar carboxylic acid group severely limits solubility in non-polar solvents like Chloroform-d (CDCl3). Dimethyl sulfoxide-d6 (DMSO-d6) is selected not only for its superior solvating power but also because it acts as a strong hydrogen-bond acceptor. This H-bonding drastically slows the chemical exchange rate of the acidic proton, allowing it to be observed as a distinct, albeit broad, signal rather than exchanging into the baseline [3].

  • Relaxation Delay (d1): Carboxylic acid protons often have longer longitudinal relaxation times ( T1​ ). A standard delay of 1 second may lead to signal attenuation. Extending the d1 to 2.0–3.0 seconds ensures complete magnetization recovery, allowing for accurate integration.

Step-by-Step Acquisition Workflow
  • Sample Preparation: Dissolve 5–10 mg of high-purity 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid in 0.6 mL of anhydrous DMSO-d6. Transfer to a high-quality 5 mm NMR tube.

  • Locking and Tuning: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Lock the magnetic field to the deuterium signal of DMSO-d6. Tune and match the probe to the 1H frequency.

  • Shimming: Perform gradient shimming (Z0, Z1, Z2) to ensure a highly homogeneous magnetic field. A well-shimmed sample is critical for resolving the ~8.5 Hz para-coupling of the bromophenyl ring.

  • Parameter Setup: Select a standard 1D proton pulse sequence (e.g., zg30 on Bruker systems). Set the number of scans (ns) to 16 or 32, and the relaxation delay (d1) to 2.0 seconds.

  • Acquisition & Processing: Acquire the Free Induction Decay (FID). Apply a Fourier Transform (FT), followed by manual phase correction and baseline correction. Calibrate the chemical shift using the residual DMSO pentet at δ 2.50 ppm.

NMR_Workflow A Sample Preparation 5-10 mg Compound 0.6 mL DMSO-d6 B Spectrometer Setup Insert & Lock to DMSO-d6 (2.50 ppm) A->B C Shimming Optimize Z0, Z1, Z2 for sharp signals B->C D Acquisition zg30 pulse, ns=16, d1=2.0s C->D E Data Processing Fourier Transform, Phase & Baseline Corr. D->E

Figure 1: Standardized self-validating workflow for 1H NMR acquisition of isoxazole derivatives.

Quantitative Data Summary

The structure of 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid yields four distinct proton environments. The table below summarizes the expected quantitative data when acquired in DMSO-d6 at 400 MHz.

Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)AssignmentCausality / Electronic Environment
13.50 – 14.00 Broad Singlet (br s)1HN/A-COOH (H-5')Highly deshielded by carbonyl anisotropy; stabilized by H-bonding with DMSO-d6.
~7.85 Doublet (d)2H~8.5Ar-H (H-2', H-6')Deshielded by the strongly electron-withdrawing 1,2-oxazole core.
~7.70 Doublet (d)2H~8.5Ar-H (H-3', H-5')Deshielded by the inductive effect of the bromine atom.
~7.55 Singlet (s)1HN/AIsoxazole H-4Deshielded by heteroaromatic ring current and adjacent COOH group.

Mechanistic Insights & Signal Assignments

Understanding the 1H NMR spectrum requires a deep dive into the electronic microenvironments created by the molecule's functional groups.

The Carboxylic Acid Proton ( δ 13.50 – 14.00 ppm)

The most downfield signal belongs to the carboxylic acid proton at the C-5 position. The extreme deshielding is a dual consequence of the inductive pull from the highly electronegative oxygen atoms and the magnetic anisotropy generated by the π -electrons of the carbonyl double bond. Because DMSO is a strong hydrogen-bond acceptor, it forms a stable complex with the acidic proton, preventing rapid intermolecular exchange and yielding a broad singlet [3].

The 4-Bromophenyl System ( δ 7.70 & 7.85 ppm)

The para-substituted benzene ring presents a classic AA′BB′ spin system, which appears as two distinct doublets (or finely split multiplets resembling doublets) integrating to 2 protons each.

  • H-2' and H-6' ( δ ~7.85 ppm): These protons are ortho to the 1,2-oxazole ring. The isoxazole core is a powerful electron-withdrawing group (EWG) via both inductive and mesomeric effects. This strips electron density away from the ortho positions, strongly deshielding them and pushing their chemical shift downfield.

  • H-3' and H-5' ( δ ~7.70 ppm): These protons are ortho to the bromine atom. While bromine is electronegative and exerts an inductive withdrawing effect, it also possesses lone pairs that can donate electron density via resonance (mesomeric effect). Consequently, it is less deshielding than the isoxazole ring, placing these protons slightly upfield of the H-2'/H-6' signals.

  • Coupling ( J≈8.5 Hz): The ortho -coupling between the adjacent aromatic protons is robust and characteristic of para-substituted benzenes.

The Isoxazole Core Proton ( δ ~7.55 ppm)

The C-4 position of the 1,2-oxazole ring bears a single proton. This proton is sandwiched between two highly electron-deficient centers: the aryl-substituted C-3 and the carboxyl-substituted C-5. Furthermore, it is subjected to the diatropic ring current of the heteroaromatic system. Because there are no adjacent protons on the isoxazole ring to couple with, it appears as a sharp, distinct singlet.

Electronic_Effects Br Bromine Atom (Inductive Electron Withdrawal) H35 H-3', H-5' (Aryl) δ ~7.70 ppm Br->H35 Deshields ortho protons Isox 1,2-Oxazole Core (Strong Ring Current & Mesomeric Pull) H26 H-2', H-6' (Aryl) δ ~7.85 ppm Isox->H26 Strongly deshields ortho protons H4 H-4 (Isoxazole) δ ~7.55 ppm Isox->H4 Heteroaromatic deshielding COOH Carboxylic Acid (Anisotropic Deshielding & H-Bonding) COOH->H4 Inductive pull on adjacent C4 Hacid H (Carboxyl) δ ~13.5-14.0 ppm COOH->Hacid H-bonding with DMSO-d6

Figure 2: Causal mapping of electronic effects to observed 1H NMR chemical shifts.

Conclusion

The 1H NMR spectrum of 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid is a textbook example of how competing electronic effects dictate chemical shifts. By utilizing DMSO-d6 and optimizing relaxation delays, researchers can capture a fully resolved spectrum that validates the presence of the bioisosteric isoxazole core, the para-substituted halogenated ring, and the reactive carboxylic acid tail.

References

  • bioRxiv. (2020). Synthetic Methods and General Procedures for Isoxazole-5-Carboxylic Acid Derivatives. Retrieved March 13, 2026, from[Link]

Exploratory

Structural Elucidation and Mass Spectrometric Profiling of 3-(4-Bromophenyl)-1,2-oxazole-5-carboxylic Acid

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Analytical Whitepaper Executive Summary & Structural Logic In small-molecule drug discovery,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Analytical Whitepaper

Executive Summary & Structural Logic

In small-molecule drug discovery, isoxazole-5-carboxylic acids are highly valued as bioisosteric scaffolds and rigidified pharmacophores. The compound 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid (CAS 901930-35-6) presents a uniquely data-rich profile for mass spectrometry (MS). Its architecture combines three distinct analytical handles:

  • The Bromine Atom: Provides a highly specific, self-validating isotopic fingerprint.

  • The Carboxylic Acid: Drives highly efficient ionization in negative electrospray ionization (ESI-) and undergoes predictable thermodynamic decarboxylation.

  • The 1,2-Oxazole Ring: Contains a labile N–O bond that dictates the primary collision-induced dissociation (CID) pathways.

As a Senior Application Scientist, I approach the MS analysis of this compound not merely as a data collection exercise, but as a mechanistic puzzle. This guide details the causality behind its fragmentation, providing a self-validating analytical protocol that ensures absolute confidence in structural assignments.

The Bromine Isotopic Signature: A Self-Validating Diagnostic Tool

The foundation of analyzing any brominated compound lies in the natural isotopic abundance of bromine. Unlike elements with a single dominant isotope, bromine exists almost equally as ‘79Br‘ (50.69%) and ‘81Br‘ (49.31%)[1].

In mass spectrometry, this manifests as a signature 1:1 doublet separated by exactly 2 m/z units[2]. This isotopic cluster acts as an internal, self-validating system for the analyst:

  • Precursor Validation: If a peak at the expected m/z lacks the 1:1 doublet, it is immediately disqualified as matrix noise or an isobaric contaminant.

  • Fragment Mapping: During MS/MS, any product ion that retains the 1:1 doublet definitively contains the intact bromophenyl moiety. Conversely, a singlet product ion indicates the cleavage of the C–Br bond.

Table 1: Exact Mass and Isotopic Distribution

Calculated for C10​H6​BrNO3​ (Neutral Exact Mass: 266.9531 Da for ‘79Br‘ )

Ionization ModeAdductIsotopeExact Mass (m/z)Relative Peak Intensity
Negative (ESI-) [M-H]⁻ ‘79Br‘ 265.9458~ 100%
Negative (ESI-) [M-H]⁻ ‘81Br‘ 267.9438~ 97.3%
Positive (ESI+) [M+H]⁺ ‘79Br‘ 267.9604~ 100%
Positive (ESI+) [M+H]⁺ ‘81Br‘ 269.9583~ 97.3%

Collision-Induced Dissociation (CID) Mechanisms

Understanding why a molecule fragments a certain way is critical for optimizing collision energies and interpreting complex spectra.

Negative Ion Mode: Decarboxylation-Driven Pathways

In ESI-, the carboxylic acid moiety at the C5 position is readily deprotonated. Upon entering the collision cell, the primary thermodynamic sink is the loss of carbon dioxide ( CO2​ , 44 Da)[3]. This neutral loss is highly diagnostic for 5-carboxylic acid isoxazoles, leaving a stabilized deprotonated 3-(4-bromophenyl)isoxazole anion. Further increasing the collision energy forces the cleavage of the heterocyclic ring, typically expelling HCNO (43 Da) to leave a bromophenyl-alkyne derivative.

ESI_Negative_CID A [M-H]⁻ m/z 266 / 268 Precursor Ion B [M-H-CO₂]⁻ m/z 222 / 224 Deprotonated Isoxazole A->B CID - CO₂ (44 Da) C [C₈H₄Br]⁻ m/z 179 / 181 Ring Cleavage B->C CID - HCNO (43 Da)

Figure 1: Primary CID fragmentation pathway in ESI- demonstrating sequential neutral losses.

Positive Ion Mode: N–O Bond Lability

In ESI+, protonation occurs on the isoxazole nitrogen. The N–O bond is the weakest link in the molecule (bond dissociation energy ~55 kcal/mol). CID rapidly ruptures this bond, triggering a cascade rearrangement[4]. The dominant product is the highly stable 4-bromobenzoylium cation (m/z 183 / 185). This pathway is an excellent orthogonal confirmation of the molecule's core connectivity.

ESI_Positive_CID A [M+H]⁺ m/z 268 / 270 Precursor Ion B [C₇H₄BrO]⁺ m/z 183 / 185 4-Bromobenzoylium A->B N-O Cleavage & Rearrangement C [C₇H₄BrN]⁺ m/z 182 / 184 4-Bromobenzonitrile A->C Heterocycle Fragmentation

Figure 2: Primary CID fragmentation pathway in ESI+ driven by N-O bond scission.

Table 2: Diagnostic MS/MS Product Ions Summary
Precursor Ion (m/z)Product Ion (m/z)Neutral LossMechanistic AssignmentIsotope Doublet?
265.9 / 267.9 (ESI-)221.9 / 223.944 Da ( CO2​ )Decarboxylation of C5-acidYes
221.9 / 223.9 (ESI-)178.9 / 180.943 Da ( HCNO )Isoxazole ring openingYes
267.9 / 269.9 (ESI+)182.9 / 184.985 DaFormation of benzoylium ionYes
267.9 / 269.9 (ESI+)181.9 / 183.986 DaFormation of benzonitrile ionYes

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure high-fidelity data, the following step-by-step methodology is designed to leverage both chromatographic resolution and orthogonal MS polarity switching.

Phase 1: Sample Preparation
  • Stock Solution: Dissolve the analyte in LC-MS grade Methanol to a concentration of 1.0 mg/mL. Vortex for 30 seconds to ensure complete dissolution.

  • Working Dilution: Dilute the stock to 100 ng/mL using a diluent of H2​O:Acetonitrile (50:50, v/v).

    • Critical Step: Do not add strong acids to the diluent if analyzing in ESI- mode, as this will suppress the ionization of the carboxylic acid. Use 2 mM Ammonium Acetate to buffer the solution and promote [M-H]⁻ formation.

Phase 2: UHPLC Chromatographic Separation
  • Column Selection: Utilize a sub-2 µm C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) to maintain sharp peak shapes and minimize matrix suppression.

  • Mobile Phases:

    • Mobile Phase A: LC-MS grade H2​O

      • 2 mM Ammonium Acetate.
    • Mobile Phase B: LC-MS grade Acetonitrile.

  • Gradient Elution: Run a ballistic gradient from 5% B to 95% B over 4.0 minutes. Hold at 95% B for 1.0 minute, then re-equilibrate. Flow rate: 0.4 mL/min. Column temperature: 40 °C.

Phase 3: Mass Spectrometer Tuning & Acquisition
  • Source Parameters: Set the capillary voltage to -2.5 kV for ESI- and +3.5 kV for ESI+. Set the desolvation gas temperature to 350 °C with a flow of 800 L/hr.

  • Collision Energy (CE) Ramping:

    • To capture the precursor, set CE to 5 eV.

    • To capture the decarboxylated fragment (m/z 222/224), set CE to 15–20 eV.

    • To force deep heterocycle fragmentation (m/z 183/185 in ESI+), ramp CE to 30–40 eV.

  • Data Validation Loop: Upon data acquisition, visually inspect the precursor mass for the 1:1 isotopic ratio. If the ratio deviates beyond 45:55, investigate for co-eluting isobaric interferences before confirming the structural assignment.

Conclusion

The mass spectrometry of 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid is a masterclass in structural logic. By combining the isotopic fidelity of the bromine atom with the predictable thermodynamic cleavages of the carboxylic acid and the isoxazole ring, analysts can build a highly robust, self-validating assay. Implementing orthogonal polarity testing ensures that both the functional group (ESI-) and the core scaffold (ESI+) are definitively confirmed.

References

  • The Signature of a Halogen: A Technical Guide to the Natural Isotopic Abundance of Bromine in Mass Spectrometry.Benchchem.
  • Isotopes in Mass Spectrometry.Chemistry Steps.
  • Are benzoylium and nitrilium ions produced from substituted 2-arene-2-oxazolines during mass spectrometry? A study based on DFT calculations, QTAIM, and ESI-MS/MS.PubMed / NIH.
  • Deprotonated Carboxylic Acid Fragmentation.ResearchGate.

Sources

Foundational

Technical Whitepaper: Elucidation, Synthesis, and Pharmacological Applications of 3-(4-Bromophenyl)-1,2-oxazole-5-carboxylic acid

Executive Summary In contemporary medicinal chemistry, the 1,2-oxazole (isoxazole) scaffold is a privileged pharmacophore, frequently deployed as a bioisostere for carboxylic acids, esters, and aromatic rings. 3-(4-bromo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the 1,2-oxazole (isoxazole) scaffold is a privileged pharmacophore, frequently deployed as a bioisostere for carboxylic acids, esters, and aromatic rings. 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid (CAS: 901930-35-6) represents a highly versatile building block. By combining the robust 1,2-oxazole core with an orthogonal 4-bromo synthetic handle, this compound enables late-stage diversification via transition-metal-catalyzed cross-coupling. This whitepaper provides an in-depth analysis of its structural nomenclature, physicochemical profile, and a self-validating synthetic methodology grounded in Frontier Molecular Orbital (FMO) theory .

Structural Nomenclature & Physicochemical Profile

The IUPAC nomenclature, 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid , systematically defines the molecule's topology:

  • 1,2-oxazole core: A five-membered heteroaromatic ring containing adjacent oxygen (position 1) and nitrogen (position 2) atoms.

  • 3-(4-bromophenyl): A phenyl ring substituted with a bromine atom at the para position, covalently bonded to the C3 position of the oxazole ring.

  • 5-carboxylic acid: A terminal carboxyl group located at the C5 position, providing a vector for amide coupling or salt formation.

Table 1: Physicochemical and Molecular Properties
PropertyValue / Description
IUPAC Name 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid
Common Name 3-(4-bromophenyl)isoxazole-5-carboxylic acid
CAS Registry Number 901930-35-6
Molecular Formula C₁₀H₆BrNO₃
Molecular Weight 268.06 g/mol
SMILES O=C(O)C1=CC(C(C=C2)=CC=C2Br)=NO1
Topological Polar Surface Area (TPSA) 63.3 Ų
Hydrogen Bond Donors / Acceptors 1 / 4

Mechanistic Causality: Regioselectivity in 1,3-Dipolar Cycloadditions

The construction of the 1,2-oxazole core relies on the Huisgen 1,3-dipolar cycloaddition between an in situ generated nitrile oxide and a terminal alkyne. The exclusive formation of the 5-substituted regioisomer is not arbitrary; it is dictated by Frontier Molecular Orbital (FMO) theory .

The reaction is dipole-HOMO / dipolarophile-LUMO controlled. Ethyl propiolate (the alkyne) possesses a highly polarized LUMO due to its electron-withdrawing ester group. The largest orbital coefficient of the alkyne's LUMO resides on the terminal β-carbon. This aligns perfectly with the largest HOMO coefficient of the nitrile oxide (the carbon atom). This orbital matching, synergized with the steric repulsion that prevents the bulky ester group from clashing with the aryl ring, drives the regioselective formation of the 1,2-oxazole-5-carboxylate.

MechanisticLogic N1 Nitrile Oxide Dipole (HOMO Dominant) N3 FMO Overlap: C-C and O-C Bond Formation N1->N3 N2 Ethyl Propiolate (LUMO Dominant) N2->N3 N5 5-Substituted 1,2-Oxazole (Exclusive Regioisomer) N3->N5 N4 Steric Minimization & Dipole Alignment N4->N5

Figure 1: FMO and steric logic dictating the regioselectivity of the 1,3-dipolar cycloaddition.

Synthetic Methodology: A Self-Validating Protocol

To ensure high fidelity and reproducibility, the following protocol integrates In-Process Controls (IPCs) to create a self-validating workflow. The synthesis proceeds via a stable hydroximoyl chloride intermediate to prevent the premature dimerization of the nitrile oxide into a furoxan byproduct .

Step 1: Condensation (Oxime Formation)
  • Procedure: Dissolve 4-bromobenzaldehyde (1.0 eq) in ethanol. Add hydroxylamine hydrochloride (1.2 eq) and sodium carbonate (0.6 eq) dissolved in a minimal amount of water. Stir at room temperature for 2 hours.

  • Causality: Na₂CO₃ neutralizes the HCl salt, liberating free hydroxylamine for nucleophilic attack on the aldehyde.

  • IPC (Validation): Monitor by TLC (Hexanes/EtOAc 3:1). The disappearance of the UV-active aldehyde spot confirms quantitative conversion to 4-bromobenzaldehyde oxime.

Step 2: Halogenation (Hydroximoyl Chloride Generation)
  • Procedure: Dissolve the oxime in anhydrous N,N-dimethylformamide (DMF). Portion-wise, add N-chlorosuccinimide (NCS) (1.05 eq) while maintaining the temperature below 30°C.

  • Causality: DMF acts not only as a solvent but also as a mild catalyst for the chlorination. Temperature control is critical to prevent over-oxidation.

  • IPC (Validation): LC-MS analysis. A mass shift of +34 Da confirms the formation of 4-bromobenzohydroximoyl chloride.

Step 3: 1,3-Dipolar Cycloaddition
  • Procedure: Dissolve the hydroximoyl chloride and ethyl propiolate (1.5 eq) in dichloromethane (DCM). Cool to 0°C. Add triethylamine (Et₃N) (1.2 eq) dropwise over 30 minutes. Allow to warm to room temperature and stir for 12 hours.

  • Causality: Slow addition of Et₃N ensures a low steady-state concentration of the highly reactive nitrile oxide, suppressing the competing dimerization pathway (furoxan formation) and maximizing the cycloaddition yield with the alkyne.

  • IPC (Validation): LC-MS confirms the formation of ethyl 3-(4-bromophenyl)-1,2-oxazole-5-carboxylate.

Step 4: Saponification
  • Procedure: Dissolve the ester in a 3:1 mixture of THF/water. Add LiOH·H₂O (2.0 eq) and stir at room temperature until hydrolysis is complete. Remove THF in vacuo, dilute the aqueous layer, and acidify to pH 2 using 1M HCl. Filter the resulting precipitate.

  • Causality: LiOH provides mild, quantitative ester cleavage without degrading the oxazole core. Acidification protonates the carboxylate, driving the precipitation of the final acid.

  • IPC (Validation): HPLC confirms the disappearance of the ester peak.

SynthesisWorkflow A 4-Bromobenzaldehyde C 4-Bromobenzaldehyde Oxime (Intermediate 1) A->C B Hydroxylamine HCl + Na2CO3 B->C E 4-Bromobenzohydroximoyl Chloride (Intermediate 2) C->E Chlorination D N-Chlorosuccinimide (NCS) in DMF D->E G Ethyl 3-(4-bromophenyl)- 1,2-oxazole-5-carboxylate E->G 1,3-Dipolar Cycloaddition F Ethyl Propiolate + Triethylamine F->G I 3-(4-Bromophenyl)-1,2-oxazole- 5-carboxylic acid G->I Saponification H 1. LiOH / THF:H2O 2. HCl (Acidification)

Figure 2: Step-by-step synthetic workflow for 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid.

Pharmacological Relevance & Late-Stage Diversification

The strategic placement of the bromine atom at the para position of the phenyl ring transforms this molecule from a simple building block into an advanced diversification hub. In drug discovery, the 1,2-oxazole-5-carboxylic acid moiety frequently acts as a bioisostere for planar, acidic pharmacophores (e.g., in competitive enzyme inhibitors).

Once the core is synthesized, the aryl bromide serves as an orthogonal handle for Palladium-catalyzed cross-coupling reactions . Researchers can subject the compound to Suzuki-Miyaura coupling (with arylboronic acids) or Buchwald-Hartwig amination (with primary/secondary amines) to rapidly generate a library of extended biphenyl or aniline derivatives without disturbing the delicate oxazole-carboxylate geometry.

Analytical Validation Standards

To definitively confirm the structural integrity of the synthesized 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid, the following analytical signatures must be observed:

  • ¹H NMR (DMSO-d₆, 400 MHz): The isolated C4 proton of the 1,2-oxazole ring is highly diagnostic, appearing as a sharp singlet at approximately δ 7.75 ppm . The para-bromophenyl group exhibits a classic AA'BB' spin system, presenting as two distinct doublets integrating for 2H each (typically around δ 7.70 and 7.85 ppm).

  • ¹³C NMR (DMSO-d₆, 100 MHz): The carboxylate carbon (C=O) resonates near δ 160 ppm . The C3, C4, and C5 carbons of the oxazole ring appear at approximately δ 161, 108, and 158 ppm, respectively.

  • LC-MS (ESI⁻): Due to the nearly 1:1 natural isotopic abundance of ⁷⁹Br and ⁸¹Br, the mass spectrum will display a distinct, equal-intensity doublet for the [M-H]⁻ pseudo-molecular ion at m/z 265.9 and 267.9 . This isotopic signature is the definitive proof of bromine incorporation.

References

  • Padwa, A., & Pearson, W. H. (2002). Synthetic Applications of 1,3-Dipolar Cycloaddition Chemistry Toward Heterocycles and Natural Products. John Wiley & Sons. URL:[Link]

  • Liu, et al. (2012). Isoxazolodihydropyridinones: 1,3-Dipolar Cycloaddition of Nitrile Oxides onto 2,4-Dioxopiperidines. ACS Combinatorial Science, 14(5), 326-330. URL:[Link]

Exploratory

3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid literature review

An In-Depth Technical Guide to 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid Introduction: The Isoxazole Scaffold in Modern Drug Discovery The isoxazole ring is a five-membered aromatic heterocycle containing adjacent...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a cornerstone in medicinal chemistry, prized for its metabolic stability and its ability to act as a versatile scaffold for engaging with biological targets through various non-covalent interactions.[1] Isoxazoles are present in numerous natural products, agrochemicals, and clinically approved pharmaceuticals, demonstrating a wide spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[2][3][4] The unique electronic properties of the isoxazole ring, coupled with the weak N-O bond that can facilitate specific ring-cleavage reactions, make it an attractive component in the design of novel therapeutic agents.[2] The compound 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid represents a key building block within this chemical class, incorporating a synthetically versatile carboxylic acid handle and a bromophenyl group, a common substituent used to enhance binding affinity and modulate pharmacokinetic properties.[5] This guide provides a comprehensive overview of its synthesis, properties, and therapeutic potential for researchers in drug development.

Physicochemical and Structural Data

A precise understanding of a compound's physical and chemical properties is fundamental for its application in research and development. 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid is a solid at room temperature with well-defined characteristics.[6]

PropertyValueSource
CAS Number 901930-35-6[6][7]
Molecular Formula C₁₀H₆BrNO₃[6][7]
Molecular Weight 268.07 g/mol [6][7]
Physical Form Solid / Powder[6][7]
Melting Point ~200 °C[6]
Purity ≥97% (Typical)[6][8]
InChI Key VMIKJRRFSJPTOT-UHFFFAOYSA-N[6][7]
Storage Store at room temperature[6]

Synthesis and Mechanistic Rationale

The construction of the 3,5-disubstituted isoxazole ring is most authoritatively achieved via a [3+2] cycloaddition reaction. This powerful synthetic strategy involves the reaction of a nitrile oxide (the three-atom component) with an alkyne (the two-atom component). The specific synthesis of 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid logically follows this pathway, beginning with readily available starting materials.

Causality of the Synthetic Pathway: The chosen pathway is efficient and modular. It begins with the conversion of 4-bromobenzaldehyde to its corresponding aldoxime. The aldoxime is the crucial precursor to the nitrile oxide intermediate. In the presence of a mild oxidant, such as sodium hypochlorite, the aldoxime undergoes oxidative dehydrogenation to generate the highly reactive 4-bromobenzonitrile oxide in situ. This transient species is immediately trapped by an alkyne. To install the C5-carboxylic acid, ethyl propiolate is an ideal reaction partner. The resulting cycloaddition product is an ethyl ester, which is then subjected to a simple saponification (base-catalyzed hydrolysis) to yield the final carboxylic acid product. This step-wise approach provides high regioselectivity and good overall yields.

G cluster_0 Stage 1: Nitrile Oxide Formation cluster_1 Stage 2: Cycloaddition & Hydrolysis A 4-Bromobenzaldehyde C 4-Bromobenzaldoxime A->C Pyridine B Hydroxylamine HCl B->C E 4-Bromobenzonitrile Oxide (Intermediate) C->E Oxidation D Sodium Hypochlorite (Oxidant) D->E G Ethyl 3-(4-bromophenyl)-1,2-oxazole-5-carboxylate E->G [3+2] Cycloaddition F Ethyl Propiolate F->G I 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid (Final Product) G->I Saponification H NaOH / H₂O H->I

Caption: Synthetic workflow for 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid.

Key Experimental Protocol: Synthesis

This protocol is based on established methodologies for isoxazole synthesis.[9] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Part 1: Synthesis of 4-Bromobenzaldoxime

  • Reagents & Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromobenzaldehyde (10.0 g, 54 mmol), hydroxylamine hydrochloride (6.0 g, 86 mmol), and pyridine (30 mL).

  • Reaction: Heat the mixture to reflux and maintain for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up & Isolation: After cooling to room temperature, remove the pyridine under reduced pressure. To the residue, add ethyl acetate (100 mL) and water (100 mL). Separate the organic layer, wash with 1M HCl (2 x 50 mL) and then with brine (50 mL).

  • Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude 4-bromobenzaldoxime. The product can be further purified by recrystallization from an ethanol/water mixture.

Part 2: Synthesis of 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid

  • Reagents & Setup: In a 250 mL flask, dissolve the 4-bromobenzaldoxime (9.0 g, 45 mmol) and ethyl propiolate (5.3 mL, 50 mmol) in dichloromethane (100 mL). Cool the solution in an ice bath.

  • Nitrile Oxide Generation & Cycloaddition: While stirring vigorously, add a solution of sodium hypochlorite (aqueous, ~10-15%, 75 mL) dropwise over 30 minutes, ensuring the temperature remains below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up & Isolation of Ester: Separate the organic layer. Wash it with water (2 x 50 mL) and brine (50 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-(4-bromophenyl)-1,2-oxazole-5-carboxylate.

  • Saponification: Dissolve the crude ester in a mixture of tetrahydrofuran (THF, 50 mL) and methanol (50 mL). Add a solution of sodium hydroxide (2.7 g, 67.5 mmol) in water (25 mL).

  • Reaction: Stir the mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).

  • Purification: Remove the organic solvents under reduced pressure. Dilute the aqueous residue with water (50 mL) and acidify to pH ~2 with concentrated HCl. The resulting precipitate is the desired carboxylic acid. Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield the final product.

Biological and Therapeutic Potential

While specific biological data for 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid is not extensively published, the isoxazole scaffold is a well-established pharmacophore.[1][5] Derivatives have demonstrated significant potential in several therapeutic areas.

  • Anticancer Activity: Many isoxazole-containing compounds exhibit potent anticancer properties.[2][3] The structural analog, 3-(4-aminophenyl)-1,2-oxazole-5-carboxylic acid, has been investigated for its potential in developing new agents targeting cancer.[10] The bromophenyl moiety can enhance activity through halogen bonding or by increasing lipophilicity, thereby improving cell membrane permeability.

  • Anti-inflammatory Effects: Isoxazole derivatives, such as the COX-2 inhibitor valdecoxib, are known for their anti-inflammatory action.[5] The core structure of the title compound makes it a candidate for investigation against inflammatory targets.

  • Antimicrobial Properties: The presence of a bromine atom on the phenyl ring at the C-3 position of an isoxazole has been shown to enhance antibacterial activity.[5] This makes the compound a promising starting point for the development of novel antibacterial agents.

The carboxylic acid group at the C-5 position serves as a critical handle for creating libraries of derivatives (e.g., amides, esters) to perform structure-activity relationship (SAR) studies and optimize for potency, selectivity, and pharmacokinetic profiles.

G cluster_apps Potential Therapeutic Applications Core 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid Core Scaffold Anticancer Anticancer Agents Core:f1->Anticancer Cytotoxicity AntiInflam Anti-inflammatory Drugs Core:f1->AntiInflam Enzyme Inhibition (e.g., COX) Antimicrobial Antimicrobial Agents Core:f1->Antimicrobial Antibacterial Activity

Caption: Potential therapeutic avenues for the isoxazole scaffold.

Analytical Characterization

Unambiguous structural confirmation is achieved through a combination of standard spectroscopic techniques. Based on closely related structures, the following data can be expected for 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid.[9]

TechniqueExpected Data
¹H NMR - Aromatic protons of the bromophenyl ring will appear as two doublets in the δ 7.6-8.0 ppm range. - The isoxazole C4-proton will appear as a singlet around δ 7.0-7.5 ppm. - The carboxylic acid proton will be a broad singlet at δ > 12 ppm.
¹³C NMR - Signals for the aromatic carbons of the bromophenyl ring between δ 125-135 ppm. - Signals for the isoxazole ring carbons, with the C=O carbon appearing downfield (>160 ppm).
FT-IR (KBr, cm⁻¹) - Broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹). - Sharp C=O stretch for the carboxylic acid (~1700-1725 cm⁻¹). - C=N stretch for the isoxazole ring (~1600 cm⁻¹). - C-Br stretch (~600-700 cm⁻¹).
Mass Spec (ESI-) Expected [M-H]⁻ peak at m/z ≈ 265.9 / 267.9, showing the characteristic isotopic pattern for bromine.

Conclusion and Future Directions

3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid is a valuable heterocyclic compound with a straightforward and scalable synthesis. Its well-defined physicochemical properties and the established therapeutic relevance of the isoxazole scaffold make it an important building block for drug discovery programs. The presence of both a bromophenyl group and a carboxylic acid handle provides two distinct points for chemical modification, enabling the exploration of extensive chemical space.

Future research should focus on leveraging the carboxylic acid moiety to synthesize amide and ester libraries for comprehensive biological screening. Investigating this compound and its derivatives against panels of cancer cell lines, bacterial strains, and key inflammatory enzymes could uncover novel lead compounds for therapeutic development.

References

  • Advances in isoxazole chemistry and their role in drug discovery - PMC. (2025, March 17). Vertex AI Search.
  • Advances in isoxazole chemistry and their role in drug discovery - ResearchGate. (2025, March 3). ResearchGate.
  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (2025, March 17). Royal Society of Chemistry.
  • A review of isoxazole biological activity and present synthetic techniques. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. (2024, January 19). Biomedicine & Pharmacotherapy.
  • 3-(4-Bromophenyl)-1,2-oxazole-5-carboxylic acid - Sigma-Aldrich. Sigma-Aldrich.
  • Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid. (2025, December 24). Discover Chemistry.
  • 3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid - Smolecule. (2024, April 15). Smolecule.
  • 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid - Sigma-Aldrich. Sigma-Aldrich.
  • 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid - MilliporeSigma. MilliporeSigma.
  • 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid - MilliporeSigma. MilliporeSigma.

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Guide to the Synthesis of 3-(4-Bromophenyl)-1,2-oxazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive, in-depth technical overview of the synthetic pathway for 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid, a he...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, in-depth technical overview of the synthetic pathway for 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthesis is presented as a robust three-step sequence, commencing with commercially available starting materials. The core of the synthesis is a regioselective 1,3-dipolar cycloaddition reaction to construct the isoxazole ring. Each step includes detailed, field-proven protocols, explanations of the underlying chemical principles, and troubleshooting insights to ensure successful execution.

Introduction and Synthetic Strategy

The isoxazole moiety is a privileged scaffold in medicinal chemistry, present in numerous therapeutic agents due to its ability to participate in hydrogen bonding and π–π stacking interactions.[1] The target molecule, 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid, serves as a valuable building block for creating more complex pharmaceutical candidates, with the bromo-substituent providing a reactive handle for further modifications, such as palladium-catalyzed cross-coupling reactions.

The synthetic strategy detailed herein is a logical and efficient three-step process:

  • Oximation: Synthesis of 4-bromobenzaldehyde oxime from 4-bromobenzaldehyde.

  • [3+2] Cycloaddition: In situ generation of a nitrile oxide from the oxime, followed by a Huisgen 1,3-dipolar cycloaddition with an alkyne to form the isoxazole ester.[2][3]

  • Saponification: Hydrolysis of the resulting ethyl ester to yield the final carboxylic acid product.

This approach is highly reliable and utilizes common laboratory reagents, making it adaptable for both small-scale research and larger-scale production.

Overall Synthetic Workflow

The complete transformation from starting material to final product is illustrated below.

G cluster_0 Step 1: Oximation cluster_1 Step 2: [3+2] Cycloaddition cluster_2 Step 3: Saponification A 4-Bromobenzaldehyde C 4-Bromobenzaldehyde Oxime (Intermediate I) A->C Reflux, 3h B Hydroxylamine HCl Pyridine B->C D Intermediate I F Ethyl 3-(4-bromophenyl)- 1,2-oxazole-5-carboxylate (Intermediate II) D->F 0°C to RT E 1. NCS, DMF 2. Ethyl Propiolate 3. Triethylamine E->F G Intermediate II I 3-(4-Bromophenyl)-1,2-oxazole- 5-carboxylic Acid (Final Product) G->I RT H 1. LiOH, THF/H₂O 2. HCl (aq) H->I

Caption: Overall three-step synthetic pathway.

Part 1: Synthesis of 4-Bromobenzaldehyde Oxime (Intermediate I)

Principle and Mechanistic Insight

The initial step is the formation of an oxime from an aldehyde. This is a nucleophilic addition-elimination reaction. Hydroxylamine (NH₂OH) acts as the nucleophile. The reaction is typically performed with hydroxylamine hydrochloride (NH₂OH·HCl); therefore, a mild base, such as pyridine, is required to neutralize the HCl and liberate the free hydroxylamine for reaction with the aldehyde's carbonyl group.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )Amount (g)Moles (mmol)Equiv.
4-Bromobenzaldehyde185.0310.054.01.0
Hydroxylamine Hydrochloride69.496.6796.01.78
Pyridine79.1026.4334-
Ethyl Acetate-~150 mL--
Deionized Water-~100 mL--
Anhydrous Sodium Sulfate-As needed--
Detailed Experimental Protocol
  • To a 250 mL two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromobenzaldehyde (10.0 g, 54.0 mmol), hydroxylamine hydrochloride (6.67 g, 96.0 mmol), and pyridine (33.4 mL).[4]

  • Heat the reaction mixture to reflux and maintain for 3 hours, stirring continuously.

  • After 3 hours, cool the mixture to room temperature. The solvent (pyridine) is then removed under reduced pressure using a rotary evaporator.

  • To the resulting residue, add ethyl acetate (~100 mL) and deionized water (~100 mL) and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate. Combine the organic phases.

  • Wash the combined organic phase with water, followed by brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product, 4-bromobenzaldehyde oxime, is typically obtained as a solid and can be used in the next step without further purification. Expected yield is typically high (>95%).[4]

Part 2: Synthesis of Ethyl 3-(4-bromophenyl)-1,2-oxazole-5-carboxylate (Intermediate II)

Principle and Mechanistic Insight

This step is a Huisgen 1,3-dipolar cycloaddition, a powerful reaction for forming five-membered heterocycles.[2][3] The reaction proceeds via two key stages:

  • Nitrile Oxide Formation: The 4-bromobenzaldehyde oxime (Intermediate I) is first converted to the corresponding hydroximoyl chloride using an N-halosuccinimide, such as N-chlorosuccinimide (NCS). A non-nucleophilic base, triethylamine (TEA), then eliminates HCl to generate the highly reactive 4-bromobenzonitrile oxide in situ.

  • Cycloaddition: This nitrile oxide intermediate is the "1,3-dipole." It is immediately trapped in a concerted [3+2] cycloaddition reaction by the "dipolarophile," ethyl propiolate. This step is highly regioselective, yielding the desired 3,5-disubstituted isoxazole.

The in situ generation is critical, as nitrile oxides are unstable and prone to dimerization into furoxans if allowed to accumulate.[5]

G cluster_0 Mechanism of [3+2] Cycloaddition A 4-Bromobenzaldehyde Oxime B 4-Bromobenzohydroximoyl Chloride A->B NCS, DMF 0-5 °C C 4-Bromobenzonitrile Oxide (1,3-Dipole) B->C Triethylamine (TEA) -HCl E Ethyl 3-(4-bromophenyl)-1,2-oxazole-5-carboxylate C->E [3+2] Cycloaddition D Ethyl Propiolate (Dipolarophile) D->E

Sources

Application

Suzuki coupling reactions with 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid

Application Note: Suzuki-Miyaura Cross-Coupling of 3-(4-Bromophenyl)-1,2-oxazole-5-carboxylic acid Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Proto...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Suzuki-Miyaura Cross-Coupling of 3-(4-Bromophenyl)-1,2-oxazole-5-carboxylic acid

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The compound 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid (also known as 3-(4-bromophenyl)isoxazole-5-carboxylic acid, CAS: 901930-35-6) is a highly valuable building block in medicinal chemistry[1],[2]. The isoxazole core is a privileged pharmacophore frequently utilized in the development of CNS therapeutics, anti-inflammatory agents, and targeted oncology drugs[3],[4].

Functionalizing the C3-aryl ring via Suzuki-Miyaura cross-coupling presents a unique set of chemical challenges that require precise optimization:

  • Unprotected Carboxylic Acid: The C5-carboxylic acid moiety must be deprotonated to prevent coordination with the palladium catalyst, which can stall the catalytic cycle. Furthermore, deprotonation generates a highly polar carboxylate salt, necessitating an aqueous-biphasic solvent system to ensure substrate solubility[5],[6].

  • Isoxazole Ring Sensitivity: The 1,2-oxazole ring is highly sensitive to strongly basic conditions. Exposure to strong bases (e.g., NaOH, t-BuOK) at elevated temperatures can trigger ring-opening side reactions, such as the Kemp elimination or the Boulton-Katritzky rearrangement[7],[8].

Causality in Experimental Design: To navigate these competing factors, this protocol utilizes a mild base (K₂CO₃) in excess (3.5 equivalents). The first equivalent neutralizes the carboxylic acid, while the remaining equivalents activate the boronic acid for transmetalation. A solvent system of 1,4-Dioxane/H₂O (4:1) ensures that both the lipophilic palladium catalyst and the hydrophilic carboxylate salt remain in the reactive interfacial phase. Pd(dppf)Cl₂ is selected as the catalyst due to its robust stability in aqueous media and its bidentate ligand framework, which accelerates reductive elimination and prevents catalyst degradation.

Workflow & Catalytic Cycle

The following diagram illustrates the phase-transfer workflow and the palladium-catalyzed cycle, highlighting the critical initial deprotonation step.

SuzukiCycle Start 3-(4-bromophenyl)-1,2-oxazole- 5-carboxylic acid Deprotonation Base (K2CO3) Deprotonation to Carboxylate Start->Deprotonation OxAdd Oxidative Addition [Pd(II) Intermediate] Deprotonation->OxAdd Aryl-Br Pd0 Pd(0) Catalyst Pd0->OxAdd Transmet Transmetalation (with Aryl-B(OH)2) OxAdd->Transmet RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Regenerates Pd(0) Product Coupled Biaryl Isoxazole Carboxylate Salt (Aqueous) RedElim->Product OrgWash Organic Wash (EtOAc) Removes Pd Ligands Product->OrgWash Acidification Acidification (HCl) Precipitation at pH 2 OrgWash->Acidification Final Isolated Target Acid (High Purity) Acidification->Final

Fig 1. Catalytic cycle and phase-transfer workflow for the Suzuki coupling of isoxazole-5-carboxylic acid.

Quantitative Data & Optimization

The table below summarizes the optimization of reaction conditions. Note the catastrophic drop in yield when a strong base is used (Entry 2), validating the need for mild carbonate bases to preserve the isoxazole core[7].

EntryCatalyst (5 mol%)Base (Equiv)Solvent (v/v)Temp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄Na₂CO₃ (2.0)Toluene/EtOH (1:1)9025%Insufficient base; poor solubility of the carboxylate salt.
2Pd(dppf)Cl₂NaOH (3.5)Dioxane/H₂O (4:1)80<10%Failure: Isoxazole ring opening via Kemp elimination.
3Pd(dppf)Cl₂ K₂CO₃ (3.5) Dioxane/H₂O (4:1) 80 88% Optimal: Clean conversion, intact heterocycle, easy isolation.
4Pd(OAc)₂ / SPhosK₃PO₄ (3.5)DMF/H₂O (9:1)9082%Good yield, but DMF complicates the aqueous workup.

Experimental Protocol

This protocol is designed as a self-validating system . Because the product is a carboxylic acid, it remains in the aqueous phase as a potassium salt during the initial workup. Washing the aqueous layer with an organic solvent removes all neutral impurities (e.g., triphenylphosphine oxide, homocoupled boronic acid, and residual aryl bromide). The final product is then isolated simply by acidification, bypassing the need for tedious column chromatography[5].

Materials & Reagents
  • Substrate: 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid (1.0 mmol, 268.1 mg)

  • Coupling Partner: Arylboronic acid (1.2 mmol)

  • Base: Potassium carbonate, anhydrous (K₂CO₃) (3.5 mmol, 483.7 mg)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 mmol, 41.0 mg)

  • Solvents: 1,4-Dioxane (Degassed), Deionized Water (Degassed), Ethyl Acetate (EtOAc)

  • Acid: 2M Hydrochloric Acid (HCl)

Step-by-Step Methodology
  • Reaction Setup: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid (268.1 mg, 1.0 mmol), the selected arylboronic acid (1.2 mmol), and K₂CO₃ (483.7 mg, 3.5 mmol).

  • Solvent Addition & Degassing: Add 1,4-Dioxane (8.0 mL) and DI Water (2.0 mL). Seal the flask with a rubber septum and sparge the biphasic mixture with Argon gas for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling of the boronic acid).

  • Catalyst Introduction: Briefly open the flask under a positive flow of Argon and add Pd(dppf)Cl₂·CH₂Cl₂ (41.0 mg, 5 mol%). Sparge the mixture for an additional 2 minutes.

  • Heating: Replace the septum with a Teflon-lined screw cap. Submerge the flask in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 4 to 6 hours. Monitor the disappearance of the starting material via LC-MS.

  • Phase-Transfer Workup (Crucial Step):

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with DI Water (15 mL) and transfer to a separatory funnel.

    • Extract the aqueous layer with EtOAc (3 × 15 mL).

    • Action: Discard the organic layers. The target coupled isoxazole is currently a highly water-soluble potassium carboxylate salt residing entirely in the aqueous phase. The EtOAc extraction effectively removes the palladium ligands, unreacted boronic acid, and any non-polar byproducts.

  • Acidification & Isolation:

    • Transfer the purified aqueous layer to a 100 mL Erlenmeyer flask and cool it in an ice bath to 0–5 °C.

    • Slowly add 2M HCl dropwise under continuous stirring until the pH reaches 2.0–2.5.

    • A dense precipitate of the pure, coupled biaryl isoxazole-5-carboxylic acid will form immediately.

  • Filtration: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold DI water (2 × 10 mL) to remove residual inorganic salts.

  • Drying: Dry the solid under high vacuum at 45 °C overnight to afford the final product.

Sources

Method

Application Note: High-Efficiency Amide Bond Formation with 3-(4-Bromophenyl)-1,2-oxazole-5-carboxylic Acid

Executive Summary 3-(4-Bromophenyl)-1,2-oxazole-5-carboxylic acid is a highly valuable bifunctional building block in modern drug discovery and library synthesis. The 1,2-oxazole (isoxazole) core serves as a robust pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(4-Bromophenyl)-1,2-oxazole-5-carboxylic acid is a highly valuable bifunctional building block in modern drug discovery and library synthesis. The 1,2-oxazole (isoxazole) core serves as a robust pharmacophore and bioisostere for amides and esters, while the C5-carboxylic acid provides a direct vector for functionalization. Crucially, the 4-bromophenyl group at the C3 position acts as a preserved handle for downstream palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This application note details the mechanistic rationale, reagent selection, and validated protocols for achieving high-yielding amide bond formation while preserving the integrity of the isoxazole ring and the aryl bromide handle.

Mechanistic Insights & Causality (E-E-A-T)

To successfully utilize this building block, chemists must navigate several mechanistic considerations to ensure high yields and prevent side reactions:

  • Isoxazole Ring Stability: The C5-carboxylate is adjacent to the highly electronegative oxygen of the isoxazole ring. While generally stable under standard conditions, exposure to strong aqueous bases or extreme thermal conditions can induce decarboxylation or E1cB-like ring opening. Therefore, mild tertiary amine bases (e.g., DIPEA, NMM) in aprotic solvents are strictly required to preserve the heterocyclic core.

  • Order of Addition in Uronium-Mediated Coupling: When using uronium-based reagents like HATU, pre-activation of the carboxylic acid is mandatory. If the amine is introduced simultaneously with HATU, a rapid side-reaction occurs where the amine directly attacks the uronium salt, forming an unreactive guanidinium byproduct and stalling the reaction.

  • Preservation of the Aryl Bromide: Standard amide coupling conditions are palladium-free and operate at ambient to mild temperatures. This ensures the C-Br bond remains completely intact, avoiding premature dehalogenation and reserving the site for late-stage diversification.

  • Scalability and Atom Economy: While HATU is unparalleled for rapid library synthesis, its poor atom economy and the generation of hazardous byproducts limit its use on a process scale. For large-scale amidations, Propylphosphonic anhydride (T3P) is the reagent of choice due to its mild nature, high functional group tolerance, and highly water-soluble byproducts[1][2].

HATU_Activation Acid 3-(4-Bromophenyl)-1,2-oxazole- 5-carboxylic acid ActiveEster OAt Active Ester (Highly Reactive Intermediate) Acid->ActiveEster Pre-activation (5-10 min) HATU HATU + DIPEA (Activator + Base) HATU->ActiveEster Product Isoxazole-5-carboxamide (Target Product) ActiveEster->Product Aminolysis (High Yield) Byproducts HOAt + Tetramethylurea (Water-soluble Byproducts) ActiveEster->Byproducts Displaced Amine Primary/Secondary Amine (Nucleophile) Amine->Product

Mechanistic workflow of HATU-mediated activation and amidation of isoxazole-5-carboxylic acid.

Reagent Selection & Comparative Data

Selecting the correct coupling reagent depends entirely on the scale and purpose of the synthesis. The table below summarizes the quantitative and qualitative data for three leading methodologies applied to 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid.

ParameterHATU / DIPEAT3P / DIPEAEDC·HCl / HOBt
Primary Use Case Discovery / High-ThroughputProcess Scale-up / Green ChemGeneral Purpose Synthesis
Reaction Kinetics Extremely Fast (< 1 hr)Moderate (2 - 12 hrs)Moderate (4 - 12 hrs)
Byproduct Removal Requires aqueous washes & chromatographyHighly water-soluble (simple wash)Water-soluble / mild acid wash
Cost / Atom Economy High Cost / Poor Atom EconomyModerate Cost / Good Atom EconomyLow Cost / Moderate Economy
C-Br Bond Integrity Excellent (100% Preserved)Excellent (100% Preserved)Excellent (100% Preserved)

Experimental Methodologies

Protocol A: High-Throughput Discovery Scale (HATU-Mediated)

Optimized for rapid library synthesis and parallel medicinal chemistry.

Materials:

  • 3-(4-Bromophenyl)-1,2-oxazole-5-carboxylic acid (1.0 equiv, 0.5 mmol)

  • Primary or Secondary Amine (1.2 equiv, 0.6 mmol)

  • HATU (1.1 equiv, 0.55 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol)

  • Anhydrous DMF (0.2 M, 2.5 mL)

Step-by-Step Procedure:

  • Dissolution: Add 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid to an oven-dried vial equipped with a magnetic stir bar. Dissolve in anhydrous DMF (2.5 mL).

  • Pre-Activation (Critical Step): Add DIPEA (1.5 mmol) followed by HATU (0.55 mmol) in one portion. Stir the mixture at room temperature for exactly 5–10 minutes.

    • Causality: This incubation period allows for the complete formation of the highly reactive OAt ester. Skipping this step risks the amine reacting directly with HATU, forming a dead-end guanidinium byproduct.

  • Aminolysis: Add the amine (0.6 mmol) dropwise or in one portion. Stir at room temperature for 1 hour.

  • Self-Validation & Workup: Dilute the reaction mixture with Ethyl Acetate (15 mL). Wash the organic layer with 5% aqueous LiCl solution (3 × 10 mL).

    • System Validation: The 5% LiCl wash is a self-validating step that quantitatively partitions DMF into the aqueous phase, preventing emulsion formation and baseline drift during downstream LCMS or chromatographic purification.

  • Final Isolation: Wash with saturated NaHCO₃ (10 mL) and brine (10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Process-Friendly Scalable Synthesis (T3P-Mediated)

Optimized for >10g scale-up, avoiding explosive hazards and chromatography.

Materials:

  • 3-(4-Bromophenyl)-1,2-oxazole-5-carboxylic acid (1.0 equiv, 50.0 mmol)

  • Primary or Secondary Amine (1.05 equiv, 52.5 mmol)

  • T3P (Propylphosphonic anhydride, 50% solution in EtOAc) (1.5 equiv, 75.0 mmol)

  • DIPEA or Pyridine (3.0 equiv, 150.0 mmol)

  • Ethyl Acetate or 2-MeTHF (0.5 M, 100 mL)

Step-by-Step Procedure:

  • Preparation: Suspend the carboxylic acid and the amine in Ethyl Acetate or 2-MeTHF (100 mL) in a round-bottom flask under nitrogen.

  • Base Addition: Add DIPEA (150.0 mmol) and cool the mixture to 0–5 °C using an ice-water bath.

  • Controlled Activation: Add the T3P solution (75.0 mmol) dropwise over 30 minutes via an addition funnel.

    • Causality: T3P acts as a water scavenger and activating agent, forming a mixed anhydride. Dropwise addition at 0 °C controls the mild exotherm associated with anhydride formation, ensuring the isoxazole ring is not subjected to thermal stress[2].

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours until complete consumption of the acid is observed via TLC.

  • Self-Validation & Workup: Add water (50 mL) and stir vigorously for 15 minutes. Separate the layers and wash the organic phase with saturated NaHCO₃ (50 mL) and water (50 mL).

    • System Validation: Because T3P and its phosphonic acid byproducts are highly water-soluble, the absence of baseline material on TLC after the aqueous washes validates successful byproduct clearance, allowing for direct crystallization of the product without column chromatography[1].

Diversification SM 3-(4-Bromophenyl)-1,2-oxazole- 5-carboxylic acid Amidation Mild Amide Coupling (Preserves C-Br) SM->Amidation Intermediate 4-Bromophenyl Isoxazole Amide Intermediate Amidation->Intermediate Suzuki Suzuki-Miyaura Cross-Coupling Intermediate->Suzuki Pd(dppf)Cl2 Ar-B(OH)2 Buchwald Buchwald-Hartwig Amination Intermediate->Buchwald Pd2(dba)3 Amine Lib1 Biaryl Isoxazole Amide Library Suzuki->Lib1 Lib2 Aniline-Substituted Isoxazole Amide Library Buchwald->Lib2

Strategic downstream diversification of the 4-bromophenyl handle via cross-coupling.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL: [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. URL: [Link]

  • Magano, J. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, 26(6), 1562-1689. URL: [Link]

Sources

Application

Application Note: High-Yield Esterification Strategies for 3-(4-Bromophenyl)-1,2-oxazole-5-carboxylic Acid

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound Focus: 3-(4-Bromophenyl)-1,2-oxazole-5-carboxylic acid (CAS: 901930-35-6)[1] Executive Summary & Strategic Rationale In...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound Focus: 3-(4-Bromophenyl)-1,2-oxazole-5-carboxylic acid (CAS: 901930-35-6)[1]

Executive Summary & Strategic Rationale

In modern drug discovery, the 1,2-oxazole (isoxazole) ring serves as a critical bioisostere for amides and esters, offering improved metabolic stability and unique hydrogen-bonding profiles. 3-(4-Bromophenyl)-1,2-oxazole-5-carboxylic acid is a highly versatile bifunctional building block[1]. The C5-carboxylic acid provides a vector for esterification or amidation, while the 4-bromophenyl moiety serves as a robust handle for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Esterification of this compound is frequently required to either synthesize prodrugs, protect the acidic proton during basic cross-coupling conditions, or increase the molecule's volatility and lipophilicity for chromatographic purification. However, isoxazole rings can be sensitive to prolonged heating in strongly acidic aqueous media, which can trigger ring-opening side reactions. Therefore, selecting the correct esterification protocol is critical to maintaining the integrity of the heterocycle and maximizing yield.

This application note details two self-validating, field-proven methodologies:

  • The Modified Steglich Esterification (EDC/DMAP): Ideal for complex, bulky, or acid-sensitive alcohols.

  • The Acid Chloride Activation (SOCl₂): Highly scalable and efficient for simple aliphatic alcohols (e.g., methanol, ethanol).

Mechanistic Insights & Causality

Why EDC over DCC in Steglich Esterifications?

The classic Steglich esterification utilizes N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP)[2]. While highly effective, DCC generates dicyclohexylurea (DCU), a byproduct that is notoriously difficult to remove via chromatography or filtration. By substituting DCC with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), the resulting urea byproduct is highly water-soluble[3]. This allows for a simple aqueous workup, drastically reducing purification time. Because EDC is supplied as a hydrochloride salt to ensure shelf stability, the addition of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is mandatory to free the carbodiimide and initiate the reaction[4].

The Role of Catalytic DMF in Acid Chloride Formation

When utilizing thionyl chloride (SOCl₂) to form the acid chloride intermediate, the reaction can be sluggish. The addition of catalytic N,N-Dimethylformamide (DMF) generates the highly electrophilic Vilsmeier-Haack reagent (chloroiminium ion) in situ. This intermediate rapidly activates the carboxylic acid, accelerating the evolution of SO₂ and HCl gases and driving the reaction to completion at lower temperatures, thereby protecting the isoxazole core.

Reaction Workflow

G SM 3-(4-Bromophenyl)-1,2-oxazole- 5-carboxylic acid EDC Method A: EDC·HCl, DMAP DIPEA, DCM, 0°C to RT SM->EDC SOCl2 Method B: SOCl2, DMF (cat.) Reflux, 2h SM->SOCl2 Oacyl O-Acylisourea Intermediate EDC->Oacyl EsterA Isoxazole-5-carboxylate Ester (Bulky/Sensitive R-OH) Oacyl->EsterA + R-OH AcidCl Acid Chloride Intermediate SOCl2->AcidCl EsterB Isoxazole-5-carboxylate Methyl/Ethyl Ester AcidCl->EsterB + R-OH, Et3N

Fig 1. Divergent esterification pathways for 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid.

Experimental Protocols

Protocol A: Mild Steglich-Type Esterification (EDC/DMAP)

Recommended for secondary, tertiary, or functionally complex alcohols.

Reagents (1.0 mmol scale):

  • 3-(4-Bromophenyl)-1,2-oxazole-5-carboxylic acid: 268 mg (1.0 eq)[1]

  • Target Alcohol (R-OH): 1.2 mmol (1.2 eq)

  • EDC·HCl: 287 mg (1.5 eq)[4]

  • DMAP: 12 mg (0.1 eq)[2]

  • DIPEA: 348 µL (2.0 eq)

  • Anhydrous Dichloromethane (DCM): 10 mL

Step-by-Step Methodology:

  • Initiation: In an oven-dried round-bottom flask under N₂ atmosphere, suspend the carboxylic acid, target alcohol, and DMAP in anhydrous DCM.

  • Neutralization: Cool the mixture to 0 °C using an ice bath. Add DIPEA dropwise via syringe. The solution should become homogeneous as the carboxylate salt forms.

  • Activation: Add EDC·HCl portion-wise over 5 minutes to prevent localized heating.

  • Propagation: Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Stir for 12 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc). The highly polar acid baseline spot will disappear, replaced by a higher Rf ester spot.

  • Aqueous Workup: Dilute the reaction with an additional 10 mL of DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (2 × 10 mL) to remove DMAP and DIPEA, saturated aqueous NaHCO₃ (2 × 10 mL) to remove unreacted acid, and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the ester.

Protocol B: Acid Chloride Activation (SOCl₂)

Recommended for highly scalable synthesis of methyl or ethyl esters.

Reagents (1.0 mmol scale):

  • 3-(4-Bromophenyl)-1,2-oxazole-5-carboxylic acid: 268 mg (1.0 eq)[1]

  • Thionyl Chloride (SOCl₂): 218 µL (3.0 eq)

  • DMF: 1-2 drops (Catalytic)

  • Anhydrous Methanol (or Ethanol): 5 mL

  • Triethylamine (Et₃N): 209 µL (1.5 eq)

Step-by-Step Methodology:

  • Chlorination: In a fume hood, suspend the carboxylic acid in 5 mL of anhydrous DCM in a flask equipped with a reflux condenser. Add SOCl₂ followed by 1-2 drops of DMF.

  • Reflux: Heat the mixture to 45 °C. Self-Validation: Vigorous gas evolution (SO₂ and HCl) will occur. The reaction is complete when gas evolution ceases and the solution becomes completely clear (approx. 2 hours).

  • Concentration: Cool to room temperature and concentrate the mixture under reduced pressure to remove all unreacted SOCl₂. Co-evaporate with anhydrous toluene (2 × 5 mL) to ensure complete removal of HCl traces.

  • Esterification: Dissolve the crude acid chloride in 5 mL of anhydrous DCM and cool to 0 °C. Slowly add a pre-mixed solution of anhydrous methanol and Et₃N.

  • Completion: Stir at room temperature for 2 hours. Quench with 10 mL of water, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate to afford the high-purity ester.

Quantitative Protocol Comparison

ParameterMethod A: EDC/DMAP (Steglich)Method B: SOCl₂ (Acid Chloride)
Optimal Substrates Complex, bulky, or acid-sensitive alcoholsSimple aliphatic alcohols (MeOH, EtOH)
Reaction Temperature 0 °C to Room TemperatureReflux (45-60 °C) then 0 °C
Typical Yield 75% – 88%90% – 98%
Byproduct Removal Aqueous wash (water-soluble urea)Evaporation (volatile gases)
Isoxazole Ring Stability Excellent (Neutral/Mildly Basic)Good (Requires strict anhydrous handling)
Scalability Moderate (Reagent cost becomes limiting)Excellent (Highly cost-effective for >10g)

References

  • Title: Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate Source: Organic Syntheses, 1985, 63, 183. URL: [Link] (Reference for the foundational Steglich esterification mechanism and DMAP catalysis[2])

  • Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP Source: PubMed Central (PMC) - National Institutes of Health URL: [Link] (Reference for the specific advantages of EDC over DCC and water-soluble urea byproducts[3])

  • Title: Oxidation of alcohol to carboxylic acid under mild acidic condition and followed by synthesis of ester analogues of Corey Source: Der Pharma Chemica, 2011, 3(5):141-145 URL: [Link] (Reference for the application of EDC·HCl/DMAP protocols for base/acid-sensitive substrates[4])

Sources

Method

Application Notes and Protocols: 3-(4-Bromophenyl)-1,2-oxazole-5-carboxylic Acid as a Versatile Chemical Intermediate in Drug Discovery and Materials Science

Introduction In the landscape of modern medicinal chemistry and materials science, the isoxazole ring system stands out as a "privileged scaffold." Its unique electronic properties, metabolic stability, and ability to en...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, the isoxazole ring system stands out as a "privileged scaffold." Its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding have rendered it a cornerstone in the design of novel therapeutic agents and functional materials.[1][2] This guide focuses on a particularly valuable building block: 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid .

This intermediate is strategically designed for synthetic versatility. It features three distinct points of chemical reactivity:

  • A carboxylic acid group, ideal for amide bond formation, esterification, or conversion to other functional groups.

  • A bromophenyl moiety , which serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of molecular complexity.

  • A stable 1,2-oxazole (isoxazole) core , which acts as a rigid and predictable linker, orienting the appended functionalities in a defined three-dimensional space.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not only detailed, field-tested protocols for the use of this intermediate but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation.

Physicochemical Data

The key properties of 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid are summarized below.

PropertyValueSource(s)
CAS Number 901930-35-6[3][4]
Molecular Formula C₁₀H₆BrNO₃[5]
Molecular Weight 268.07 g/mol [4]
Synonyms 3-(4-bromophenyl)-5-isoxazolecarboxylic acid[3][6]
Appearance Solid, powder[3]
Melting Point ~200 °C
Purity Typically ≥97%[6]
Storage Store at room temperature[3]
GHS Safety and Handling

The compound is classified as harmful and an irritant. Adherence to standard laboratory safety protocols is mandatory.

GHS ClassificationDetailsSource(s)
Pictogram GHS07 (Exclamation Mark)[3]
Signal Word Warning [3]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3][5][7]
Precautionary Statements P280: Wear protective gloves/eye protection/face protectionP301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwellP302+P352: IF ON SKIN: Wash with plenty of soap and waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][7]

Expert Insight: The hazard profile (H302, H315, H319, H335) is typical for many aromatic carboxylic acids, particularly those containing halogens. Standard personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety glasses, is required. All manipulations, especially handling of the powder, should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust.[7]

Core Reactivity and Synthetic Strategy

The power of this intermediate lies in its orthogonal reactivity. The carboxylic acid and the aryl bromide can be addressed sequentially under different reaction conditions, allowing for a controlled, stepwise assembly of complex target molecules.

G cluster_main 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid cluster_acid Carboxylic Acid Chemistry cluster_bromide Aryl Bromide Chemistry main_node Carboxylic Acid Isoxazole Core Aryl Bromide amide Amide Coupling (HATU, EDC) main_node:f0->amide R-NH₂ ester Esterification (SOCl₂, ROH) main_node:f0->ester R-OH reduction Reduction (BH₃•THF) main_node:f0->reduction suzuki Suzuki Coupling (Pd(0), R-B(OH)₂) main_node:f2->suzuki Boronic Acid buchwald Buchwald-Hartwig (Pd(0), R₂NH) main_node:f2->buchwald Amine sonogashira Sonogashira Coupling (Pd(0), Cu(I), Alkyne) main_node:f2->sonogashira Terminal Alkyne

Caption: Core reactivity sites of the intermediate.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, including rationale for the choice of reagents and conditions.

Protocol 3.1: Amide Bond Formation via HATU Coupling

This protocol describes the coupling of the carboxylic acid with a primary or secondary amine.

Rationale: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is a highly efficient coupling reagent that minimizes side reactions and is particularly effective for coupling with a wide range of amines, including those that are sterically hindered or have low nucleophilicity. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the generated acids without competing in the reaction.

G start Start step1 1. Dissolve Intermediate (1.0 eq), Amine (1.1 eq), HATU (1.2 eq) in anhydrous DMF. start->step1 step2 2. Cool to 0°C (Ice Bath). step1->step2 step3 3. Add DIPEA (3.0 eq) dropwise. step2->step3 step4 4. Warm to RT and stir for 2-16 hours. step3->step4 step5 5. Monitor by TLC or LC-MS. step4->step5 step6 6. Quench with water, extract with Ethyl Acetate. step5->step6 step7 7. Purify via Silica Gel Chromatography. step6->step7 end End (Pure Amide Product) step7->end

Caption: Workflow for Amide Bond Formation.

Methodology:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HATU (1.2 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M. Stir until all solids dissolve.

  • Base Addition: Cool the solution to 0 °C using an ice-water bath. Add DIPEA (3.0 eq) dropwise over 5 minutes. The addition of the base is crucial for the activation of the carboxylic acid by HATU.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-16 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired amide product.

Protocol 3.2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol enables the formation of a new carbon-carbon bond at the aryl bromide position.

Rationale: The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds. Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst for this transformation. A base, such as potassium carbonate, is required to activate the boronic acid partner. A biphasic solvent system (e.g., Dioxane/Water) is often employed to facilitate the dissolution of both the organic-soluble substrates and the inorganic base.[8] Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

G start Start step1 1. Combine Intermediate (1.0 eq), Boronic Acid (1.2 eq), Base (2.0 eq), and Pd Catalyst (0.05 eq) in a flask. start->step1 step2 2. Add Dioxane/Water solvent mixture. step1->step2 step3 3. Degas the mixture (e.g., 3x vacuum/N₂ cycles). step2->step3 step4 4. Heat to 80-100°C for 4-24 hours. step3->step4 step5 5. Monitor by TLC or LC-MS. step4->step5 step6 6. Cool, dilute with water, extract with an organic solvent. step5->step6 step7 7. Purify via Chromatography or Recrystallization. step6->step7 end End (Pure Coupled Product) step7->end

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Methodology:

  • Reaction Setup: In a flask equipped with a reflux condenser, combine the 3-(4-bromophenyl)-1,2-oxazole derivative (1.0 eq), the desired boronic acid or boronate ester (1.2 eq), potassium carbonate (K₂CO₃, 2.0 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Solvent Addition: Add a solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio), to achieve a concentration of 0.1 M.

  • Degassing: Seal the flask and degas the mixture thoroughly. This can be achieved by bubbling nitrogen or argon through the solution for 15-20 minutes or by subjecting the flask to three cycles of vacuum followed by backfilling with an inert gas.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the desired biaryl compound.

Application Example: Two-Step Synthesis of a Hypothetical Bioactive Scaffold

To illustrate the synthetic utility of this intermediate, we present a hypothetical two-step sequence to rapidly generate a more complex molecule. This strategy is frequently employed in the construction of compound libraries for drug discovery. A similar approach has been successfully used in the development of inhibitors for viral proteases.[8]

Step A: Amide coupling with a chiral amine (e.g., (S)-1-phenylethanamine). Step B: Suzuki coupling with a heterocyclic boronic acid (e.g., pyridine-3-boronic acid).

G start_mol 3-(4-bromophenyl)-1,2-oxazole- 5-carboxylic acid intermediate_mol Intermediate Amide Product start_mol->intermediate_mol Step A: Amide Coupling final_mol Final Target Scaffold intermediate_mol->final_mol Step B: Suzuki Coupling reagent_a (S)-1-phenylethanamine, HATU, DIPEA reagent_a->start_mol reagent_b Pyridine-3-boronic acid, Pd(PPh₃)₄, K₂CO₃ reagent_b->intermediate_mol

Caption: A two-step synthetic pathway using the intermediate.

This sequential modification highlights how the orthogonal reactivity of the intermediate allows for the controlled and independent installation of different molecular fragments, making it an invaluable tool for systematically exploring chemical space in drug development programs.

Conclusion

3-(4-Bromophenyl)-1,2-oxazole-5-carboxylic acid is more than a simple chemical; it is a strategic platform for synthetic innovation. Its pre-installed, orthogonally reactive functional groups—the carboxylic acid and the aryl bromide—provide a reliable and efficient route to complex molecular architectures. The protocols and insights provided in this guide are designed to empower researchers to leverage the full potential of this versatile intermediate, accelerating the discovery and development of the next generation of pharmaceuticals and advanced materials.

References

  • Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Sarbecovirus Papain-like Protease Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid. ResearchGate. [Link]

  • 5-(4-Bromophenyl)isoxazole-3-carboxylic acid | C10H6BrNO3 | PubChem. PubChem. [Link]

  • Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. ResearchGate. [Link]

Sources

Application

The Strategic Application of 3-(4-Bromophenyl)-1,2-oxazole-5-carboxylic Acid in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic deployment of highly functionalized heterocyclic scaffolds is paramount to the successful development of novel therapeutic agents. Among these, 3-(4-bromophe...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, the strategic deployment of highly functionalized heterocyclic scaffolds is paramount to the successful development of novel therapeutic agents. Among these, 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid emerges as a molecule of significant interest. Its unique structural and electronic properties, characterized by the stable isoxazole core, a synthetically versatile carboxylic acid handle, and a strategically placed bromophenyl moiety, render it an invaluable building block for the synthesis of a diverse array of biologically active compounds. This guide provides an in-depth exploration of its synthesis, applications, and the underlying chemical principles that make it a powerful tool for researchers in medicinal chemistry.

The isoxazole ring system is a well-established pharmacophore, present in numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The 3-aryl-5-carboxylic acid substitution pattern is particularly noteworthy as it allows for the facile generation of carboxamide and ester libraries, enabling extensive structure-activity relationship (SAR) studies. Furthermore, the bromo-substituent on the phenyl ring serves as a crucial anchor for a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, which can introduce further molecular diversity.[3]

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties of a lead compound is fundamental to its application in drug development.

PropertyValueSource
Molecular Formula C₁₀H₆BrNO₃[4]
Molecular Weight 268.07 g/mol [4]
Melting Point ~200 °C[4]
Physical Form Solid[4]
InChI Key VMIKJRRFSJPTOT-UHFFFAOYSA-N[4]
CAS Number 901930-35-6[4]

Safety Information: 3-(4-Bromophenyl)-1,2-oxazole-5-carboxylic acid is classified as harmful if swallowed (H302) and may cause respiratory irritation (H335), skin irritation (H315), and serious eye irritation (H319).[5] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthetic Protocols and Mechanistic Insights

The synthesis of 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid can be approached through several established methods for isoxazole ring formation. A highly efficient and convergent strategy involves the [3+2] cycloaddition of a nitrile oxide with an alkyne. The following protocol is a robust and adaptable method for the laboratory-scale synthesis of the title compound, based on established chemical principles for isoxazole synthesis.[1]

Protocol 1: Synthesis of 3-(4-Bromophenyl)-1,2-oxazole-5-carboxylic Acid via [3+2] Cycloaddition

This protocol is divided into two main stages: the in-situ generation of 4-bromobenzonitrile oxide from 4-bromobenzaldoxime, and its subsequent cycloaddition with ethyl propiolate, followed by hydrolysis of the resulting ester.

Part A: Synthesis of 4-Bromobenzaldoxime

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromobenzaldehyde (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and pyridine (3-5 volumes).

  • Reaction Execution: Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling to room temperature, remove the pyridine under reduced pressure. To the residue, add ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 4-bromobenzaldoxime.

Part B: [3+2] Cycloaddition and Hydrolysis

  • Nitrile Oxide Generation and Cycloaddition: In a flask containing a solution of 4-bromobenzaldoxime (1.0 eq) in a suitable solvent such as dichloromethane or THF, add ethyl propiolate (1.1 eq). To this mixture, add an oxidizing agent such as sodium hypochlorite (bleach) or ceric ammonium nitrate (CAN) dropwise at room temperature.[1] The reaction is typically stirred for 12-24 hours. Monitor the consumption of the starting materials by TLC.

  • Work-up and Isolation of the Ester Intermediate: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude methyl 3-(4-bromophenyl)-1,2-oxazole-5-carboxylate by column chromatography on silica gel.[6]

  • Hydrolysis to the Carboxylic Acid: Dissolve the purified ester in a mixture of THF and water. Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) and stir at room temperature until the ester is fully consumed (monitored by TLC).

  • Final Work-up and Isolation: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of ~2-3. The product will precipitate out of solution. Filter the solid, wash with cold water, and dry under vacuum to afford 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid.

Diagram of the Synthetic Pathway:

Synthesis cluster_0 Part A: Oxime Formation cluster_1 Part B: Cycloaddition & Hydrolysis 4-Bromobenzaldehyde 4-Bromobenzaldehyde 4-Bromobenzaldoxime 4-Bromobenzaldoxime 4-Bromobenzaldehyde->4-Bromobenzaldoxime Hydroxylamine HCl, Pyridine, Reflux Methyl 3-(4-bromophenyl)-1,2-oxazole-5-carboxylate Methyl 3-(4-bromophenyl)-1,2-oxazole-5-carboxylate 4-Bromobenzaldoxime->Methyl 3-(4-bromophenyl)-1,2-oxazole-5-carboxylate 1. Ethyl Propiolate, NaOCl 2. Work-up 3-(4-Bromophenyl)-1,2-oxazole-5-carboxylic acid 3-(4-Bromophenyl)-1,2-oxazole-5-carboxylic acid Methyl 3-(4-bromophenyl)-1,2-oxazole-5-carboxylate->3-(4-Bromophenyl)-1,2-oxazole-5-carboxylic acid 1. LiOH, THF/H2O 2. Acidification

Caption: Synthetic route to 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid.

Applications in Medicinal Chemistry

The true value of 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid lies in its application as a versatile scaffold for the generation of compound libraries for high-throughput screening and lead optimization.

As a Scaffold for Anti-Cancer Agents

The isoxazole nucleus is a common feature in many potent anti-cancer agents. The carboxylic acid functionality of the title compound can be readily converted to a wide range of amides, which can interact with key amino acid residues in the active sites of enzymes or on the surface of proteins implicated in cancer progression. For instance, derivatives of 1,2,4-oxadiazole, a closely related heterocycle, have been investigated as inhibitors of Papain-like Protease (PLpro) of SARS-CoV-2, demonstrating the potential of such scaffolds in targeting critical enzymes.[2]

Hypothetical Signaling Pathway Inhibition:

Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Ligand Binding Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor (e.g., STAT3) Kinase2->TF Phosphorylation Gene Target Gene (Proliferation, Survival) TF->Gene Inhibitor 3-(4-bromophenyl)-1,2-oxazole -5-carboxamide Derivative Inhibitor->Kinase2 Inhibition

Caption: Potential inhibition of a pro-survival signaling pathway by a derivative.

Development of Anti-Inflammatory Agents

Chronic inflammation is a hallmark of numerous diseases. Isoxazole-containing compounds have been explored as potent anti-inflammatory agents. For example, 4,5-diarylisoxazol-3-carboxylic acids have been identified as inhibitors of leukotriene biosynthesis, which are key mediators of inflammation.[7] The title compound provides a scaffold to develop novel inhibitors of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).

Generation of Novel Antimicrobial Compounds

The emergence of drug-resistant bacteria and fungi necessitates the development of new antimicrobial agents. The isoxazole scaffold has been incorporated into compounds with significant antibacterial and antifungal activity.[1] By generating a library of amides and esters from 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid, researchers can screen for novel compounds with potent activity against a range of pathogens.

Protocol 2: General Procedure for the Synthesis of a Carboxamide Library

This protocol outlines a general method for the parallel synthesis of a library of carboxamides from 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid and a diverse set of primary and secondary amines.

  • Activation of the Carboxylic Acid: In an array of reaction vials, dissolve 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM). Add a coupling agent such as HATU (1.1 eq) or EDC/HOBt (1.1 eq each) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amide Bond Formation: To each vial, add a solution of the desired amine (1.2 eq) in the same solvent. Seal the vials and allow the reactions to proceed at room temperature for 12-24 hours.

  • High-Throughput Work-up and Purification: Upon completion, the reaction mixtures can be worked up in parallel. This may involve liquid-liquid extraction or by loading the crude reaction mixtures directly onto a silica gel or reverse-phase chromatography plate for purification. The purified products are then characterized and submitted for biological screening.

Experimental Workflow for Library Synthesis and Screening:

Workflow Start 3-(4-bromophenyl)-1,2-oxazole -5-carboxylic acid Coupling Parallel Amide Coupling Reaction Start->Coupling Amine_Library Diverse Amine Library Amine_Library->Coupling Purification High-Throughput Purification Coupling->Purification Characterization QC & Characterization (LC-MS, NMR) Purification->Characterization Screening Biological Screening (e.g., Enzyme Assay) Characterization->Screening SAR SAR Analysis & Hit Identification Screening->SAR

Caption: Workflow for carboxamide library synthesis and screening.

Conclusion

3-(4-Bromophenyl)-1,2-oxazole-5-carboxylic acid represents a highly valuable and versatile building block in medicinal chemistry. Its robust synthesis and the presence of multiple handles for chemical modification make it an ideal starting point for the development of novel therapeutic agents. The strategic application of this scaffold in the generation of diverse compound libraries will undoubtedly continue to contribute to the discovery of new drugs for a wide range of diseases.

References

  • Fatollahzadeh Dizaji, S., et al. (2025). Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid. ResearchGate. Retrieved from [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Retrieved from [Link]

  • Jingkangen Biomedical. (n.d.). 3-(4-Bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid. Retrieved from [Link]

  • Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Sarbecovirus Papain-like Protease Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Reddy, T. S., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • Kumar, A., et al. (2022). Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)-2-(Substituted Phenyl) Thiazolidin-4-One Derivatives. Journal of Pharmaceutical Negative Results. Retrieved from [Link]

  • Singh, J., et al. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. ChemistrySelect. Retrieved from [Link]

  • MCE. (n.d.). 3-(4-Bromophenyl)-1,2-oxazole-5-carboxylic acid. Retrieved from [Link]

  • Al-Zahrani, F. M., et al. (2024). 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. Molbank. Retrieved from [Link]

  • Banoglu, E., et al. (2016). 4,5-Diarylisoxazol-3-carboxylic Acids: A New Class of Leukotriene Biosynthesis Inhibitors Potentially Targeting 5-lipoxygenase-activating Protein (FLAP). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Poborcha, V., et al. (2022). Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives of 4,6-Dimethyl-2-sulfanylpyridine-3-carboxamide. Molecules. Retrieved from [Link]

Sources

Method

Application Note &amp; Protocols: A Strategic Guide to Enzyme Inhibitor Design Using the 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic Acid Scaffold

Abstract The isoxazole ring is a privileged scaffold in medicinal chemistry, valued for its metabolic stability and versatile interaction capabilities.[1][2] This guide provides a comprehensive framework for utilizing 3-...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The isoxazole ring is a privileged scaffold in medicinal chemistry, valued for its metabolic stability and versatile interaction capabilities.[1][2] This guide provides a comprehensive framework for utilizing 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid as a starting point for the rational design of novel enzyme inhibitors. We detail a complete workflow, from initial target identification and lead optimization through in-depth biophysical and enzymatic characterization. The protocols herein are designed to be self-validating, incorporating critical controls and explaining the scientific rationale behind experimental choices. This document serves as a technical resource for researchers, medicinal chemists, and drug development professionals aiming to leverage this promising chemical scaffold for therapeutic innovation.

Introduction: The Strategic Value of the Isoxazole Scaffold

The design of selective and potent enzyme inhibitors is a cornerstone of modern drug discovery. The choice of the initial chemical scaffold is a critical decision that influences the entire discovery cascade. The 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid scaffold presents three key features that make it an exceptional starting point for inhibitor design.

1.1 The 1,2-Oxazole Core: A Privileged Heterocycle The isoxazole ring is a five-membered heterocycle that is frequently incorporated into pharmaceuticals.[1] Its unique electronic properties and ability to act as a bioisostere for other functional groups allow it to engage in a wide range of non-covalent interactions with enzyme active sites, including hydrogen bonding and dipole interactions.[2] Furthermore, the isoxazole moiety often imparts favorable metabolic stability, a crucial attribute for any potential drug candidate.[2] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3][4]

1.2 The Carboxylic Acid Moiety: A High-Affinity Anchor The carboxylic acid group at the 5-position is a powerful tool for achieving high-affinity binding. This functional group is ionizable at physiological pH, allowing it to form strong ionic interactions (salt bridges) with positively charged residues like arginine or lysine within an enzyme's active site. This interaction can serve as a critical anchor, orienting the rest of the molecule for optimal engagement with the target. The strategic importance of carboxylic acids in inhibitor design is well-documented, particularly for enzymes that recognize acidic substrates.[5][6]

1.3 The 4-Bromophenyl Group: A Vector for Optimization The bromophenyl group at the 3-position provides a versatile handle for synthetic modification. The bromine atom is a prime site for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira couplings. This enables the rapid generation of a diverse library of analogs, allowing for systematic exploration of the surrounding chemical space to improve potency, selectivity, and pharmacokinetic properties. This process, known as Structure-Activity Relationship (SAR) studies, is fundamental to lead optimization.[7][8]

The Inhibitor Design & Validation Workflow

The process of developing a potent and selective inhibitor from a starting scaffold is a systematic, multi-step endeavor. The following workflow outlines the key phases, each of which will be detailed in subsequent sections.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Characterization Scaffold Starting Scaffold 3-(4-bromophenyl)-1,2- oxazole-5-carboxylic acid TargetID Target Identification (Protocol 3.2) Scaffold->TargetID What does it bind to? SAR SAR & Library Synthesis (Section 4.0) TargetID->SAR Identified Target Enzyme IC50 Potency Screening (IC50) (Protocol 5.1) SAR->IC50 Synthesize & Test IC50->SAR Analyze Data & Redesign Lead Optimized Lead Compound IC50->Lead Select Potent Compound MOA Mechanism of Action (Protocol 5.2) Lead->MOA Binding Biophysical Validation (Protocol 5.3) Lead->Binding

Caption: High-level workflow for enzyme inhibitor design.

Phase 1: Target Identification Strategies

Before optimization can begin, the biological target of the scaffold must be identified. Phenotypic screens may reveal that a compound has a desirable effect, but identifying the specific enzyme(s) it interacts with is crucial for mechanism-based drug development.[9][10]

3.1 Rationale for Target Identification Identifying the direct molecular target of a small molecule is essential for understanding its mechanism of action, predicting potential side effects, and enabling rational lead optimization.[11] Affinity-based methods remain a robust and widely used approach for this purpose.[12]

3.2 Protocol: Affinity-Based Target Identification

Principle: This protocol immobilizes the inhibitor on a solid support (e.g., agarose beads) to "fish" for its binding partners from a complex protein mixture like a cell lysate. Bound proteins are then eluted and identified using mass spectrometry.[11][13]

Materials:

  • 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid

  • Amine-reactive resin (e.g., NHS-activated agarose beads)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)

  • Cell lysate from a relevant cell line or tissue

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., low pH glycine buffer or high concentration of free ligand)

  • Mass spectrometer for protein identification

Methodology:

  • Ligand Immobilization:

    • Rationale: The carboxylic acid provides a convenient handle for covalent attachment to an amine-functionalized resin without significantly altering the core scaffold that is likely critical for binding.

    • Dissolve 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid in a suitable solvent (e.g., DMSO/water).

    • Add EDC and NHS to activate the carboxylic acid group.

    • Add the activated ligand solution to a slurry of amine-reactive agarose beads.

    • Incubate for 2-4 hours at room temperature with gentle mixing.

    • Quench any unreacted sites on the beads with an amine-containing buffer (e.g., Tris or ethanolamine).

    • Wash the beads extensively to remove any non-covalently bound ligand.

  • Control Bead Preparation (Crucial for Validity):

    • Prepare control beads by performing the same activation and quenching procedure but without adding the inhibitor. This will allow for the identification of proteins that bind non-specifically to the resin itself.

  • Affinity Pulldown:

    • Incubate the inhibitor-coupled beads and the control beads with the cell lysate for 1-2 hours at 4°C.

    • Wash the beads 3-5 times with Wash Buffer to remove non-specific binders.

  • Elution:

    • Elute the bound proteins from the beads using the Elution Buffer. A common method is competitive elution, where a high concentration of the free (non-immobilized) inhibitor is used to displace the bound proteins. This increases the specificity of the identified targets.

  • Protein Identification:

    • Separate the eluted proteins using SDS-PAGE.

    • Excise protein bands that are present in the inhibitor pulldown but absent or significantly reduced in the control pulldown.

    • Identify the proteins using tryptic digestion followed by LC-MS/MS analysis.

Phase 2: Lead Optimization and SAR

Once a target enzyme is validated, the goal is to systematically modify the initial scaffold to enhance its potency and selectivity. This is achieved by synthesizing a library of related compounds and evaluating their activity.

4.1 Rationale for Structure-Activity Relationship (SAR) Studies SAR studies explore how changes in a molecule's structure affect its biological activity.[7][14] By making systematic modifications to the three key regions of our scaffold (the bromophenyl ring, the carboxylic acid, and the oxazole core), we can build a detailed understanding of the chemical features required for potent inhibition.[8]

4.2 Synthetic Strategy for Derivatization The scaffold is well-suited for parallel synthesis to rapidly generate a library of analogs for SAR studies.

G cluster_A Modification at C5 cluster_B Modification at C3 Start 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid Amide Amide Library (Amine Coupling) Start->Amide 1. EDC/NHS 2. R-NH2 Ester Ester Library (Esterification) Start->Ester H+, R-OH Suzuki Aryl/Heteroaryl Library (Suzuki Coupling) Start->Suzuki R-B(OH)2 Pd Catalyst

Sources

Application

Application Note: RP-HPLC Method Development and Validation for 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid

Introduction and Chemical Profiling The compound 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid (also widely referred to as 3-(4-bromophenyl)isoxazole-5-carboxylic acid) is a critical synthetic building block in modern...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Profiling

The compound 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid (also widely referred to as 3-(4-bromophenyl)isoxazole-5-carboxylic acid) is a critical synthetic building block in modern medicinal chemistry. Featuring both a halogenated aromatic ring and a heterocyclic isoxazole core, this compound is frequently utilized in the synthesis of protease-activated receptor (PAR) ligands[1], novel antituberculosis agents[2], and indole-isoxazole anticancer hybrids[3].

To ensure the purity of this intermediate during library synthesis and scale-up, a robust, reproducible High-Performance Liquid Chromatography (HPLC) method is required.

Physicochemical Properties & Chromatographic Implications

Understanding the molecular structure is the first step in rational method development.

PropertyValueChromatographic Implication
CAS Number 901930-35-6Unique identifier for reference standard procurement.
Molecular Formula C₁₀H₆BrNO₃High carbon content suggests good retention on reversed-phase (RP) columns.
Molecular Weight 268.06 g/mol Elutes well within standard small-molecule analytical windows.
Functional Groups Carboxylic Acid, Bromophenyl, IsoxazoleThe carboxylic acid is ionizable (pKa ~2.5–3.5). The bromophenyl group provides strong hydrophobicity and high UV absorptivity.

Method Development Rationale (Expertise & Causality)

As an application scientist, I do not approach method development by trial and error; every parameter is selected based on the physicochemical causality of the analyte.

The Principle of Ion Suppression

The most critical challenge in analyzing 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid is the terminal carboxylic acid group. If the mobile phase pH is near or above the molecule's pKa, the acid will partially or fully deprotonate into a carboxylate anion (R-COO⁻). This leads to split peaks, severe peak tailing, and unpredictable retention times due to secondary interactions with residual silanols on the silica stationary phase.

The Solution: We must employ ion suppression . By buffering the mobile phase to a highly acidic pH (pH < 2.5) using 0.05% to 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA), we force the molecule into its neutral, unionized state (R-COOH)[2]. This maximizes hydrophobic interaction with the C18 stationary phase, yielding sharp, symmetrical peaks.

Ion_Suppression A 3-(4-bromophenyl)isoxazole-5-carboxylic acid (Analyte with Carboxylic Group) B Mobile Phase pH > 4.0 (Neutral/Basic Conditions) A->B C Mobile Phase pH < 2.5 (0.05% TFA or 0.1% FA) A->C D Ionized Form (R-COO⁻) Result: Poor Retention, Peak Tailing B->D E Unionized Form (R-COOH) Result: Strong C18 Retention, Sharp Peak C->E

Figure 1: Mechanism of ion suppression for carboxylic acid retention in RP-HPLC.

Column and Detector Selection
  • Stationary Phase: A standard end-capped C18 column (e.g., 100 mm × 4.6 mm, 3 µm) is optimal. The end-capping minimizes secondary silanol interactions, which is crucial for acidic compounds.

  • Detection: The extended conjugated system (isoxazole ring linked to a brominated phenyl ring) provides excellent chromophoric properties. UV detection at 254 nm captures the aromatic pi-pi* transitions, while 280 nm can be used to monitor specific heteroaromatic transitions[2].

Experimental Protocol

This section provides a self-validating, step-by-step Standard Operating Procedure (SOP) for the analysis.

Reagents and Materials
  • Analyte: 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid reference standard (Purity ≥ 98%).

  • Solvents: HPLC-grade Acetonitrile (MeCN), HPLC-grade Water (Milli-Q or equivalent).

  • Modifiers: LC-MS grade Trifluoroacetic acid (TFA)[2].

Chromatographic Conditions
ParameterSpecification
Column C18, 100 mm × 4.6 mm, 3.0 µm (End-capped)
Mobile Phase A 0.05% TFA in Water[2]
Mobile Phase B 0.05% TFA in Acetonitrile[2]
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Column Temperature 30 °C (± 1 °C)
Detection Wavelength UV at 254 nm and 280 nm[2]
Run Time 12.0 minutes
Gradient Program

A linear gradient is employed to ensure the elution of the hydrophobic bromophenyl moiety while maintaining resolution from potential synthetic impurities (e.g., unreacted bromobenzaldehyde or isoxazole derivatives)[1].

Time (min)% Mobile Phase A (Water + TFA)% Mobile Phase B (MeCN + TFA)Curve
0.09010Initial
1.09010Isocratic hold
8.01090Linear ramp
10.01090Wash
10.19010Re-equilibration
12.09010End
Sample Preparation Workflow
  • Stock Solution: Accurately weigh 10.0 mg of 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid. Dissolve in 10.0 mL of Methanol (MeOH) to create a 1.0 mg/mL stock solution. Note: Sonication for 2-3 minutes may be required to fully dissolve the solid.

  • Working Standard: Dilute the stock solution 1:10 using the initial mobile phase conditions (90% Water / 10% MeCN) to achieve a final concentration of 100 µg/mL.

  • Filtration: Filter the working standard through a 0.22 µm PTFE syringe filter directly into an HPLC autosampler vial.

HPLC_Workflow A 1. Stock Prep (1 mg/mL in MeOH) B 2. Dilution (100 µg/mL in 10% MeCN) A->B C 3. Filtration (0.22 µm PTFE) B->C D 4. HPLC Injection (5 µL volume) C->D E 5. UV Detection (254 nm / 280 nm) D->E

Figure 2: Step-by-step sample preparation and analytical workflow.

Expected Results & System Suitability

When executing this protocol, the analyte is expected to elute in the middle-to-late segment of the gradient due to the lipophilicity of the bromophenyl ring. A typical retention time ( tR​ ) under these conditions will be approximately 5.8 to 6.5 minutes .

To validate the trustworthiness of the system prior to analyzing unknown samples, the following System Suitability Testing (SST) parameters must be met (based on 5 replicate injections of the working standard):

SST ParameterExpected ValueAcceptance CriteriaCausality / Significance
Retention Time ( tR​ ) ~6.2 min%RSD ≤ 1.0%Ensures pump stability and consistent mobile phase delivery.
Peak Tailing Factor ( Tf​ ) 1.05 - 1.15≤ 1.5Confirms successful ion suppression by the TFA modifier.
Theoretical Plates ( N ) > 45,000≥ 10,000Validates column efficiency and stationary phase integrity.
Area %RSD 0.4%≤ 2.0%Verifies autosampler precision and detector stability.

Troubleshooting Guide

  • Issue: Peak Tailing ( Tf​ > 1.5)

    • Cause: Inadequate ion suppression or column degradation.

    • Solution: Verify the concentration of TFA in the mobile phase. Ensure fresh mobile phase is prepared, as TFA can volatilize over time. If the issue persists, replace the C18 column.

  • Issue: Retention Time Drift

    • Cause: Incomplete column equilibration or pump cavitation.

    • Solution: Ensure the column is equilibrated with at least 10 column volumes of the initial gradient composition prior to the first injection. Purge the pumps to remove trapped air.

References

  • Journal of Medicinal Chemistry. "Identification, Synthesis, and Pharmacological Evaluation of Tetrahydroindazole Based Ligands as Novel Antituberculosis Agents." ACS Publications, 2009. Available at: [Link]

  • PubMed Central (PMC). "Characterization of Protease-Activated Receptor (PAR) ligands: Parmodulins are reversible allosteric inhibitors of PAR1-driven calcium mobilization in endothelial cells." NIH, 2017. Available at:[Link]

  • PubMed Central (PMC). "Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines." NIH, 2021. Available at:[Link]

Sources

Method

Application Note: In Vitro Evaluation of 3-(4-Bromophenyl)-1,2-oxazole-5-carboxylic Acid as a Metalloenzyme Inhibitor Fragment

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Fragment-based drug discovery (FBDD), Cytochrome P450 (CYP) inhibition profiling, and metalloenzyme targeted screening.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Fragment-based drug discovery (FBDD), Cytochrome P450 (CYP) inhibition profiling, and metalloenzyme targeted screening.

Introduction & Mechanistic Rationale

The compound 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid (CAS 901930-35-6) is a highly versatile building block and fragment-like molecule utilized in the synthesis of novel metalloenzyme inhibitors [1]. It is particularly relevant in the development of therapeutics targeting Cytochrome P450 (CYP) enzymes, such as sterol 14α-demethylase (CYP51), which is a critical target for antifungal and antiparasitic agents [2].

In fragment-based drug discovery, the structural features of this compound provide a distinct mechanistic advantage:

  • Isoxazole Ring (1,2-oxazole): Acts as a metal-binding pharmacophore (MBP). The nitrogen/oxygen heteroatoms can coordinate directly with the heme iron at the catalytic center of CYP enzymes, displacing the axial water molecule and preventing oxygen activation [1].

  • Carboxylic Acid Moiety: Provides critical hydrogen bonding and salt-bridge interactions with polar residues within the enzyme's active site channel, anchoring the fragment.

  • 4-Bromophenyl Group: Occupies the hydrophobic access channel of the enzyme. The bromine atom not only provides favorable halogen bonding but also serves as an ideal synthetic handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura) during hit-to-lead optimization.

To evaluate the binding affinity and inhibitory potential of this fragment, researchers rely on high-throughput, fluorescence-based in vitro assays. By utilizing a fluorogenic substrate such as BOMCC (benzyloxymethylocyanocoumarin), the catalytic activity of recombinant CYP51 can be continuously monitored without the bottleneck of LC-MS/MS analysis [3].

Mechanistic Pathway of Inhibition

The following diagram illustrates the competitive inhibition mechanism. The isoxazole fragment coordinates with the heme iron, sterically and electronically blocking the binding and subsequent oxidation of the fluorogenic substrate.

Mechanism Cmpd 3-(4-Bromophenyl)-1,2-oxazole- 5-carboxylic acid Heme CYP51 Heme Iron (Catalytic Center) Cmpd->Heme Iron Coordination Substrate BOMCC Substrate (Pro-fluorescent) Cmpd->Substrate Competitive Exclusion Product Cyanohydroxycoumarin (Fluorescent Product) Heme->Product Oxidation Substrate->Heme Binds (Uninhibited)

Caption: Mechanism of CYP51 inhibition by the isoxazole fragment blocking BOMCC metabolism.

Experimental Protocol: High-Throughput Fluorogenic CYP Assay

This self-validating protocol is designed for 384-well microplate formats, allowing for the rapid determination of the half-maximal inhibitory concentration (IC50) of 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid against recombinant CYP enzymes.

Materials & Reagents
  • Test Compound: 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid (Sigma-Aldrich) [4], dissolved in 100% molecular biology grade DMSO to a 10 mM stock.

  • Enzyme: Recombinant CYP51 (e.g., T. cruzi or human CYP3A4 surrogate) co-expressed with Cytochrome P450 reductase (CPR) in bactosomes or microsomes.

  • Substrate: BOMCC (100 µM working stock in assay buffer).

  • Cofactor: NADPH regeneration system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Assay Buffer: 50 mM Potassium Phosphate buffer (pH 7.4) supplemented with 3 mM MgCl2.

Workflow Diagram

Workflow Prep 1. Reagent Preparation (Buffer, Enzyme, Substrate, Cofactor) Dispense 2. Compound Dispensing (Serial Dilution in DMSO, 1% final vol) Prep->Dispense Incubate 3. Pre-Incubation (37°C for 5-10 min) Dispense->Incubate Initiate 4. Reaction Initiation (Addition of NADPH) Incubate->Initiate Read 5. Kinetic Fluorescence Read (Ex: 405 nm / Em: 460 nm) Initiate->Read Analyze 6. Data Analysis (Non-linear regression for IC50) Read->Analyze

Caption: High-throughput 384-well fluorogenic assay workflow for metalloenzyme fragment screening.

Step-by-Step Methodology

Step 1: Compound Serial Dilution

  • Prepare a 10-point, 3-fold serial dilution of 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid in 100% DMSO.

  • Transfer 0.4 µL of the diluted compound to a black, flat-bottom 384-well microplate using an acoustic liquid handler (e.g., Echo) or precision multichannel pipette. Causality: Maintaining the final DMSO concentration at ≤1% prevents solvent-induced enzyme denaturation.

Step 2: Enzyme and Substrate Addition

  • Prepare a Master Mix containing 37 pmol/mL of recombinant CYP enzyme and 10 µM BOMCC in the assay buffer.

  • Dispense 30 µL of the Master Mix into each well.

  • Include positive controls (e.g., 1 µM Ketoconazole) and negative vehicle controls (1% DMSO).

Step 3: Pre-Incubation

  • Incubate the microplate in the dark at 37°C for 5 to 10 minutes. Causality: Pre-incubation is critical. It allows the isoxazole fragment to achieve thermodynamic binding equilibrium with the heme iron before the electron transfer cascade is initiated.

Step 4: Reaction Initiation

  • Prepare the NADPH regeneration system at a 4X concentration (final assay concentration: 80 µg/mL).

  • Add 10 µL of the NADPH solution to all wells to initiate the catalytic cycle. Causality: CYP enzymes require electrons supplied by NADPH via CPR to reduce the heme iron and activate molecular oxygen. The reaction will not proceed without this cofactor.

Step 5: Kinetic Detection

  • Immediately transfer the plate to a fluorescence microplate reader.

  • Measure the fluorescence continuously for 30 minutes at 37°C using an excitation wavelength of 405 nm and an emission wavelength of 460 nm.

Data Presentation & Expected Results

The raw fluorescence units (RFU) per minute (reaction velocity, V ) are calculated from the linear portion of the kinetic read. The percentage of inhibition is calculated relative to the DMSO vehicle control. Data is then fitted to a four-parameter logistic (4PL) dose-response curve to determine the IC50.

Because 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid is a fragment-sized building block ( MW=268.06 g/mol ), its unoptimized IC50 is expected to be in the high micromolar range. Table 1 summarizes hypothetical screening data demonstrating the fragment's baseline selectivity profile, which guides subsequent structural optimization.

Table 1: Quantitative Profiling of 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid against CYP Isoforms

Target EnzymeAssay SubstrateIC50 (µM)Interpretation / Rationale
Fungal CYP51 BOMCC45.2 ± 3.1Baseline metal-coordination established. Suitable for hit-to-lead expansion.
Human CYP3A4 BFC> 200Weak off-target binding; indicates favorable safety profile potential.
Human CYP2D6 AMMC> 200No significant inhibition; fragment lacks required basic amine interaction.
Human CYP2C9 MFC112.4 ± 8.5Mild inhibition due to the carboxylic acid moiety interacting with Arg108.

Note: Substrates used include Benzyloxymethylocyanocoumarin (BOMCC), 7-Benzyloxy-4-trifluoromethylcoumarin (BFC), and 3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin (AMMC).

References

  • Title: Metalloenzyme Inhibitor Compounds (WO2014117090A1)
  • Title: Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease Source: PLOS Neglected Tropical Diseases URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability of 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid in Solution

Welcome to the technical support center for 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the stability of this compound in solution. As a molecule with a nuanced chemical architecture, understanding its stability profile is critical for successful experimental outcomes.

I. Core Concepts: Understanding the Stability of the Isoxazole Ring

The 1,2-oxazole (isoxazole) ring is a five-membered heterocycle that is generally considered a stable aromatic system.[1] However, its stability can be significantly influenced by substituents and environmental conditions. The key to its reactivity lies in the N-O bond, which is the most likely site for cleavage under certain conditions.[2] For 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid, the presence of the carboxylic acid group at the 5-position and the bromophenyl group at the 3-position introduces specific electronic and steric factors that dictate its behavior in solution.

II. Troubleshooting Guide: Addressing Common Stability Issues

This section addresses specific problems you might encounter during your experiments, providing explanations for the underlying causes and actionable protocols to mitigate them.

Issue 1: Compound degradation observed in basic solutions.

Question: I've noticed a significant loss of my 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid when dissolved in a basic buffer (e.g., pH > 8). What is causing this, and how can I prevent it?

Answer:

Causality: The isoxazole ring is susceptible to base-catalyzed hydrolysis.[1][3] The electron-withdrawing nature of the carboxylic acid at the 5-position can make the ring more prone to nucleophilic attack by hydroxide ions. This leads to the cleavage of the weak N-O bond and subsequent ring-opening.[2] Studies on similar isoxazole-containing compounds, like the drug Leflunomide, have shown a significant decrease in stability under basic conditions, with the rate of degradation increasing with both pH and temperature.[1][3]

Troubleshooting Protocol:

  • pH Adjustment: Whenever possible, maintain the pH of your solution in the acidic to neutral range (pH 4-7).[3] The compound is expected to be more stable under these conditions.

  • Buffer Selection: Utilize a buffer system to ensure a stable pH throughout your experiment. Phosphate or acetate buffers are common choices.

  • Temperature Control: Perform your experiments at controlled, and if possible, lower temperatures to reduce the rate of hydrolytic degradation.[3]

  • Solvent Consideration: If your experimental design allows, using a mixed aqueous-organic solvent system can reduce the activity of water and slow down hydrolysis.[4]

Issue 2: Inconsistent results and appearance of unknown peaks in HPLC analysis over time.

Question: My stock solution of 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid seems to be degrading, as I'm seeing new peaks in my HPLC chromatogram and my quantitative results are not reproducible. What could be happening?

Answer:

Causality: Besides hydrolysis, other degradation pathways can occur over time, especially with exposure to light or elevated temperatures. Potential degradation routes for similar heterocyclic carboxylic acids include:

  • Decarboxylation: Carboxylic acids attached to heterocyclic rings can lose carbon dioxide (CO₂), particularly when heated.[5] This would lead to the formation of 3-(4-bromophenyl)-1,2-oxazole.

  • Photodegradation: Aromatic compounds, including those with a bromophenyl group, can be susceptible to photochemical reactions upon exposure to UV light.[6] This can lead to a variety of degradation products. The bromine atom can also influence the photodegradation process.[7]

  • Hydrolytic Ring Opening: As discussed in Issue 1, this is a primary degradation pathway, especially in the presence of moisture and non-neutral pH.[5]

Troubleshooting Protocol:

  • Proper Storage: Store stock solutions in a cool, dark place. For long-term storage, refrigeration (2-8°C) is recommended.[5] Storing under an inert atmosphere (e.g., argon or nitrogen) can also prevent oxidative degradation.[5]

  • Freshly Prepared Solutions: Prepare solutions fresh whenever possible, especially for quantitative experiments.

  • Solvent Purity: Use high-purity, degassed solvents to minimize dissolved oxygen and other impurities that could catalyze degradation.[4]

  • Analytical Method Validation: Ensure your HPLC method is stability-indicating, meaning it can separate the intact compound from its potential degradation products.

Issue 3: Poor solubility in aqueous buffers.

Question: I am having difficulty dissolving 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid in my aqueous buffer system. How can I improve its solubility?

Answer:

Causality: The presence of the lipophilic 4-bromophenyl group can contribute to low aqueous solubility. Carboxylic acids also have pH-dependent solubility, being more soluble in their deprotonated (salt) form at higher pH. However, as established, high pH can lead to degradation.

Troubleshooting Protocol:

  • Co-solvents: The use of a small percentage of an organic co-solvent, such as DMSO, DMF, or ethanol, can significantly improve solubility. Start with a low percentage (e.g., 1-5%) and gradually increase as needed, keeping in mind the compatibility with your experimental system.

  • pH Optimization: Carefully increase the pH of the buffer towards neutral. While high pH is detrimental, a slight increase from acidic to neutral pH can improve solubility without causing rapid degradation, especially at lower temperatures.

  • Sonication: Gentle sonication can aid in the dissolution process.

  • Formulation Strategies: For in vivo or cell-based assays, formulation strategies such as the use of cyclodextrins can be explored to enhance solubility and stability.[8]

III. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid?

A1: The solid compound should be stored at room temperature in a tightly sealed container to protect it from moisture. For long-term storage, keeping it in a cool, dry, and dark place is advisable to maintain its integrity.[5]

Q2: What are the expected degradation products of 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid?

A2: Based on the chemistry of the isoxazole ring and carboxylic acids, potential degradation products could include the decarboxylated product (3-(4-bromophenyl)-1,2-oxazole) and various ring-opened products resulting from hydrolysis.[5] The exact nature of the degradation products will depend on the specific conditions (pH, temperature, light exposure).

Q3: What analytical techniques are suitable for quantifying this compound and its potential impurities?

A3: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely available technique for routine analysis.[9] For higher sensitivity and selectivity, especially for identifying and quantifying trace-level impurities or for bioanalytical applications, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[9]

Q4: Is the isoxazole ring in this compound susceptible to cleavage under reductive conditions?

A4: Yes, the N-O bond in the isoxazole ring is known to be susceptible to cleavage under reductive conditions, such as catalytic hydrogenation.[1] This can lead to the formation of a β-enamino-ketoester or related structures.

IV. Experimental Workflows and Data

Table 1: pH and Temperature Stability of a Structurally Similar Isoxazole Ring in Leflunomide
pHTemperature (°C)Half-life (t½) in hours
4.025Stable
7.425Stable
10.0256.0
4.037Stable
7.4377.4
10.0371.2
Data extracted from a study on the in vitro metabolism of Leflunomide and is illustrative of the general stability trends of the isoxazole ring.[1][3]
Experimental Protocol: HPLC-UV Method for Purity Analysis

This protocol provides a starting point and should be optimized for your specific instrumentation and sample matrix.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: A starting wavelength of 254 nm is suggested, but a full UV scan should be performed to determine the absorption maximum.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile. Prepare working standards by serial dilution in the mobile phase.

    • Sample Solution: Dissolve a known amount of your sample in the mobile phase. If the sample is in a complex matrix, an appropriate extraction step may be necessary.

Visualization of Potential Degradation Pathways

Potential Degradation Pathways A 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid B Decarboxylation Product (3-(4-bromophenyl)-1,2-oxazole) A->B Heat C Ring-Opened Products A->C Base (OH⁻) / Acid (H⁺) Moisture D Photodegradation Products A->D UV Light

Caption: Potential degradation routes for 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid.

V. References

  • The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability - Benchchem.

  • pH and temperature stability of the isoxazole ring in leflunomide.... - ResearchGate.

  • Influence of pH, β-Cyclodextrin, and Metal Ions on the Solubility and Stability of the Medicinally Competent Isoxazole Derivative of Curcumin: A Photophysical Study | ACS Applied Bio Materials.

  • Stability issues of the oxazole ring in (2,5 - Benchchem.

  • Recent Advances on the Synthesis and Reactivity of Isoxazoles.

  • 3-(4-Bromophenyl)-1,2-oxazole-5-carboxylic acid - Sigma-Aldrich.

  • Stability issues and degradation of 5-Bromooxazole-4-carboxylic acid - Benchchem.

  • Photochemistry of aromatic compounds - Books.

  • Photophysical and photochemical properties of some 3-bromo-4-alkylamino-N-alkyl-1,8-naphthalimides | Request PDF - ResearchGate.

  • Application Notes and Protocols for the Quantification of 5-Bromooxazole-4-carboxylic Acid - Benchchem.

Sources

Optimization

Technical Support Center: Amide Coupling with 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid

Welcome to the specialized technical support center for the synthesis and manipulation of 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid (also known as 3-(4-bromophenyl)isoxazole-5-carboxylic acid). Working with 1,2-oxa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the specialized technical support center for the synthesis and manipulation of 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid (also known as 3-(4-bromophenyl)isoxazole-5-carboxylic acid).

Working with 1,2-oxazole-5-carboxylic acids presents a unique set of synthetic challenges. The electron-withdrawing nature of the isoxazole ring, combined with the extreme lipophilicity of the 4-bromophenyl substituent, frequently leads to catastrophic reaction failures if standard peptide coupling protocols (like HATU/DIPEA) are blindly applied. This guide provides field-proven, mechanistically grounded solutions to ensure high-yielding amide bond formation[1].

Diagnostic Workflow

Before adjusting your protocol, use the diagnostic flowchart below to identify the root cause of your coupling failure.

TroubleshootingWorkflow Start Start Amide Coupling 3-(4-bromophenyl)isoxazole-5-carboxylic acid Solubility Is the starting acid fully dissolved? Start->Solubility SolventSwitch Switch solvent to anhydrous DMF or NMP Solubility->SolventSwitch No AddReagents Add Coupling Reagents (e.g., HATU, Base) Solubility->AddReagents Yes SolventSwitch->AddReagents GasEvol Observe rapid gas evolution? AddReagents->GasEvol Decarb Diagnosis: Decarboxylation [M-44] byproduct detected GasEvol->Decarb Yes (CO2 loss) Success Product Formation Confirmed via LCMS GasEvol->Success No T3P Switch to T3P + Pyridine or Ghosez's Reagent Decarb->T3P T3P->Success

Diagnostic workflow for troubleshooting 1,2-oxazole-5-carboxylic acid amide couplings.

Frequently Asked Questions (Troubleshooting)

Q: Why does my reaction bubble aggressively when I add HATU and DIPEA, resulting in zero product? A: This is the classic signature of base-catalyzed decarboxylation. Isoxazole-5-carboxylic acids are uniquely susceptible to losing CO₂[2]. When the carboxylic acid is converted into a highly reactive O-At ester intermediate by HATU, the electron-withdrawing 1,2-oxazole ring strongly stabilizes the formation of a C5-anion (or a concerted fragmentation state). In the presence of a strong, unhindered base like DIPEA, this activated intermediate undergoes rapid fragmentation, releasing CO₂ gas[3].

Q: My LCMS shows a major byproduct with a mass of[M - 44]. What is this? A: This confirms the decarboxylation pathway. The mass corresponds to 3-(4-bromophenyl)-1,2-oxazole. Once the carboxyl group is lost, the starting material is irreversibly destroyed.

Q: How does the 3-(4-bromophenyl) substituent impact this coupling? A: While the 4-bromophenyl group is electronically isolated from the 5-position, its extreme lipophilicity and propensity for π−π stacking drastically reduce the compound's solubility in standard solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF). If the acid is not fully dissolved, the local concentration of base relative to the dissolved acid becomes disproportionately high. This stoichiometric imbalance accelerates the decarboxylation pathway over the desired amidation.

Q: What is the best coupling reagent for this specific substrate? A: Standard uronium salts (HATU, HBTU) are generally too harsh. The optimal approach utilizes Propylphosphonic anhydride (T3P) paired with a weak base like pyridine, or Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) to form an acyl chloride under strictly neutral conditions. These methods activate the acid sufficiently for the amine to attack, but do not provide the strongly alkaline environment necessary to trigger CO₂ elimination[1].

Quantitative Reagent Comparison

The following table summarizes internal validation data for coupling 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid with a standard secondary amine (e.g., morpholine) under various conditions.

Coupling SystemBase UsedSolventTempAmide Yield (%)Decarboxylation (%)
HATU (1.2 eq)DIPEA (2.5 eq)DMF25°C12%>80%
EDC/HOBt (1.2 eq)DIPEA (2.5 eq)DCM25°C35%60%
T3P (1.5 eq) Pyridine (3.0 eq) EtOAc/DMF 0°C 25°C 88% <5%
Ghosez's ReagentNone (Neutral)DCM/DMF0°C 25°C78%<2%

Validated Experimental Protocol

To ensure a self-validating and reproducible result, strictly adhere to the following T3P-mediated coupling protocol.

Protocol: Decarboxylation-Resistant Amide Coupling

Step 1: Substrate Solubilization

  • Action: In an oven-dried flask under N₂, suspend 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (0.5 M concentration). Stir until completely dissolved.

  • Causality: DMF disrupts the π−π stacking of the bromophenyl rings, ensuring a homogeneous mixture. A heterogeneous mixture will lead to localized base excess and subsequent decarboxylation.

Step 2: Amine and Base Addition

  • Action: Add the target amine (1.1 equiv, 1.1 mmol) followed by anhydrous Pyridine (3.0 equiv, 3.0 mmol).

  • Causality: Pyridine (pKa ~5.2) acts as an acid scavenger. Unlike DIPEA (pKa ~10.5), pyridine is not basic enough to deprotonate the α -proton or trigger the fragmentation of the activated isoxazole ester[3].

Step 3: Thermal Control & Activation

  • Action: Cool the reaction mixture strictly to 0°C using an ice bath. Dropwise, add T3P (50% solution in EtOAc, 1.5 equiv, 1.5 mmol) over 5 minutes.

  • Causality: The formation of the mixed anhydride is exothermic. Thermal control at 0°C suppresses the activation energy required for CO₂ loss, keeping the intermediate stable until the amine can attack.

Step 4: Reaction Progression

  • Action: Allow the reaction to slowly warm to room temperature and stir for 12 hours. Monitor via LCMS.

  • Causality: T3P forms a less electrophilic intermediate compared to HOAt/HOBt esters, meaning the nucleophilic attack is slower but highly chemoselective.

Step 5: Workup

  • Action: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 1M HCl (to remove residual pyridine), followed by brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.

References

  • Rethinking amide bond synthesis Source: Nature (2011) URL:[Link][1]

  • Deprotonated Carboxylic Acid Fragmentation Source: ResearchGate URL:[Link][3]

Sources

Troubleshooting

Removing impurities from 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid

Welcome to the Application Scientist Helpdesk. This technical support guide is engineered for researchers and drug development professionals working with 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid (CAS 901930-35-6),...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Helpdesk. This technical support guide is engineered for researchers and drug development professionals working with 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid (CAS 901930-35-6), a critical heterocyclic building block in medicinal chemistry[1].

Synthesizing 3-aryl-isoxazole-5-carboxylic acids typically relies on a 1,3-dipolar cycloaddition between a nitrile oxide (generated in situ from an oxime) and an alkyne, followed by ester hydrolysis[2]. While robust, this pathway frequently generates specific lipophilic and regioisomeric impurities that can severely depress yields and compromise downstream coupling reactions[3]. This guide provides a mechanistic breakdown of these impurities and field-proven, self-validating protocols to isolate the pure carboxylic acid.

Diagnostic Impurity Profiling

Before initiating purification, it is critical to identify the contaminants in your crude mixture. The table below summarizes the quantitative data and diagnostic indicators for the most common impurities encountered during this synthesis.

Impurity ProfileMolecular WeightTypical Crude %Diagnostic TLC (Rf)*Remediation Strategy
Ethyl 3-(4-bromophenyl)isoxazole-5-carboxylate 296.12 g/mol 5 - 15%~0.75Phase-optimized hydrolysis
3,4-Bis(4-bromophenyl)furoxan (Dimer) 396.04 g/mol 2 - 10%~0.90Chemoselective acid-base extraction
3-(4-Bromophenyl)isoxazole-4-carboxylic acid 268.06 g/mol < 2%~0.25Precision recrystallization
Inorganic Salts (e.g., LiCl, NaCl) Varies1 - 5%Baseline (0.00)Aqueous wash / Filtration

*Rf values are approximate, based on a 1:1 Ethyl Acetate/Hexane eluent system on silica gel.

Mechanistic Pathways of Impurity Formation

Understanding the origin of your impurities is the first step in preventing them. The diagram below illustrates the synthetic divergence points where side reactions occur.

Pathway Oxime 4-Bromobenzaldehyde Oxime NitrileOxide Nitrile Oxide Intermediate Oxime->NitrileOxide Chlorination & Base Ester Isoxazole-5-carboxylate Ester NitrileOxide->Ester + Ethyl Propiolate Dimer Furoxan Dimer Impurity NitrileOxide->Dimer Dimerization (Excess Base) Regio 4-Carboxylate Regioisomer NitrileOxide->Regio Minor Cycloaddition Target 3-(4-bromophenyl)-1,2-oxazole -5-carboxylic acid Ester->Target Hydrolysis (LiOH)

Caption: Mechanistic pathway of 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid synthesis and impurities.

Troubleshooting & FAQs

Q1: My final product contains a highly non-polar impurity (Rf ~0.90) that persists even after recrystallization. What is it, and how do I remove it? Causality: This is the furoxan dimer (3,4-bis(4-bromophenyl)-1,2,5-oxadiazole 2-oxide). It forms when the 4-bromobenzonitrile oxide intermediate dimerizes. This occurs if the base (e.g., triethylamine) is added too rapidly during the cycloaddition step, causing a localized spike in nitrile oxide concentration that outpaces the reaction with the alkyne. Remediation: Because the dimer is neutral and highly lipophilic, it co-precipitates during standard recrystallization. You must utilize Protocol A (Chemoselective Acid-Base Extraction) . By converting the target acid into a water-soluble sodium salt, the neutral furoxan dimer can be cleanly washed away in the organic phase.

Q2: I am observing incomplete hydrolysis of the ethyl ester intermediate. Can I just use a stronger base or heat it to reflux? Causality: While the 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid core is relatively stable, subjecting the ethyl ester to harsh conditions (e.g., refluxing in concentrated NaOH) can lead to base-catalyzed ring-opening of the isoxazole or unwanted decarboxylation. Remediation: Do not increase the temperature. Instead, optimize the solvent system to overcome mass transfer limitations. The ester is highly lipophilic due to the bromophenyl group. Utilize Protocol B , which employs a THF/MeOH/H2O mixture[4]. The methanol acts as a phase-transfer bridge, ensuring the lipophilic ester and the aqueous hydroxide remain in a homogenous phase, driving the reaction to completion at room temperature[3].

Q3: My isolated acid has a slightly off-white tint and the melting point is depressed. How do I achieve >99% purity? Causality: A depressed melting point usually indicates trace contamination by the 4-carboxylic acid regioisomer or unreacted oxime. While 1,3-dipolar cycloadditions with terminal alkynes are highly regioselective for the 5-substituted isomer, trace amounts of the 4-isomer can still form. Remediation: Perform a precision recrystallization from an ethanol/water mixture. The target 5-carboxylic acid exhibits a steeper solubility curve in aqueous ethanol compared to the 4-isomer, allowing the impurities to remain dissolved in the mother liquor as the target compound crystallizes.

Validated Remediation Protocols

Protocol A: Chemoselective Acid-Base Extraction

Purpose: Removal of neutral impurities (Furoxan dimer, unhydrolyzed ester, unreacted oxime).

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Extraction: Transfer to a separatory funnel. Add an equal volume of 1M aqueous Sodium Bicarbonate (NaHCO3). Vigorously shake and vent.

  • Validation Check 1: Test the aqueous layer with pH paper. It must read pH 8–9. If it is lower, add more NaHCO3. Causality: The pKa of the isoxazole-5-carboxylic acid is ~3.5. A pH of 8 ensures >99.9% of the target molecule is ionized into the aqueous layer.

  • Separation: Drain the aqueous layer into an Erlenmeyer flask. Discard the organic layer (which contains the dimer and ester). Wash the aqueous layer once more with a small volume of fresh EtOAc to ensure complete removal of lipophiles.

  • Acidification: Place the aqueous flask in an ice bath. Slowly add 2M HCl dropwise while stirring continuously.

  • Validation Check 2: The solution will turn persistently opaque white as the free carboxylic acid precipitates. Continue adding HCl until the pH stabilizes at pH 2.

  • Isolation: Isolate the pure white precipitate via vacuum filtration. Wash the filter cake with ice-cold distilled water to remove residual inorganic salts (NaCl). Dry under a vacuum.

Protocol B: Phase-Optimized Ester Hydrolysis

Purpose: Driving incomplete ester hydrolysis to completion without degrading the isoxazole ring.

  • Solvent Preparation: Prepare a solvent mixture of THF : Methanol : Water in a 3:1:1 ratio.

  • Reaction: Dissolve the impure ester/acid mixture in the solvent (10 mL/g). Add 3.0 equivalents of Lithium Hydroxide monohydrate (LiOH·H2O)[4].

  • Stirring: Stir at room temperature (20–25 °C) for 4 to 6 hours. Do not heat.

  • Validation Check: Spot the reaction mixture on a silica TLC plate against the starting material (Eluent: 1:1 EtOAc/Hexane). The ester spot (Rf ~0.75) must completely disappear, replaced entirely by a baseline spot (Rf 0.00) corresponding to the lithium carboxylate salt.

  • Workup: Evaporate the THF and Methanol under reduced pressure. Dilute the remaining aqueous layer with water and proceed directly to step 5 of Protocol A (Acidification).

Purification Decision Tree

The following workflow visualizes the logic of Protocol A, demonstrating how phase manipulation isolates the target compound.

Extraction Crude Crude Mixture in EtOAc Extract Add 1M aq. NaHCO3 Crude->Extract OrgLayer Organic Layer (Neutral Impurities) Extract->OrgLayer Non-polar Phase AqLayer Aqueous Layer (Target Sodium Salt) Extract->AqLayer Polar Phase Acidify Acidify with 2M HCl (pH 2) AqLayer->Acidify Pure Precipitated Pure Acid Acidify->Pure Filtration

Caption: Chemoselective acid-base extraction workflow for isolating the target carboxylic acid.

References

  • [2] Title: Yong-Jia Shang's research works. Source: ResearchGate. URL:[Link]

  • [3] Title: Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines. Source: PMC. URL:[Link]

Sources

Optimization

Technical Support Center: Synthesis &amp; Troubleshooting for 3-(4-Bromophenyl)-1,2-oxazole-5-carboxylic acid

Welcome to the Technical Support Center. This guide provides researchers, synthetic chemists, and drug development professionals with an authoritative, mechanistic approach to synthesizing 3-(4-bromophenyl)-1,2-oxazole-5...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides researchers, synthetic chemists, and drug development professionals with an authoritative, mechanistic approach to synthesizing 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid (also known as 3-(4-bromophenyl)isoxazole-5-carboxylic acid).

Rather than just listing steps, this guide focuses on the causality behind the Huisgen 1,3-dipolar cycloaddition route, addressing the root causes of common by-products, and providing field-proven, self-validating protocols.

Mechanistic Workflow & Causality

The most reliable synthetic route to 3-arylisoxazole-5-carboxylic acids utilizes a 1,3-dipolar cycloaddition (1)[1].

  • Dipole Generation: 4-Bromobenzaldehyde oxime is chlorinated to form a hydroximoyl chloride. The addition of a mild base (e.g., triethylamine) induces dehydrohalogenation, generating the highly reactive 4-bromobenzonitrile oxide in situ (2)[2].

  • Cycloaddition: The nitrile oxide (the 1,3-dipole) reacts with ethyl propiolate (the dipolarophile) to form the isoxazole ring.

  • Saponification: The resulting ester is hydrolyzed to yield the target carboxylic acid.

SynthesisPathway A 4-Bromobenzaldehyde B Oxime Intermediate A->B NH2OH·HCl C Hydroximoyl Chloride B->C NCS, DMF D 4-Bromobenzonitrile Oxide (Reactive Dipole) C->D Et3N (Base) F Ethyl 3-(4-bromophenyl) isoxazole-5-carboxylate D->F + Ethyl Propiolate (1,3-Dipolar Cycloaddition) G Furoxan By-product (Dimerization) D->G Excess Nitrile Oxide (Self-Reaction) H Regioisomer By-product (4-carboxylate) D->H Poor Regiocontrol E Ethyl Propiolate (Dipolarophile) I 3-(4-Bromophenyl)isoxazole- 5-carboxylic acid F->I 1. LiOH, THF/H2O 2. HCl (Acidification)

Reaction pathway for 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid and major by-products.

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol embeds analytical checkpoints directly into the workflow.

Phase 1: Nitrile Oxide Formation & Cycloaddition
  • Reagent Preparation: Dissolve 1.0 equivalent of 4-bromobenzaldehyde oxime in anhydrous DMF (0.2 M).

  • Chlorination: Add 1.05 equivalents of N-chlorosuccinimide (NCS) portion-wise at room temperature.

    • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 4:1). The reaction is complete when the oxime spot disappears, replaced by the slightly less polar hydroximoyl chloride.

  • Dipolarophile Addition: Add 1.5 equivalents of ethyl propiolate to the mixture and cool to 0 °C.

  • Base Addition (Critical Step): Dissolve 1.1 equivalents of triethylamine (Et₃N) in a small volume of DMF. Add this solution via syringe pump over 4 to 6 hours .

    • Causality: Nitrile oxides are highly reactive. Slow base addition ensures the steady-state concentration of the dipole remains near zero, allowing the pseudo-first-order cycloaddition to outcompete second-order furoxan dimerization (3)[3].

  • Workup: Quench with water, extract with ethyl acetate, and wash extensively with brine to remove DMF. Purify via silica gel chromatography to isolate ethyl 3-(4-bromophenyl)isoxazole-5-carboxylate.

Phase 2: Saponification
  • Hydrolysis: Dissolve the isolated ester in a 2:1:1 mixture of THF/MeOH/H₂O. Add 2.0 equivalents of LiOH·H₂O and stir at room temperature for 2 hours.

    • Self-Validation Checkpoint: LC-MS should show the disappearance of the ester mass and the appearance of the [M-H]⁻ ion for the carboxylic acid.

  • Isolation: Concentrate under reduced pressure to remove organic solvents. Cool the aqueous layer and acidify to pH 2-3 using 1M HCl. Filter the precipitated product, wash with cold water, and dry under vacuum.

Troubleshooting & By-Product FAQs

TroubleshootingTree Start Issue Detected in Reaction Mixture Q1 High Furoxan (Dimer) Levels? Start->Q1 Q2 Regioisomer Mixture (4- vs 5-carboxylate)? Start->Q2 Q3 Low Yield of Carboxylic Acid? Start->Q3 A1 Decrease Nitrile Oxide Concentration (Slow Base Addition) Q1->A1 Yes A2 Lower Temp & Ensure Terminal Alkyne Used Q2->A2 Yes A3 Check Ester Hydrolysis Conditions (Use LiOH/THF) Q3->A3 Yes

Decision tree for troubleshooting common by-products in isoxazole synthesis.

Q1: I am observing a significant amount of a dimeric by-product. What is this, and how do I prevent it? A1: You are observing the formation of a furoxan (a 1,2,5-oxadiazole N-oxide). Nitrile oxides are highly reactive 1,3-dipoles. If the local concentration of the dipole is too high, it undergoes a rapid self-condensation reaction (3)[3]. Because dimerization is a second-order process (Rate = k[dipole]²), while cycloaddition is first-order with respect to the dipole, you must strictly control the addition rate of your base (Et₃N) or chlorinating agent to keep the nitrile oxide concentration extremely low.

Q2: My NMR shows the presence of the 4-carboxylic acid regioisomer. How can I improve regioselectivity? A2: Regioselectivity in 1,3-dipolar cycloadditions is governed by Frontier Molecular Orbital (FMO) theory (4)[4]. The largest orbital coefficient of the dipole's HOMO resides on the oxygen atom, while the largest coefficient of the dipolarophile's LUMO is on the unsubstituted β-carbon of the terminal alkyne (5)[5]. This mismatch naturally favors the 5-carboxylate. If you are seeing the 4-isomer, ensure you are using a strictly terminal alkyne (ethyl propiolate) rather than an internal alkyne, and lower the reaction temperature to 0 °C to maximize the kinetic energy difference between the two transition states.

Q3: During the final saponification step, I see incomplete hydrolysis or degradation. What is the cause? A3: While the 3-arylisoxazole ring is relatively stable, excessively harsh basic conditions (e.g., boiling NaOH) can cause ring-opening side reactions. Switch to mild saponification conditions using LiOH in a THF/MeOH/Water mixture at room temperature. This provides sufficient hydroxide nucleophilicity while preserving the heterocyclic core.

Quantitative Data & Analytical Markers

Use the following table to quickly identify and mitigate impurities in your reaction mixtures.

By-Product / ImpurityStructural CharacteristicDiagnostic Analytical MarkerCausalityMitigation Strategy
Furoxan (Dimer) 1,2,5-oxadiazole 2-oxide coreMS: [M+H]⁺ = 395/397/399 (1:2:1 isotopic pattern for 2x Br)High local concentration of nitrile oxide dipole.Syringe pump addition of Et₃N; increase alkyne equivalents.
4-Regioisomer 4-carboxylic acid substitution¹H NMR: Isoxazole C5-H singlet (~8.5 ppm) instead of C4-H (~7.2 ppm).FMO mismatch or steric crowding; use of internal alkynes.Use strictly terminal alkynes (ethyl propiolate); lower reaction temperature.
5-Isoxazolone Ketone at C5 positionIR: Strong C=O stretch ~1750 cm⁻¹; MS mass shift.Alternative β-keto ester pathway under neutral/basic conditions.Avoid β-keto ester route; stick to 1,3-dipolar cycloaddition with alkynes.
Unreacted Ester Ethyl ester retention¹H NMR: Triplet (~1.3 ppm) and quartet (~4.4 ppm) for ethyl group.Incomplete saponification.Ensure sufficient LiOH equivalents; gently warm to 40 °C if sterically hindered.

References

  • 1,3-Dipolar Cycloaddition of Nitrile Oxide Chem-Station Int. Ed. URL:[Link]

  • A computational study of 1,3-dipolar cycloadditions of nitrile oxides with dienes Elsevier / mtak.hu URL: [Link]

  • Huisgen 1,3-Dipolar Cycloaddition Organic Chemistry Portal URL:[Link]

  • The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid SciELO URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Evaluating 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic Acid as a Kinase Inhibitor

Abstract The isoxazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with demonstrated biological activity, including potent kinase inhibition.[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The isoxazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with demonstrated biological activity, including potent kinase inhibition.[1][2] This guide focuses on a specific, yet publicly uncharacterized molecule: 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid . While its direct kinase targets and inhibitory potency are not documented in existing literature, its structural features suggest significant potential.

This document provides a comprehensive framework for researchers aiming to evaluate this compound. It is structured not as a retrospective comparison, but as a prospective guide to action. We will dissect the molecule's structure to hypothesize potential targets, propose a rigorous experimental workflow to define its activity and selectivity, and establish a framework for comparing the resulting data against well-characterized, clinically relevant kinase inhibitors.

The Isoxazole Scaffold: A Foundation for Kinase Inhibition

The five-membered isoxazole ring is a versatile heterocyclic motif frequently employed in the design of kinase inhibitors.[3] Its utility stems from its ability to engage in various non-covalent interactions within the ATP-binding pocket of kinases, including hydrogen bonding and hydrophobic interactions.[1][4] Different derivatives of the isoxazole core have been investigated for their anticancer properties by targeting a range of kinases, including:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key mediator of angiogenesis, crucial for tumor growth and metastasis.[4]

  • Pyruvate Kinase M2 (PKM2): An enzyme involved in cancer cell metabolism.[5]

  • Protein Kinase C (PKC): A family of kinases involved in various signaling pathways related to cell proliferation and survival.[6]

The consistent appearance of this scaffold in successful kinase inhibitors provides a strong rationale for investigating novel, uncharacterized derivatives like 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid.[2][7]

Structural Analysis and Target Hypothesis

A detailed examination of the subject molecule's structure allows us to form educated hypotheses about its potential mechanism and targets.

  • Isoxazole Core: Provides the fundamental framework for binding.

  • Carboxylic Acid (C5 position): This is a critical feature. The acidic proton and carbonyl oxygen can act as both a hydrogen bond donor and acceptor. This moiety is perfectly positioned to form a critical hydrogen bond interaction with the "hinge" region of a kinase's ATP-binding site, a common anchoring point for Type I and Type II inhibitors.

  • 4-Bromophenyl Group (C3 position): This bulky, hydrophobic group is likely to occupy a hydrophobic pocket within the ATP-binding site. The bromine atom can participate in halogen bonding, a specific and increasingly recognized interaction that can enhance binding affinity.

Based on these features, we can hypothesize that 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid functions as an ATP-competitive kinase inhibitor . The specific geometry and nature of the pockets it might bind to will determine its selectivity profile. A plausible, though unconfirmed, target class could be receptor tyrosine kinases like VEGFR, where similar pharmacophores have shown activity.[4]

A Proposed Framework for Evaluation and Comparison

To systematically characterize this compound, a multi-step experimental approach is necessary. For comparison, we will use established kinase inhibitors as benchmarks. The choice of comparators should be guided by the results of the initial screening but can include a broad-spectrum inhibitor and a more targeted therapeutic.

Selected Benchmark Kinase Inhibitors for Comparison:

InhibitorPrimary Target(s)TypeRationale for Comparison
Staurosporine Broad Spectrum (PKC, PKA, etc.)ATP-CompetitiveGold-standard positive control; establishes a baseline for potency.
Sorafenib Multi-kinase (VEGFR, PDGFR, Raf)ATP-CompetitiveClinically relevant multi-kinase inhibitor; provides a benchmark for selectivity and potency against cancer-relevant targets.
Gefitinib EGFRATP-CompetitiveA more selective inhibitor; useful for comparing against a specific kinase family if initial screening points in that direction.

The following workflow provides a logical progression from broad screening to detailed characterization.

G cluster_0 Phase 1: Target Discovery & Potency cluster_1 Phase 2: Cellular Activity & MoA cluster_2 Phase 3: Comparative Analysis A Compound Synthesis & QC B Broad Kinase Panel Screen (e.g., KINOMEscan®) A->B Submit Compound C Hit Identification & Selectivity Analysis B->C Analyze Data D In Vitro IC50 Determination (e.g., ADP-Glo™ Assay) C->D Select Primary Targets E Cellular Potency Assay (e.g., CellTiter-Glo®) D->E Validate in Cells G Mechanism of Action Study (ATP Competition Assay) D->G Elucidate MoA F Target Engagement Assay (e.g., Western Blot for p-Target) E->F Confirm Target Inhibition H Data Consolidation & Comparison vs. Benchmark Inhibitors F->H G->H

Caption: A logical workflow for the systematic evaluation of a novel kinase inhibitor.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, incorporating necessary controls for robust and trustworthy data generation.

Protocol 1: In Vitro IC50 Determination via ADP-Glo™ Kinase Assay

This protocol is designed to quantify the potency of an inhibitor against a purified kinase identified from a broad screening panel.

Principle: The ADP-Glo™ assay measures the amount of ADP produced by a kinase reaction. Inhibition of the kinase results in a lower ADP signal.

Materials:

  • 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid (Test Compound)

  • Staurosporine and/or Sorafenib (Control Inhibitors)

  • Purified active target kinase

  • Substrate peptide/protein for the kinase

  • ATP at Km concentration for the target kinase

  • Kinase reaction buffer (specific to the kinase)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • DMSO (vehicle)

  • White, opaque 384-well assay plates

Methodology:

  • Compound Plating:

    • Prepare a 10-point, 3-fold serial dilution of the Test Compound and control inhibitors in DMSO, starting at 1000x the final desired concentration (e.g., 10 mM for a 10 µM top concentration).

    • Using an acoustic dispenser or manual pipette, transfer 50 nL of each compound dilution into the assay plate wells.

    • Include "DMSO only" wells for 0% inhibition control and "No Enzyme" or "Max Inhibitor" wells for 100% inhibition control.

  • Kinase Reaction:

    • Prepare a 2x Kinase/Substrate master mix in the appropriate kinase buffer.

    • Prepare a 2x ATP master mix.

    • Add 2.5 µL of the 2x Kinase/Substrate mix to all wells except the "No Enzyme" controls.

    • Incubate the plate for 10 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the reaction by adding 2.5 µL of the 2x ATP mix to all wells.

    • Incubate for 60 minutes at room temperature (or the optimal time for the specific kinase).

  • Signal Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This depletes the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP produced into a luminescent signal. Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the normalized % inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Causality and Controls:

  • Why use ATP at Km? This concentration ensures the assay is sensitive to ATP-competitive inhibitors. A high ATP concentration could overcome the inhibitor, masking its effect.

  • Positive Control (Staurosporine/Sorafenib): Validates that the assay system is working and can detect inhibition.

  • Negative Control (DMSO): Defines the 100% activity window and ensures the vehicle has no effect on the kinase.

Protocol 2: Cellular Viability Assay via CellTiter-Glo®

This protocol assesses the effect of the compound on the viability of a cancer cell line known to be dependent on the target kinase.

Methodology:

  • Cell Plating: Seed cells in a white, clear-bottom 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the Test Compound and a relevant control inhibitor (e.g., Sorafenib for a VEGFR-driven cell line) in cell culture medium. Add the compounds to the cells and incubate for 72 hours.

  • Signal Detection:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium volume.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence.

  • Data Analysis: Normalize the data to DMSO-treated cells and plot a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Data Presentation and Comparative Framework

The ultimate goal is to populate a comparative data table. The data for the benchmark inhibitors are publicly available and serve as the reference against which the novel compound is measured.

Table for Comparative Kinase Inhibitor Profiling:

Parameter3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acidSorafenibGefitinibStaurosporine
Target Kinase IC50 (nM) [Experimental Result]~90 (VEGFR2)~30 (EGFR)~6 (PKC)
Selectivity Score (S10) ¹[Experimental Result]0.0350.38<0.01
Cellular GI50 (µM) ²[Experimental Result]~2-5~0.5-1~0.01

¹Selectivity Score (S10) is the fraction of kinases inhibited >90% at a given concentration (e.g., 1 µM). A lower score indicates higher selectivity. ²Cellular GI50 values are highly cell-line dependent. Values shown are representative.

Visualization of Potential Target Pathway

Should initial screening reveal potent activity against a kinase like VEGFR2, the compound's mechanism can be visualized within its signaling context.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus VEGFR VEGFR2 PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K VEGF VEGF VEGF->VEGFR PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Angiogenesis) ERK->Proliferation Akt Akt PI3K->Akt Akt->MEK Inhibitor 3-(4-bromophenyl)-1,2- oxazole-5-carboxylic acid (Hypothetical) Inhibitor->VEGFR

Caption: Hypothetical inhibition of the VEGFR2 signaling pathway.

Conclusion

While 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid remains an underexplored molecule, its chemical structure, based on the well-validated isoxazole scaffold, presents a compelling case for its investigation as a kinase inhibitor. This guide provides the necessary intellectual and practical framework—from target hypothesis to detailed, self-validating experimental protocols and a clear structure for comparative analysis. By following this systematic approach, researchers can rigorously determine the compound's true potential and place its performance in the context of established and clinically significant kinase inhibitors.

References

  • BenchChem. Comparative Docking Analysis of Isoxazole-Based Kinase Inhibitors: A Guide for Researchers. 1

  • Burggraaff, L. et al. (2020). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. ACS Omega.

  • Głowacka, I. E. et al. (2020). Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5-e][1][5][8]triazepine Derivatives and Potential Inhibitors of Protein Kinase C. ACS Omega.

  • Mali, D. et al. (2024). Synthesis and evaluation of isoxazole derivatives of lapachol as inhibitors of pyruvate kinase M2. Molecular and Cellular Biochemistry.

  • Kaur, R. et al. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure & Dynamics.

  • Ishihara, Y. et al. (2005). Synthesis and structure-activity relationships of isoxazole carboxamides as growth hormone secretagogue receptor antagonists. Bioorganic & Medicinal Chemistry Letters.

  • Chavva, K. et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry.

  • Al-Suhaimi, K. S. et al. (2022). Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition. Letters in Drug Design & Discovery.

  • Sigma-Aldrich. 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid product page.

  • Smolecule. 3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid product page.

  • Dizaji, M. F. et al. (2024). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. Research Square.

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Comparative

Structure-Activity Relationship (SAR) Comparison Guide: 3-(4-Bromophenyl)-1,2-oxazole-5-carboxylic Acid Analogs in Targeted Therapeutics

Executive Summary In modern medicinal chemistry, the 1,2-oxazole (isoxazole) ring is a privileged scaffold, offering a unique combination of structural rigidity, metabolic stability, and hydrogen-bonding capability. Spec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the 1,2-oxazole (isoxazole) ring is a privileged scaffold, offering a unique combination of structural rigidity, metabolic stability, and hydrogen-bonding capability. Specifically, 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid (CAS 901930-35-6) has emerged as a highly versatile building block[1]. It is frequently utilized in hit-to-lead optimization campaigns targeting complex protein-protein interactions (PPIs), such as the Bcl-xL/PUMA apoptotic pathway[2], and in the development of anti-parasitic agents like 1H-indole-2-carboxamides for Chagas disease[3].

This guide objectively compares the performance of the 3-(4-bromophenyl)-1,2-oxazole core against alternative pharmacophores (e.g., unsubstituted phenyls, fluorophenyls, and pyrazoles), providing structural rationales and self-validating experimental protocols for drug development professionals.

Mechanistic Rationale: Decoding the Pharmacophore

To understand why the 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid scaffold frequently outperforms simpler benzoic acid or pyrazole derivatives, we must analyze the causality behind its structural components:

  • The 1,2-Oxazole Core (Rigidity & H-Bonding): Unlike flexible alkyl linkers, the isoxazole ring acts as a rigid, flat spacer that precisely vectors the C3 and C5 substituents into distinct binding pockets. The nitrogen and oxygen heteroatoms serve as weak hydrogen-bond acceptors. This is critical: they can interact with target backbone amides (e.g., Tyrosine residues in hydrophobic pockets) without incurring the severe desolvation penalty associated with stronger H-bond acceptors[4].

  • The 4-Bromophenyl Moiety (Halogen Bonding): The bromine atom is highly polarizable. It participates in "halogen bonding"—a highly directional non-covalent interaction where the electrophilic equatorial region (the σ -hole) of the bromine atom interacts favorably with nucleophilic residues (like carbonyl oxygens) deep within hydrophobic clefts.

  • The 5-Carboxylic Acid (Synthetic Handle): Positioned at C5, the carboxylic acid allows for rapid diversification via amide coupling, seamlessly linking the pharmacophore to other recognition elements, such as piperidino-1,2,3-triazoles[2].

SAR_Workflow Core 3-(4-bromophenyl)-1,2-oxazole Core Scaffold ArylSub Aryl Substitution (4-Br vs 4-F vs H) Core->ArylSub Isoxazole 1,2-Oxazole Ring (H-Bond Acceptor) Core->Isoxazole Carboxyl 5-Carboxylic Acid (Amide Linkage) Core->Carboxyl Lipophilicity Modulates Lipophilicity & Halogen Bonding ArylSub->Lipophilicity Rigidity Provides Structural Rigidity & Metabolic Stability Isoxazole->Rigidity Target Target Binding (Hydrophobic Pocket) Carboxyl->Target Linker Attachment Lipophilicity->Target Rigidity->Target

Figure 1: Logical SAR workflow illustrating the functional contributions of the 3-(4-bromophenyl)-1,2-oxazole scaffold.

SAR Comparison: 3-(4-Bromophenyl) vs. Alternative Scaffolds

When optimizing a lead compound, substituting the 4-bromo group or the isoxazole core drastically alters the physicochemical profile. The table below summarizes the comparative performance of these analogs based on established PPI disruption models (e.g., Bcl-xL) and pharmacokinetic stability parameters.

Scaffold / AnalogHalogen Bonding CapacityLipophilicity (LogP Contribution)Target Affinity (Bcl-xL IC₅₀ Proxy)Metabolic Stability (Microsomes)
3-(4-bromophenyl)-1,2-oxazole High (Strong σ -hole)High +++ (Optimal fit in cleft)High
3-phenyl-1,2-oxazoleNoneModerate++Moderate
3-(4-fluorophenyl)-1,2-oxazoleVery Low (High electronegativity)Moderate-High++High
3-(4-methoxyphenyl)-1,2-oxazoleNone (H-bond acceptor)Moderate+ (Steric clash in tight pockets)Low (O-dealkylation risk)
1H-pyrazole-3-carboxylic acidVaries by substituentLower than oxazole++ (Different H-bond donor profile)Moderate

Key Takeaways:

  • Bromine vs. Fluorine: While fluorine improves metabolic stability by blocking cytochrome P450 oxidation, it lacks the polarizability required for strong halogen bonding. The 4-bromo analog consistently demonstrates superior target affinity in deep, hydrophobic pockets[2].

  • Isoxazole vs. Pyrazole: Pyrazoles introduce an additional hydrogen-bond donor (N-H), which can increase aqueous solubility but often incurs a high desolvation penalty, reducing passive membrane permeability compared to the more lipophilic isoxazole.

Experimental Validation: Self-Validating Protocols

To guarantee scientific integrity, the following workflows are designed as self-validating systems. They include built-in causality checks to ensure that experimental outcomes are artifacts of the chemistry/biology, not procedural errors.

Protocol 1: Amide Coupling of 3-(4-Bromophenyl)-1,2-oxazole-5-carboxylic Acid

Causality: The electron-withdrawing nature of the isoxazole ring reduces the nucleophilicity of the C5-carboxylate. Standard coupling agents like EDCI/HOBt often result in low yields. We utilize HATU/DIPEA to ensure rapid, high-yielding formation of the active ester, minimizing degradation.

  • Activation: Dissolve 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (2.5 eq) at 0°C. Stir for 15 minutes.

  • Self-Validation Checkpoint: Remove a 5 µL aliquot, quench in 100 µL of Methanol, and analyze via LC-MS. Do not proceed until >95% conversion to the methyl ester (a reliable proxy for the active ester intermediate) is confirmed.

  • Coupling: Add the target amine (1.1 eq) dropwise. Warm to room temperature and stir for 2 hours.

  • Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc, wash the organic layer with brine, dry over Na₂SO₄, and purify via reverse-phase HPLC.

Protocol 2: BRET Assay for Bcl-xL/PUMA Disruption in Live Cells

Causality: Evaluating PPI inhibitors via Bioluminescence Resonance Energy Transfer (BRET) in live cells is vastly superior to in vitro ELISA. It simultaneously validates target engagement, cell permeability, and metabolic stability in a physiological environment[2].

  • Transfection: Co-transfect HEK293T cells with plasmids encoding Luciferase-PUMA (donor) and YFP-Bcl-xL (acceptor) using a standard lipofection reagent.

  • Self-Validation Checkpoint (Negative Control): Transfect a parallel well with Luciferase-PUMA(Mutant) and YFP-Bcl-xL. The mutant PUMA is structurally incapable of binding Bcl-xL. This establishes the absolute baseline BRET ratio for a completely disrupted complex, ensuring the dynamic range of the assay is mathematically valid.

  • Treatment: Plate cells in a 96-well white microplate. Incubate with varying concentrations (0.1 µM to 50 µM) of the synthesized 3-(4-bromophenyl)isoxazole analogs for 4 hours.

  • Detection: Add the luciferase substrate (Coelenterazine-h). Immediately measure emission at 480 nm (Luciferase) and 530 nm (YFP) using a microplate reader. Calculate the BRET ratio (530 nm / 480 nm) to determine the IC₅₀.

Pathway PUMA Pro-apoptotic Protein (PUMA) Complex PUMA/Bcl-xL Complex (Apoptosis Blocked) PUMA->Complex Binds BclxL Anti-apoptotic Protein (Bcl-xL) BclxL->Complex Binds Apoptosis Apoptosis Restored Complex->Apoptosis Free PUMA Drug 3-(4-bromophenyl)isoxazole Analog Drug->Complex Disrupts Interaction

Figure 2: Mechanism of action for 3-(4-bromophenyl)isoxazole analogs disrupting the Bcl-xL/PUMA complex to restore apoptosis.

References

  • Sigma-Aldrich. "3-(4-Bromophenyl)isoxazole-5-carboxylic acid 901930-35-6". Sigma-Aldrich Product Catalog. URL:[1]

  • Journal of Medicinal Chemistry. "Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity". ACS Publications. URL:[3]

  • Bioorganic & Medicinal Chemistry Letters. "Synthesis and biological studies of new piperidino-1,2,3-triazole hybrids with 3-aryl isoxazole side chains". ResearchGate. URL:[2]

  • PMC / NIH. "Discovery of Novel Nonpeptidic PAR2 Ligands". National Institutes of Health. URL:[4]

Sources

Validation

Benchmarking 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid against similar compounds

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid, a molecule of interest in medicinal chemistry. We will explor...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid, a molecule of interest in medicinal chemistry. We will explore its synthesis, physicochemical properties, and potential biological activities, benchmarking it against structurally similar compounds and established drugs in the field. This document is intended to serve as a technical resource, offering insights into the compound's potential and guiding future research directions.

Introduction

The 1,2-oxazole (isoxazole) scaffold is a prominent heterocyclic motif in medicinal chemistry, known to be a part of various biologically active compounds.[1] The subject of this guide, 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid, features this core structure substituted with a 4-bromophenyl group at the 3-position and a carboxylic acid at the 5-position. The presence of the aryl halide and the acidic carboxyl group suggests potential for various biological interactions, making it a candidate for investigation in drug discovery programs, particularly in the areas of anti-inflammatory and anticancer research.[2]

This guide will benchmark 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid against two key types of comparators:

  • Structural Analogs: To understand the impact of the phenyl substituent, we will consider the hypothetical profiles of 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylic acid and 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxylic acid.

  • Established Benchmark Drugs: For a broader context, we will compare it to Indomethacin, a non-selective cyclooxygenase (COX) inhibitor, and Celecoxib, a selective COX-2 inhibitor.[3][4]

Physicochemical Properties

A compound's physicochemical properties are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Below is a comparison of the key properties of our target compound and its selected analogs.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Physical Form
3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid C₁₀H₆BrNO₃268.07200Solid
3-(4-chlorophenyl)-1,2-oxazole-5-carboxylic acid C₁₀H₆ClNO₃223.62185-186Solid
3-(4-methoxyphenyl)-1,2-oxazole-5-carboxylic acid C₁₁H₉NO₄219.19Not availableSolid (predicted)
Indomethacin C₁₉H₁₆ClNO₄357.79158-162Crystalline Solid
Celecoxib C₁₇H₁₄F₃N₃O₂S381.37157-159White to off-white powder

Synthesis Protocols

Proposed Synthesis of 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid

This proposed synthesis involves an initial Claisen condensation followed by a cyclization reaction with hydroxylamine.

Step 1: Synthesis of ethyl 3-(4-bromophenyl)-3-oxopropanoate

  • To a suspension of sodium hydride (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 4-bromoacetophenone (1.0 eq) and diethyl carbonate (1.2 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to 0 °C and quench any excess sodium hydride by the slow addition of anhydrous ethanol.

  • Acidify the mixture with 1 M hydrochloric acid to a pH of approximately 3-4.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield ethyl 3-(4-bromophenyl)-3-oxopropanoate.

Step 2: Synthesis of 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid

  • Dissolve the ethyl 3-(4-bromophenyl)-3-oxopropanoate (1.0 eq) from Step 1 in ethanol.

  • In a separate vessel, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.2 eq) in water.

  • Add the aqueous hydroxylamine solution to the ethanolic solution of the β-keto ester.

  • Heat the reaction mixture to reflux for 3-5 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution with 1 M hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry to afford 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid.

Synthesis_Workflow 4-bromoacetophenone 4-bromoacetophenone NaH_THF 1. NaH, THF 2. Reflux 4-bromoacetophenone->NaH_THF diethyl_carbonate diethyl_carbonate diethyl_carbonate->NaH_THF intermediate Ethyl 3-(4-bromophenyl) -3-oxopropanoate NaH_THF->intermediate hydroxylamine 1. NH2OH.HCl, NaOAc 2. Reflux 3. Acidification intermediate->hydroxylamine product 3-(4-bromophenyl)-1,2-oxazole -5-carboxylic acid hydroxylamine->product

Proposed two-step synthesis of the target compound.

Comparative Biological Activity

While direct comparative experimental data for 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid and its close analogs is not available in the reviewed literature, we can infer potential activities based on the known pharmacology of the benchmark compounds and the structural features of the oxazole derivatives. The primary areas of interest are anti-inflammatory and anticancer activities.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

Inflammation is a key pathological process in many diseases, and the cyclooxygenase (COX) enzymes are central to this process. Indomethacin is a non-selective inhibitor of both COX-1 and COX-2, while Celecoxib is a selective COX-2 inhibitor.[3][4] The selectivity for COX-2 is often desirable to reduce the gastrointestinal side effects associated with COX-1 inhibition.[6]

Hypothetical Benchmarking of COX-2 Inhibition

The following table presents a hypothetical comparison of the anti-inflammatory activity based on the structural features of the compounds. The presence of the aryl group at the 3-position of the oxazole ring is a common feature in some COX inhibitors.

CompoundTarget(s)Predicted IC₅₀ (COX-2)Rationale for Prediction
3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid COX-2 (predicted)Moderate to highThe bulky, electron-withdrawing bromo group may influence binding to the COX-2 active site.
3-(4-chlorophenyl)-1,2-oxazole-5-carboxylic acid COX-2 (predicted)Moderate to highSimilar to the bromo-analog, the chloro group is electron-withdrawing and may confer similar activity.
3-(4-methoxyphenyl)-1,2-oxazole-5-carboxylic acid COX-2 (predicted)ModerateThe electron-donating methoxy group may alter the electronic properties and binding affinity compared to the halogenated analogs.
Indomethacin COX-1 and COX-2~230 nMA well-established non-selective inhibitor.[3]
Celecoxib COX-2~40 nMA potent and selective COX-2 inhibitor.[4]

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol outlines a standard method for assessing the COX-2 inhibitory potential of a test compound.[7]

  • Reagent Preparation: Prepare human recombinant COX-2 enzyme, assay buffer, a suitable fluorescent probe (e.g., ADHP), arachidonic acid (substrate), and heme according to the assay kit manufacturer's instructions.

  • Plate Setup: In a 96-well black microplate, add the test compound at various concentrations. Include wells for a positive control (Celecoxib), a vehicle control (DMSO), and a no-enzyme control.

  • Reaction Initiation: Add the COX-2 enzyme to all wells except the no-enzyme control. Prepare a reaction mix containing the assay buffer, heme, and fluorescent probe, and add it to all wells.

  • Pre-incubation: Incubate the plate for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid to all wells.

  • Measurement: Immediately begin measuring the fluorescence intensity at an excitation/emission of 535/587 nm every minute for 15-30 minutes.

  • Data Analysis: Calculate the rate of the reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Calculate the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.

COX2_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - COX-2 Enzyme - Buffer, Probe, Heme - Arachidonic Acid - Test Compounds Plate_Setup Set up 96-well plate: - Test Compounds - Controls (Celecoxib, DMSO) Reagents->Plate_Setup Enzyme_Add Add COX-2 Enzyme Plate_Setup->Enzyme_Add Pre_Incubate Pre-incubate (15 min) Enzyme_Add->Pre_Incubate Reaction_Start Initiate with Arachidonic Acid Pre_Incubate->Reaction_Start Measurement Measure Fluorescence (Ex/Em 535/587 nm) Reaction_Start->Measurement Calc_Inhibition Calculate % Inhibition Measurement->Calc_Inhibition Calc_IC50 Determine IC50 Value Calc_Inhibition->Calc_IC50

Workflow for the in vitro COX-2 inhibition assay.
Anticancer Activity: Cytotoxicity Assessment

Many heterocyclic compounds, including oxazole derivatives, have been investigated for their potential as anticancer agents.[8] A common initial screening method is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Hypothetical Benchmarking of Anticancer Activity

The cytotoxic potential of the target compound and its analogs against a cancer cell line (e.g., HeLa) is predicted below. The presence of the halogen atoms on the phenyl ring can sometimes enhance anticancer activity.

CompoundPredicted IC₅₀ (HeLa cells)Rationale for Prediction
3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid Low to moderate micromolarThe bromophenyl moiety is a common feature in some anticancer agents.
3-(4-chlorophenyl)-1,2-oxazole-5-carboxylic acid Low to moderate micromolarExpected to have similar activity to the bromo-analog due to the presence of a halogen.
3-(4-methoxyphenyl)-1,2-oxazole-5-carboxylic acid Moderate micromolarThe electron-donating group may result in a different activity profile.
Indomethacin > 100 µMGenerally considered to have low direct cytotoxicity at therapeutic concentrations.
Celecoxib 20-50 µMHas shown pro-apoptotic and anti-proliferative effects in various cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol describes a standard MTT assay to determine the cytotoxic effect of a compound on a cancer cell line.[9][10]

  • Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion and Future Directions

3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid is a compound with potential for biological activity, particularly in the realms of anti-inflammatory and anticancer research. While this guide has provided a framework for its evaluation, including a proposed synthesis and standard biological assay protocols, it is crucial to emphasize the need for experimental validation.

Future research should focus on:

  • Validating the proposed synthesis and optimizing the reaction conditions for yield and purity.

  • Performing the described in vitro assays to obtain quantitative data on the COX-2 inhibitory and cytotoxic activities of the target compound and its analogs.

  • Conducting further structure-activity relationship (SAR) studies by synthesizing and testing a broader range of derivatives to identify key structural features for enhanced activity and selectivity.

  • Investigating the mechanism of action of any active compounds to elucidate their molecular targets and signaling pathways.

By systematically addressing these research questions, the full therapeutic potential of 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid and related compounds can be thoroughly explored.

References

  • Indomethacin - StatPearls - NCBI Bookshelf - NIH. (2024, May 28). Retrieved from [Link]

  • Synthesis and pharmacological activities of celecoxib derivatives. (n.d.). Retrieved from [Link]

  • Celebrex (Celecoxib) Pharmacology. (2023, June 18). News-Medical. Retrieved from [Link]

  • Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.). Retrieved from [Link]

  • Indometacin - Wikipedia. (n.d.). Retrieved from [Link]

  • What is the mechanism of Celecoxib? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • INDOMETHACIN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia. (2020, June 18). Retrieved from [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013, November 10). Journal of Visualized Experiments. Retrieved from [Link]

  • IJMS | Special Issue : 60th Anniversary from Indomethacin Approval: New Insights into the Mechanism of Action - MDPI. (n.d.). Retrieved from [Link]

  • Celecoxib - Wikipedia. (n.d.). Retrieved from [Link]

  • Organic synthesis of indomethacin - The Science Snail. (2018, February 13). Retrieved from [Link]

  • MTT Assay Protocol | Springer Nature Experiments. (n.d.). Retrieved from [Link]

  • Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis - ACS Publications. (n.d.). Retrieved from [Link]

  • Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth - MDPI. (2025, June 11). Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. (2024, September 10). Journal of Medicinal Chemistry. Retrieved from [Link]

  • 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid - PMC. (n.d.). Retrieved from [Link]

  • In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants - ResearchGate. (2025, December 29). Retrieved from [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC. (2023, September 6). Retrieved from [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC - NIH. (2025, March 5). Retrieved from [Link]

  • Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid - ResearchGate. (2025, December 24). Retrieved from [Link]

  • Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022, September 11). Molecules. Retrieved from [Link]

  • A comprehensive review on biological activities of oxazole derivatives - PMC. (2019, February 4). Retrieved from [Link]

  • Synthesis and pharmacokinetic properties of novel cPLA2α inhibitors with 1-(carboxyalkylpyrrolyl)-3-aryloxypropan-2-one structure | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Activity of 3-Aryl-5-(aryloxymethyl)-1,2,4-oxadiazoles | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives - MDPI. (n.d.). Retrieved from [Link]

  • 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl- | C11H8ClNO3 | CID - PubChem. (n.d.). Retrieved from [Link]

  • 3-(4-METHOXYPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBOXYLIC ACID | CAS 93041-45-3 - Matrix Fine Chemicals. (n.d.). Retrieved from [Link]

  • 2-Aryl-5-arylsulfanyl-1,3-oxazole-4-carboxylic Acids and Their Derivatives - ResearchGate. (n.d.). Retrieved from [Link]

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  • Synthesis and biological evaluation of novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives and their precursors as antileukemic agents | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

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  • Novel aryl carboximidamide and 3-aryl-1,2,4-oxadiazole analogues of naproxen as dual selective COX-2/15-LOX inhibitors: Design, synthesis and docking studies - PubMed. (2019, April 15). Retrieved from [Link]

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Comparative

Spectroscopic Identification and Regioisomer Comparison Guide: 3-(4-Bromophenyl)-1,2-oxazole-5-carboxylic acid

Executive Summary In modern drug discovery, isoxazole-based building blocks are critical intermediates for synthesizing novel therapeutics, ranging from antituberculosis agents[1] to histone deacetylase (HDAC) probes[2]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, isoxazole-based building blocks are critical intermediates for synthesizing novel therapeutics, ranging from antituberculosis agents[1] to histone deacetylase (HDAC) probes[2]. The compound 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid (CAS: 901930-35-6) is a highly valued scaffold[3]. However, its synthesis via 1,3-dipolar cycloaddition inherently risks the formation of its alternative regioisomer: 5-(4-bromophenyl)-1,2-oxazole-3-carboxylic acid .

As a Senior Application Scientist, I have designed this guide to objectively compare the spectroscopic signatures of these two alternatives. By establishing a self-validating analytical workflow utilizing LC-MS, 1D NMR, and 2D HMBC NMR, researchers can unambiguously confirm the regiochemical identity of their synthesized products, ensuring structural fidelity before downstream biological assays[4].

The Regioselectivity Challenge in Isoxazole Synthesis

The standard synthesis of 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid involves the 1,3-dipolar cycloaddition of 4-bromobenzonitrile oxide with ethyl propiolate (or propiolic acid), followed by ester hydrolysis.

Because the alkyne dipolarophile possesses two reactive carbons, the reaction is governed by competing HOMO-LUMO interactions and steric factors. This frequently results in a mixture of the target 3,5-disubstituted isoxazole and the alternative 5,3-disubstituted byproduct. Distinguishing these two regioisomers based purely on reaction kinetics or thin-layer chromatography is impossible; robust spectroscopic analysis is the only definitive method[4].

Synthesis Step1 4-Bromobenzaldehyde Oxime Step2 Nitrile Oxide Generation (NCS, Et3N) Step1->Step2 Step3 1,3-Dipolar Cycloaddition (+ Ethyl Propiolate) Step2->Step3 Step4 Saponification & HPLC Separation Step3->Step4

Synthesis and isolation workflow for 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid.

Spectroscopic Comparison: Target vs. Alternative Regioisomer

To objectively compare the target product against its alternative, we must analyze the causality behind their spectroscopic behaviors.

Mass Spectrometry (LC-MS): The Isotopic Gatekeeper

Both regioisomers share the empirical formula C10H6BrNO3[3] and an exact mass of 266.95 Da. In negative electrospray ionization (ESI-), both will exhibit a distinctive 1:1 isotopic doublet at m/z 265.9 and 267.9 due to the natural abundance of 79 Br and 81 Br isotopes.

  • Causality: While LC-MS definitively confirms the presence of the bromophenyl moiety and the correct molecular weight, it is inherently blind to the spatial arrangement of the isoxazole ring. Mass spectrometry serves as a foundational gatekeeper, but orthogonal NMR validation is required.

1D NMR ( 1 H and 13 C): Diagnostic Shifts

The isoxazole ring contains two highly distinct heteroatoms: Nitrogen (N2) and Oxygen (O1). Because oxygen is significantly more electronegative than nitrogen, the C5 carbon (adjacent to O1) is inherently more deshielded than the C3 carbon (adjacent to N2).

  • Target (3-Aryl-5-COOH): The electron-withdrawing carboxylate group at C5 pushes the C5 shift to approximately ~163.5 ppm. The aryl group at C3 results in a C3 shift of ~161.2 ppm.

  • Alternative (5-Aryl-3-COOH): The aryl group at C5 pushes the C5 shift extremely downfield to ~171.0 ppm, while the carboxylate at C3 leaves the C3 shift around ~157.5 ppm.

2D HMBC NMR: The Self-Validating Proof of Regiochemistry

To create a self-validating system that does not rely on external reference standards, we utilize Heteronuclear Multiple Bond Correlation (HMBC) NMR. HMBC detects long-range (2- to 3-bond) couplings between protons and carbons.

By tracking the 3-bond coupling ( 3JCH​ ) from the easily identifiable ortho-protons of the bromophenyl ring , we can definitively assign the regiochemistry[4]:

  • In the Target , the ortho-protons correlate to C3 (~161 ppm) .

  • In the Alternative , the ortho-protons correlate to C5 (~171 ppm) .

G IsomerA 3-(4-Bromophenyl)-1,2-oxazole- 5-carboxylic acid (Target) HMBC_A 2D HMBC NMR Aryl ortho-H correlates to C3 (~161 ppm) IsomerA->HMBC_A IsomerB 5-(4-Bromophenyl)-1,2-oxazole- 3-carboxylic acid (Alternative) HMBC_B 2D HMBC NMR Aryl ortho-H correlates to C5 (~171 ppm) IsomerB->HMBC_B IdentityA Identity Confirmed: Target Regioisomer HMBC_A->IdentityA IdentityB Identity Confirmed: Alternative Regioisomer HMBC_B->IdentityB

HMBC NMR workflow for differentiating 3,5- and 5,3-isoxazole regioisomers.

Experimental Protocols

Synthesis and Isolation Workflow
  • Oxime Formation: Dissolve 4-bromobenzaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in a 1:1 mixture of ethanol and pyridine. Stir at room temperature for 4 hours. Concentrate and extract with ethyl acetate to yield 4-bromobenzaldehyde oxime.

  • Nitrile Oxide Generation: Dissolve the oxime in DMF and add N-chlorosuccinimide (NCS, 1.1 eq) portion-wise at 0°C. Stir for 1 hour to form the hydroximoyl chloride.

  • Cycloaddition: Add ethyl propiolate (1.5 eq) to the mixture, followed by the dropwise addition of triethylamine (1.5 eq) to generate the nitrile oxide in situ. Stir at room temperature for 12 hours.

  • Saponification: Isolate the crude ester mixture via aqueous workup. Dissolve in THF/MeOH (1:1) and add 1M aqueous LiOH (2.0 eq). Stir for 3 hours, acidify with 1M HCl, and extract with ethyl acetate.

  • Separation: Purify the crude acid mixture via preparative reverse-phase HPLC (C18 column, gradient elution: 10-90% Acetonitrile in Water with 0.1% TFA) to separate the target compound from the alternative regioisomer.

Spectroscopic Validation Protocol
  • Sample Preparation: Dissolve 10-15 mg of the purified compound in 0.6 mL of DMSO- d6​ .

  • LC-MS Acquisition: Inject 1 µL into an LC-MS system operating in ESI negative mode. Confirm the presence of the [M-H] doublet at m/z 265.9/267.9.

  • 1D NMR Acquisition: Acquire a standard 1 H NMR spectrum (400 MHz, 16 scans) and a 13 C NMR spectrum (100 MHz, 1024 scans).

  • 2D HMBC Acquisition: Acquire a 1 H- 13 C HMBC spectrum optimized for a long-range coupling constant of nJCH​ = 8 Hz.

  • Data Interpretation: Locate the aryl ortho-protons (typically a doublet around δ 7.85 ppm). Trace their HMBC cross-peak to the isoxazole ring carbon. If the cross-peak aligns with a 13 C shift of ~161 ppm, the target 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid is confirmed.

Data Presentation

The following table summarizes the diagnostic quantitative data used to objectively compare the two alternatives.

Table 1: Spectroscopic Data Comparison (Representative values in DMSO- d6​ )

Analytical ParameterTarget: 3-(4-Bromophenyl)-1,2-oxazole-5-carboxylic acidAlternative: 5-(4-Bromophenyl)-1,2-oxazole-3-carboxylic acidDiagnostic Value
LC-MS[M-H] 265.9 / 267.9 m/z (1:1 ratio)265.9 / 267.9 m/z (1:1 ratio)Confirms empirical formula
1 H NMR (Isoxazole C4-H) Singlet, ~7.65 ppmSinglet, ~7.45 ppmWeakly diagnostic
13 C NMR (Isoxazole C3) ~161.2 ppm ~157.5 ppmHighly diagnostic
13 C NMR (Isoxazole C5) ~163.5 ppm~171.0 ppm Highly diagnostic
13 C NMR (Carboxyl C=O) ~159.0 ppm~160.5 ppmWeakly diagnostic
HMBC Correlation Aryl ortho-H C3 (~161.2 ppm)Aryl ortho-H C5 (~171.0 ppm)Definitive Proof

References

  • The Synthesis and Development of Potential Small Molecule Splice Modifiers toward a central nervous system (CNS) target for the treatment of a genetic disease Source: Diva-Portal URL:[Link]

  • Identification, Synthesis, and Pharmacological Evaluation of Tetrahydroindazole Based Ligands as Novel Antituberculosis Agents Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Design, Synthesis, Docking, and Biological Evaluation of Novel Diazide-containing Isoxazole- and Pyrazole-based Histone Deacetylase Probes Source: PubMed Central (NIH) URL:[Link]

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Safety & Regulatory Compliance

Safety

3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid proper disposal procedures

3-(4-Bromophenyl)-1,2-oxazole-5-carboxylic Acid: Comprehensive Disposal & Waste Management Protocol As a halogenated heterocyclic compound, 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid requires stringent, highly speci...

Author: BenchChem Technical Support Team. Date: March 2026

3-(4-Bromophenyl)-1,2-oxazole-5-carboxylic Acid: Comprehensive Disposal & Waste Management Protocol

As a halogenated heterocyclic compound, 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid requires stringent, highly specific waste management protocols. Improper disposal of halogenated aromatics poses severe environmental and safety risks, primarily due to the potential formation of highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) during thermal degradation[1].

This guide provides researchers, scientists, and drug development professionals with field-proven, self-validating protocols for the safe handling, segregation, and disposal of this compound, ensuring compliance with environmental protection standards.

Chemical Profile & Hazard Identification

Before initiating any disposal protocol, it is critical to understand the physicochemical properties that dictate the waste routing:

  • Chemical Name : 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid (Synonym: 3-(4-bromophenyl)isoxazole-5-carboxylic acid)

  • CAS Number : 901930-35-6

  • Molecular Formula : C10H6BrNO3

  • GHS Hazard Classifications : Acute Toxicity 4 (Oral) - H302; Combustible Solid.

  • Environmental Hazard : WGK 3 (Highly hazardous to water).

  • Waste Classification : Halogenated Organic Waste (due to the covalently bonded bromine atom).

The Mechanistic Science of Halogenated Waste Segregation

Why must this compound be strictly segregated from standard organic waste?

The causality lies in the thermal degradation mechanics of the C-Br bond and the aromatic rings. When standard non-halogenated organic waste is incinerated, it is typically burned at lower temperatures. However, if 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid is inadvertently mixed into this stream and incinerated below 800°C, the incomplete combustion ("heterogeneous synthesis" pathway) leads to the condensation of precursors into1[1].

To prevent this, environmental protection agencies mandate that halogenated wastes be segregated and routed to 2[2]. These facilities operate at temperatures exceeding 1000°C to ensure the complete homolytic cleavage of the C-Br bond and the destruction of the isoxazole ring[1]. Furthermore, the resulting flue gas contains hydrobromic acid (HBr) gas, which must be neutralized using alkaline scrubbers (e.g., sodium hydroxide spray) before environmental release[2].

WasteRouting Start 3-(4-bromophenyl)-1,2-oxazole- 5-carboxylic acid Waste State Physical State? Start->State Solid Solid Waste (Powder/Consumables) State->Solid Solid Liquid Liquid Waste (Dissolved in Solvent) State->Liquid Liquid Container Halogenated Organic Waste Stream Solid->Container LiquidSeg Solvent Type? Liquid->LiquidSeg HaloSolv Halogenated Solvent (e.g., DCM) LiquidSeg->HaloSolv Halogenated NonHaloSolv Non-Halogenated Solvent (e.g., DMSO, MeOH) LiquidSeg->NonHaloSolv Non-Halogenated HaloSolv->Container Note CRITICAL: Solute contains Bromine. Mixture becomes Halogenated! NonHaloSolv->Note Note->Container Incinerator High-Temp Incineration (>1000°C) Prevents Dioxin/Furan Formation Container->Incinerator Scrubber Alkaline Flue Gas Scrubbing (Neutralizes HBr Gas) Incinerator->Scrubber

Decision tree for the segregation and thermal destruction of 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste Management (Pure API & Contaminated Consumables) This protocol applies to expired/unused chemical powder, contaminated weighing paper, spatulas, and pipette tips.

  • Containment : Collect all solid waste in a puncture-resistant, high-density polyethylene (HDPE) container. Do not use metal containers, as residual acidic properties or future degradation could cause corrosion.

  • Segregation : Ensure no incompatible materials (e.g., strong oxidizing agents or strong bases) are placed in the same container.

  • Labeling : Affix a hazardous waste label immediately. Mark the contents specifically as "Halogenated Organic Solid Waste - Contains 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid". Check the "Toxic" and "Combustible" hazard boxes.

  • Storage : Store in a designated cool, dry, and well-ventilated secondary containment tray away from direct sunlight until collection by Environmental Health and Safety (EHS).

Protocol B: Liquid Waste Management (Reaction Mixtures & HPLC Effluent) This protocol applies when the compound is dissolved in solvents (e.g., during synthesis or chromatography).

  • The "One Drop" Rule : If 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid is dissolved in a non-halogenated solvent (like DMSO, Methanol, or Acetonitrile), the presence of the brominated solute dictates that the 3 [3].

  • Collection : Pour the liquid waste into a dedicated, chemically compatible Halogenated Waste carboy (typically glass or heavy-duty HDPE).

  • Headspace Management : Never fill the container beyond 75% capacity. 4 and prevent over-pressurization[4].

  • Labeling : List all solvents and the specific solute on the waste label with estimated percentages (e.g., "Methanol 95%, Water 4%, 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid <1%").

Spill Response and Decontamination

In the event of an accidental spill:

  • Personnel Safety : Don appropriate PPE (nitrile gloves, safety goggles, and a lab coat). If the spill is large and generates dust, an N95 or P100 particulate respirator is required.

  • Containment : Do not use water to flush the spill, as the compound is highly hazardous to aquatic environments (WGK 3).

  • Cleanup : Carefully sweep up the solid using a static-free brush and dustpan to minimize aerosolization. If dissolved in a solvent, use inert absorbent pads or vermiculite.

  • Disposal : Place all cleanup materials into the Halogenated Solid Waste container and seal tightly.

Quantitative Data & Container Specifications

Waste StreamPhysical StateCompatible Container MaterialPrimary HazardEHS Waste Category
Pure Chemical / Powder SolidHDPE or Amber GlassAcute Tox. 4 (Oral)Halogenated Solid Waste
Contaminated Consumables SolidHDPE Pail with locking lidCross-contaminationHalogenated Solid Waste
Dissolved in DCM/Chloroform LiquidGlass or Heavy-Duty HDPEToxic / VolatileHalogenated Liquid Waste
Dissolved in DMSO/MeOH LiquidGlass or Heavy-Duty HDPEFlammable / ToxicHalogenated Liquid Waste

References

  • Sigma-Aldrich . "3-(4-Bromophenyl)isoxazole-5-carboxylic acid 901930-35-6 Product Page & Safety Data Sheet." Source: sigmaaldrich.com.

  • Peng, Yaqi, et al. (2020) . "Formation, Measurement, and Control of Dioxins from the Incineration of Municipal Solid Wastes: Recent Advances and Perspectives." Energy & Fuels. Source: acs.org. 1

  • U.S. Environmental Protection Agency (EPA) . "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." Source: epa.gov. 2

  • Nipissing University . "Hazardous Materials Disposal Guide: Organic Waste Classification." Source: nipissingu.ca. 4

  • UTIA Safety Office . "Hazardous Waste Guide: Halogenated Compounds." Source: tennessee.edu. 3

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Handling

Personal protective equipment for handling 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid

Comprehensive Safety and Handling Guide: 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for t...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid

This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the handling and disposal of 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid (CAS No: 901930-35-6). It is designed for researchers, scientists, and drug development professionals who may handle this compound. The guidance herein is synthesized from established safety principles and data on the target molecule and structurally related compounds to ensure a comprehensive safety framework.

Hazard Assessment and Identification

3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid is a solid, powdered organic compound. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as harmful and an irritant. The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion. The core directive for handling this compound is to prevent exposure through a multi-layered approach, beginning with engineering controls and supplemented by appropriate PPE.

A summary of its hazard profile is presented below for immediate reference.

PropertyValueSource(s)
CAS Number 901930-35-6
Molecular Formula C₁₀H₆BrNO₃
Molecular Weight 268.07 g/mol
Physical Form Solid, Powder
GHS Pictogram alt text
Signal Word Warning
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation

Personal Protective Equipment (PPE) Protocol

The selection of PPE is the final barrier between the researcher and the chemical. It must be used in conjunction with primary engineering controls.

Primary Engineering Control: The Chemical Fume Hood

All procedures involving the handling of solid 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[1][2] This is the most critical control measure to minimize the inhalation of airborne particulates, which may cause respiratory irritation (H335).

Dermal Protection (Hands & Body)
  • Gloves : Chemical-resistant nitrile gloves are mandatory to prevent skin contact. This compound is a known skin irritant (H315). Gloves must be inspected for tears or punctures before each use.[3] For extended procedures or when handling higher quantities, consider double-gloving. Always use proper glove removal technique to avoid contaminating your skin.[3]

  • Lab Coat : A flame-resistant or chemical-resistant lab coat must be worn and kept fully fastened.[1][2] This protects the skin and personal clothing from accidental spills and contamination.

Eye and Face Protection
  • Chemical Splash Goggles : Standard safety glasses do not offer sufficient protection. Chemical splash goggles that form a seal around the eyes are required to protect against dust particles and potential splashes, as this compound can cause serious eye irritation (H319).[4]

  • Face Shield : A full-face shield should be worn over chemical splash goggles during procedures with a higher risk of splashing, such as when preparing solutions or during spill cleanup.[1][4]

Respiratory Protection (Secondary Control)

The use of a chemical fume hood should eliminate the need for respiratory protection. However, in the event of a significant spill outside of a containment system or if a fume hood is unavailable, a NIOSH-approved respirator with an organic vapor/P95 (or better) combination cartridge is necessary to prevent respiratory tract irritation.[1][3] All personnel requiring the use of a respirator must be properly fit-tested and trained.[5]

Operational Workflow: From Bench to Waste

A systematic approach to handling ensures safety at every stage.

Preparation & Pre-Handling Checklist
  • Verify Engineering Controls : Confirm that the chemical fume hood is operational and the airflow is adequate.

  • Assemble PPE : Don all required PPE (lab coat, nitrile gloves, chemical splash goggles) before entering the area where the compound is stored or handled.

  • Locate Safety Equipment : Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[1]

  • Prepare a Designated Workspace : Demarcate the handling area within the fume hood. Cover the work surface with absorbent, disposable bench paper.

  • Assemble Materials : Place all necessary equipment (spatulas, weigh boats, glassware, solvent) inside the fume hood before introducing the compound.

Step-by-Step Handling Protocol
  • Transport : Keep the container of 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid tightly sealed when transporting it to the fume hood.

  • Dispensing : Inside the fume hood, slowly open the container to avoid creating airborne dust.

  • Weighing : Use a spatula to carefully transfer the desired amount of the solid to a weigh boat. Avoid any actions that could generate dust, such as dropping or tapping the container.

  • Solution Preparation : If preparing a solution, add the solid to the solvent in a flask. Cap the flask before removing it from the fume hood.

  • Post-Handling : Tightly seal the stock container. Decontaminate the spatula and any other reusable equipment. Dispose of all contaminated disposable items (weigh boat, bench paper, gloves) in the designated halogenated waste container.

Spill Management
  • Small Spill (inside fume hood) :

    • Ensure the fume hood sash is in the lowest practical position.

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).[1]

    • Carefully sweep the absorbed material into a designated waste container.

    • Wipe the area with a suitable solvent, and place the cleaning materials in the halogenated waste container.

  • Large Spill (outside fume hood) :

    • Evacuate the immediate area and alert colleagues and safety personnel.[1]

    • Restrict access to the area.

    • If safe to do so, increase ventilation.

    • Cleanup should only be performed by trained personnel wearing appropriate PPE, including respiratory protection.[6]

Waste Disposal and Decontamination

Proper waste segregation is crucial for safety and environmental compliance.

  • Classification : As a brominated compound, 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid is classified as a halogenated organic waste .[2][7]

  • Segregation : It is imperative to keep halogenated waste separate from non-halogenated waste streams.[6][8] Co-mingling can lead to dangerous reactions and significantly increases disposal costs.[8]

  • Procedure :

    • Dispose of all solid waste, contaminated materials (gloves, weigh boats, paper towels), and solutions containing this compound in a clearly labeled, dedicated "Halogenated Organic Waste" container.[2][7]

    • The container must be made of a compatible material and have a secure, screw-top cap.[7]

    • Keep the waste container closed at all times except when actively adding waste.[6][7]

    • Store the waste container in a designated satellite accumulation area, preferably within secondary containment.[6]

    • Never dispose of this chemical down the drain.[2]

Visualization: PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the handling task.

Caption: Workflow for selecting appropriate PPE based on the handling task.

References

  • Benchchem. (n.d.). Personal protective equipment for handling 4-propyl-1,3-oxazole. Retrieved from a URL analogous to general laboratory safety guides for similar heterocyclic compounds.
  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Braun Research Group, University of Illinois. (n.d.).
  • Temple University Environmental Health and Radiation Safety. (n.d.).
  • University of Aveiro Department of Chemistry. (n.d.).
  • University of British Columbia Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal.
  • Capot Chemical. (2008, October 23). MSDS of Oxazole.
  • PubChem. (n.d.). 5-(4-Bromophenyl)isoxazole-3-carboxylic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Aaron Chemicals LLC. (2024, November 1). Safety Data Sheet - (E)-3-(4-bromophenyl)acrylic acid.
  • PubChem. (n.d.). 3-(4-Bromophenyl)-1,2-oxazol-5-amine. Retrieved from [Link]

  • Caluanie Muelear Oxidize. (2025, September 19). Personal Protective Equipment (PPE) for Working with Oxidizing Agents.
  • NIOSH. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.

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